AG-494
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21) |
InChI Key |
HKHOVJYOELRGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: AG-494 – Tyrphostin-Class EGFR Inhibition
[1]
Introduction: The Tyrphostin Legacy
AG-494 (Tyrphostin this compound) represents a pivotal chapter in the evolution of tyrosine kinase inhibitors (TKIs). Belonging to the tyrphostin family—derived from "tyrosine phosphorylation inhibitor"—this compound utilizes a benzylidene malononitrile pharmacophore to interrogate the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).
Unlike modern third-generation covalent inhibitors (e.g., osimertinib), this compound functions as a reversible, ATP-competitive inhibitor. While its clinical utility has been superseded, it remains a critical tool compound for dissecting the specific contributions of EGFR signaling to cell cycle progression, particularly the G1/S phase transition.
Chemical Identity:
Mechanism of Action: Molecular & Cellular Dynamics
The Primary Target: EGFR Kinase Domain
This compound targets the intracellular catalytic domain of EGFR (ErbB1). By mimicking the adenosine moiety of ATP, it occupies the nucleotide-binding cleft between the N-terminal and C-terminal lobes of the kinase. This steric occlusion prevents the transfer of the
Key Selectivity Profile: this compound exhibits a distinct selectivity profile, favoring EGFR over other receptor tyrosine kinases, though it lacks the absolute specificity of later quinazoline-based inhibitors (e.g., AG-1478).
| Target Kinase | IC50 (µM) | Mechanism Note |
| EGFR (ErbB1) | 0.7 – 1.1 | Primary target; blocks autophosphorylation.[3] |
| PDGFR | ~ 6.0 | Moderate cross-reactivity (6x less potent). |
| ErbB2 (HER2) | ~ 39.0 | Weak inhibition. |
| HER1-2 | ~ 45.0 | Weak inhibition.[3] |
| CDK2 | Indirect | Blocks activation (see Section 2.2). |
The "CDK2 Paradox" – Expert Insight
Critical Distinction: While this compound is an EGFR inhibitor, its cellular phenotype often diverges from pure EGFR blockade.
-
Standard EGFR Inhibition: Typically suppresses MAPK (ERK1/2) and PI3K/Akt phosphorylation immediately.
-
This compound Specificity: In certain cell lines (e.g., A549), this compound induces potent G1 cell cycle arrest without fully suppressing ERK phosphorylation, unlike its analog AG-1478.
-
Mechanism: Evidence suggests this compound acts on a molecular mechanism essential for CDK2 activation , potentially independent of immediate upstream EGFR kinase activity.[4] It can block CDK2 activation even when added 20 hours post-EGF stimulation, implying a direct interference with the cell cycle machinery or a late-stage signaling node.
Biological Impact: Downstream Consequences[5]
Cell Cycle Arrest (G1 Phase)
This compound is a potent inducer of G1 arrest. By preventing the activation of CDK2/Cyclin E complexes, it halts the cell cycle before DNA replication (S phase) begins. This is evidenced by:
-
Accumulation of cells in G0/G1 fraction (FACS analysis).
-
Inhibition of Retinoblastoma protein (Rb) phosphorylation.
Apoptosis Induction
Prolonged G1 arrest induced by this compound leads to apoptosis, particularly in non-small cell lung cancer (NSCLC) lines (e.g., A549). The apoptotic trigger is dose-dependent and correlates with the downregulation of Bcl-2 family anti-apoptotic proteins.
Visualization: Mechanism of Action
The following diagram illustrates the dual impact of this compound on the EGFR signaling cascade and its unique intersection with the Cell Cycle machinery.
Caption: this compound inhibits EGFR autophosphorylation via ATP competition and exerts a distinct, direct suppressive effect on CDK2 activation, leading to G1 arrest.
Experimental Framework
To generate robust data with this compound, experimental conditions must account for its solubility and reversible binding kinetics.
Reconstitution & Handling
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Solubility: Soluble up to 25 mg/mL (approx. 89 mM).
-
Storage: -20°C, protected from light.
-
Precaution: Tyrphostins can be oxidation-sensitive. Use fresh aliquots to avoid degradation products that may alter IC50 values.
Protocol: In Vitro EGFR Kinase Assay (ELISA-Based)
Objective: Determine IC50 of this compound against purified EGFR kinase domain.
Reagents:
-
Substrate: Poly(Glu,Tyr) 4:1 (coated on microplate).
-
Kinase: Recombinant human EGFR intracellular domain.
-
ATP: 10 µM (Keep low to ensure sensitivity to ATP-competitive inhibitors).
-
Detection: HRP-conjugated anti-phosphotyrosine antibody (e.g., PY20).
Workflow:
-
Coat Plate: Incubate Poly(Glu,Tyr) (20 µg/mL) in PBS overnight at 4°C. Wash 3x.
-
Inhibitor Prep: Prepare serial dilutions of this compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1% BSA). Range: 0.01 µM to 100 µM.
-
Reaction Assembly:
-
Add 10 µL this compound dilution.
-
Add 20 µL EGFR Kinase (optimized unit concentration).
-
Incubate 10 min at RT (allows inhibitor binding).
-
Initiate with 20 µL ATP (Final conc: 10 µM).
-
-
Incubation: 30 minutes at 30°C.
-
Termination: Wash plate 3x with TBST.
-
Detection: Add HRP-anti-phosphotyrosine (1:5000). Incubate 1 hr. Wash 3x.
-
Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.
-
Analysis: Plot OD450 vs. Log[this compound]. Fit to sigmoidal dose-response curve to calculate IC50.
Protocol: Cellular Viability & Signaling (Western Blot)
Objective: Validate cellular permeability and downstream blockade.
Workflow:
-
Seeding: Seed A549 or A431 cells (EGFR high expressors) at 2x10^5 cells/well in 6-well plates.
-
Starvation: Serum-starve (0.1% FBS) for 24 hours to synchronize cell cycle and reduce basal phosphorylation.
-
Treatment:
-
Pre-treat with this compound (0, 1, 5, 10, 20 µM) for 2 hours.
-
Stimulate with EGF (50 ng/mL) for 15 minutes.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Western Blot Targets:
-
p-EGFR (Tyr1068): Direct target validation.
-
p-ERK1/2: Downstream signaling check.
-
Total EGFR / Total ERK: Loading controls.
-
Cleaved PARP: Apoptosis marker (if treating >24h).
-
Visualization: Experimental Workflow
Caption: Parallel workflows for validating this compound potency: biochemical IC50 determination (top) and cellular signaling blockade (bottom).
References
-
Osherov, N., et al. (1993).[4] Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins.[4] Journal of Biological Chemistry.[4] (Cited context: Biological activity and selectivity).
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science. (Cited context: Tyrphostin mechanism).[3][2][5]
-
Via Medica Journals. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells.[2] Folia Histochemica et Cytobiologica.[2] Retrieved from [Link]
-
National Institutes of Health (PubMed). Tyrphostin AG 494 blocks Cdk2 activation.[4] Retrieved from [Link] (Search Term: AG 494 Cdk2 activation)
Sources
- 1. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
AG-494: A Technical Guide to a Dual Inhibitor of EGFR and JAK/STAT Signaling
This guide provides an in-depth technical exploration of AG-494, a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a comprehensive understanding of this compound's classification, mechanism of action, and practical applications in the laboratory. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: Situating this compound in the Tyrphostin Landscape
The tyrphostins are a broad class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs).[1][2][3] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.
This compound, also known as Tyrphostin AG 494, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Structurally, it is characterized by a 2-cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide backbone. While initially recognized for its effects on EGFR, subsequent research has revealed its significant inhibitory activity against the Janus kinase 2 (JAK2), positioning this compound as a valuable tool for dissecting and targeting multiple signaling cascades.
Core Mechanism of Action: A Tale of Two Pathways
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of target kinases. This competitive inhibition prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling. The dual-inhibitory nature of this compound against both EGFR and JAK2 makes it a versatile research tool.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor is a transmembrane glycoprotein that, upon ligand binding, dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the phosphorylation of several intracellular substrates, initiating a cascade of events that ultimately promote cell proliferation and survival. This compound effectively blocks the autophosphorylation of EGFR, thereby attenuating these downstream signals.[4][5]
Interruption of the JAK/STAT Signaling Cascade
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for cytokine-mediated signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound has been shown to inhibit JAK2, thereby blocking the phosphorylation and activation of downstream STATs, particularly STAT3.
Quantitative Data Presentation: A Comparative Look at Inhibitory Activity
The potency and selectivity of a kinase inhibitor are critical parameters for experimental design and interpretation. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases. It is important to note that these values can vary depending on the assay conditions (e.g., cell-free vs. cell-based, ATP concentration).
| Target Kinase | IC50 (μM) | Assay Type | Reference |
| EGFR | 0.7 | Cell-free | [4] |
| EGFR Autophosphorylation | 1.1 | Cell-free | [4][5] |
| ErbB2 (HER2) | 39 | Cell-free | [4][5] |
| PDGF-R | 6 | Cell-free | [4][5] |
| JAK2 | ~10 (for AG-490) | Not Specified | [6] |
| JAK3 | ~20 (for AG-490) | Not Specified | [6] |
| EGF-dependent DNA Synthesis | - | Cell-based | [4][5] |
| IL-2-induced Cell Proliferation | 25 (for AG-490) | Cell-based | [7] |
| IL-2-modulated STAT5a/5b Phosphorylation | 50-70 (for AG-490) | Cell-based | [7] |
Note: Data for JAK2 and JAK3 are for the closely related tyrphostin AG-490, which is structurally similar to this compound and often used as a reference for JAK inhibition.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for characterizing the effects of this compound in a laboratory setting. These are intended as a starting point, and optimization may be required based on the specific cell lines and reagents used.
In Vitro Kinase Assay (EGFR and JAK2)
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR or JAK2 kinase
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for general tyrosine kinases)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final working concentrations in kinase assay buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Kinase Reaction: To each well of a 96-well plate, add the kinase and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction according to the specific assay kit's instructions (e.g., by adding a stop solution containing EDTA).
-
Signal Detection: Measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
Data Analysis: Plot the kinase activity against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., A549, DU145)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins (p-EGFR, p-STAT3)
This technique allows for the detection of specific phosphorylated proteins, providing a direct measure of kinase inhibition within the cell.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. For growth factor-stimulated pathways, serum-starve the cells and then stimulate with the appropriate ligand (e.g., EGF) with or without this compound pre-treatment. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: To analyze total protein levels or a loading control, the membrane can be stripped and reprobed with the respective antibodies.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Field-Proven Insights and Considerations
-
Selectivity and Off-Target Effects: While this compound is a potent inhibitor of EGFR, its activity against JAK2 and other kinases like PDGF-R should be considered when interpreting results.[4][5] For experiments aiming to exclusively study EGFR inhibition, more selective inhibitors like AG-1478 may be more appropriate.[2] Conversely, its broader specificity can be advantageous when studying pathways with known crosstalk.
-
Cell-Based vs. Cell-Free Assays: The IC50 values of tyrphostins can be significantly higher in cell-based assays compared to cell-free assays. This is often attributed to the high intracellular ATP concentrations, which can outcompete the inhibitor for binding to the kinase.
-
AG-490 as a Surrogate for JAK Inhibition: Much of the specific research on tyrphostin-mediated JAK inhibition has been conducted with AG-490. Due to its structural and functional similarity, data from AG-490 studies can often provide valuable insights into the expected effects of this compound on the JAK/STAT pathway.[6][7]
Conclusion
This compound is a valuable and multifaceted research tool for scientists in both academic and industrial settings. Its dual inhibitory action against both the EGFR and JAK/STAT signaling pathways provides a unique opportunity to investigate the complex interplay of these critical cellular signaling networks. By understanding its classification, mechanism of action, and the nuances of its application in various experimental settings, researchers can leverage this compound to advance our understanding of cellular biology and contribute to the development of novel therapeutic strategies.
References
-
This compound. PCR Society. [Link]
-
Bojko, A., Reich, A., & Cislo, M. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia histochemica et cytobiologica, 50(2), 186–195. [Link]
-
This compound. Cambridge Bioscience. [Link]
-
Osherov, N., & Levitzki, A. (1997). Tyrphostin AG 494 blocks Cdk2 activation. FEBS letters, 410(2-3), 187–190. [Link]
-
IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
This compound | EGFR inhibitor | Buy from Supplier AdooQ®. Adooq.com. [Link]
-
Osherov, N., & Levitzki, A. (1997). Tyrphostin AG 494 blocks Cdk2 activation. The Hebrew University of Jerusalem. [Link]
-
Tyrphostin AG494 blocks Cdk2 activation. CORE. [Link]
-
Bojko, A., Reich, A., & Cislo, M. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186-195. [Link]
-
The EGFR/STAT3 pathway was analyzed using western blot after treating... ResearchGate. [Link]
-
Sen, M., Thomas, S. M., Kim, S., Sauter, W., Watkins, S., & Grandis, J. R. (2012). TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER. Journal of Biological Chemistry, 287(47), 39714-39724. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]
-
A Phase 2b Study of ABT-494, a Selective JAK1 Inhibitor, in Patients With Rheumatoid Arthritis and an Inadequate Response to Anti-TNF Therapy. ResearchGate. [Link]
-
Western blot analysis of epidermal growth factor receptor (EGFR)... ResearchGate. [Link]
-
Smit, J. H., de Witte, C. J., Brandsma, D. E., Schalm, S., Westheim, A. J., van der Woude, F. J., ... & Uitdehaag, B. M. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell chemical biology, 29(9), 1435-1447. [Link]
-
MTT (Assay protocol). protocols.io. [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]
-
Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget. [Link]
-
RECENT FDA-APPROVED KINASE INHIBITORS FOR CANCER THERAPY IN 2025: A COMPREHENSIVE REVIEW AND PERSPECTIVES. EXCLI Journal. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
-
EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
ipsogen® JAK2 RGQ PCR Kit Instructions for Use (Handbook). QIAGEN. [Link]
-
Lieder, A., Schneider, B., Eirefelt, S., & Friebe, A. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific reports, 9(1), 1-11. [Link]
Sources
- 1. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PCR Society [pcrsociety.org]
- 6. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 7. apexbt.com [apexbt.com]
Technical Guide: Structural & Functional Analysis of AG-494 vs. AG-1478 EGFR Inhibitors
Executive Summary
This guide provides a high-resolution technical comparison between AG-494 and AG-1478 , two distinct classes of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] While both compounds originated from the "Tyrphostin" (Tyrosine Phosphorylation Inhibitor) discovery program, they represent a critical evolutionary leap in medicinal chemistry:
-
This compound represents the first-generation benzylidenemalononitrile scaffold, characterized by moderate potency (µM range) and lower selectivity.
-
AG-1478 represents the second-generation quinazoline scaffold, offering nanomolar (nM) potency and high specificity, serving as the direct structural precursor to clinical drugs like Gefitinib and Erlotinib.
This document analyzes the chemical causality behind their performance differences, provides validated experimental protocols, and maps their impact on signal transduction.
Part 1: Chemical Structure & Pharmacophore Analysis
The dramatic difference in biological activity between these two compounds is dictated by their core scaffolds and how they occupy the ATP-binding pocket of the EGFR kinase domain.
This compound: The Benzylidenemalononitrile Prototype
-
Core Scaffold: Tyrphostin (Benzylidenemalononitrile/Cinnamamide derivative).
-
Key Structural Features:
-
Catechol Moiety: A 3,4-dihydroxyphenyl ring. The hydroxyl groups are essential for hydrogen bonding but are metabolic liabilities (rapid glucuronidation).
-
Electron Withdrawing Group: A cyano group (
-CN) adjacent to the amide. This increases the acidity of the amide proton and creates a dipole for interaction. -
Binding Mode: It functions as a competitive inhibitor with respect to the substrate (tyrosine) or ATP (depending on the specific tyrphostin variant), but this compound is generally considered ATP-competitive with lower affinity. It lacks the fused ring system necessary to perfectly mimic the adenine ring of ATP.
-
AG-1478: The Quinazoline Optimization
-
Core Scaffold: 4-anilinoquinazoline.
-
Key Structural Features:
-
Quinazoline Ring: This fused bicyclic system is a bioisostere of the adenine ring of ATP. It fits deeply into the hydrophobic cleft of the kinase domain, forming critical hydrogen bonds with the hinge region (Met793).
-
3-Chloroaniline: The hydrophobic phenyl ring extends into the hydrophobic pocket II, stabilizing the inactive conformation or locking the active site.
-
6,7-Dimethoxy Groups: These electron-donating groups improve solubility and can interact with solvent-front residues.
-
Binding Mode: A potent, reversible, ATP-competitive inhibitor. It does not possess the acrylamide "warhead" found in irreversible inhibitors (e.g., Afatinib), meaning it does not covalently modify Cys797.
-
Comparative Cheminformatics Table
| Feature | This compound | AG-1478 |
| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
| CAS Number | 133550-35-3 | 153436-53-4 |
| Molecular Formula | C₁₆H₁₂N₂O₃ | C₁₆H₁₄ClN₃O₂ |
| Molecular Weight | 280.28 g/mol | 315.75 g/mol |
| Class | Tyrphostin (Cinnamamide) | Tyrphostin (Quinazoline) |
| EGFR IC₅₀ (Cell-free) | ~0.7 - 1.2 µM | ~3.0 nM |
| Selectivity Profile | Low (Cross-reacts with Cdk2, PDGFR) | High (Specific to EGFR/ErbB1) |
| Solubility | DMSO (High), Ethanol (Low) | DMSO (High), Ethanol (Low) |
Part 2: Mechanism of Action & Signaling Pathway
Mechanistic Divergence
The shift from this compound to AG-1478 illustrates the "lock-and-key" principle.
-
This compound binds loosely. Its planar structure allows it to slide into the ATP pocket, but it lacks the steric bulk to exclude ATP effectively at physiological concentrations (mM levels of ATP).
-
AG-1478 binds tightly. The quinazoline nitrogen (N1) accepts a hydrogen bond from the backbone NH of Met793 (hinge region). This specific interaction anchors the molecule, resulting in a 1000-fold increase in potency.
Signaling Pathway Visualization
The following diagram maps the EGFR signaling cascade and identifies the precise inhibition point for both compounds.
Caption: EGFR signaling cascade showing the ATP-competitive inhibition by this compound and AG-1478.[1] Note the higher potency blockade by AG-1478.[1][2]
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Preparation of Stock Solutions
Critical Insight: Both compounds are hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in IC50 determination.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.
-
Concentration: Prepare a 10 mM master stock.
-
AG-1478 (MW 315.75):[3] Dissolve 3.16 mg in 1.0 mL DMSO.
-
This compound (MW 280.28): Dissolve 2.80 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Verification: Before use, centrifuge stock at 10,000 x g for 1 min to ensure no precipitate exists.
Protocol B: In Vitro EGFR Kinase Assay (ELISA-based)
This assay quantifies the inhibition of EGFR autophosphorylation.
Materials:
-
A431 cell lysate (high EGFR expression) or Recombinant EGFR kinase domain.
-
Poly(Glu,Tyr) 4:1 substrate coated plates.
-
Anti-phosphotyrosine antibody (HRP-conjugated).
Workflow:
-
Inhibitor Dilution: Prepare serial dilutions of AG-1478 (0.1 nM to 100 nM) and this compound (0.1 µM to 100 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1% BSA).
-
Note the 1000x concentration range difference.
-
-
Reaction Assembly:
-
Add 50 µL of Inhibitor solution to wells.
-
Add 50 µL of EGFR enzyme/lysate.
-
Incubate 15 min at Room Temp (RT) to allow inhibitor binding (Pre-equilibrium).
-
-
Initiation: Add 50 µL of ATP solution (Final concentration: 10 µM).
-
Scientific Control: Include a "No ATP" blank and a "DMSO only" (100% activity) control.
-
-
Reaction: Incubate 30 min at 30°C.
-
Termination: Wash plate 3x with TBST.
-
Detection: Add Anti-phosphotyrosine-HRP (1:5000). Incubate 1 hr. Wash 3x. Add TMB substrate and read OD450.
Data Analysis: Plot OD450 vs. Log[Inhibitor]. Fit to a non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
Validation Criteria: Z-factor > 0.5; AG-1478 IC50 must fall between 1–10 nM.
Protocol C: Cellular Autophosphorylation Assay (Western Blot)
To verify membrane permeability and cellular activity.
Workflow Diagram:
Caption: Workflow for assessing cellular EGFR inhibition. EGF stimulation is the critical trigger.[4]
-
Starvation: Serum-starve A431 cells overnight to reduce basal phosphorylation.
-
Treatment: Treat with AG-1478 (100 nM) or this compound (50 µM) for 2 hours.
-
Stimulation: Pulse with EGF (50 ng/mL) for 15 minutes.
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na₃VO₄).
-
Readout: Western blot for pEGFR (Tyr1068) vs. Total EGFR .
-
Expected Result: AG-1478 should abolish pEGFR signal at 100 nM. This compound requires significantly higher doses (~50 µM) for similar suppression.
-
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of Src-family kinases. European Journal of Biochemistry, 225(3), 1047–1053.[5]
-
Han, Y., et al. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Research, 56(17), 3859–3861.
-
Selleck Chemicals. AG-1478 Product Datasheet and Biological Activity.
-
Cayman Chemical. this compound Product Information and Physical Properties.
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
The Duality of Inhibition: A Technical Guide to Reversible vs. Irreversible EGFR Inhibitors with a Focus on AG-494
Abstract
The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone of targeted oncology therapy. The strategic inhibition of its tyrosine kinase activity has yielded significant clinical benefits, primarily driven by the development of small molecule inhibitors. These inhibitors are broadly classified based on their mechanism of action: reversible and irreversible. This in-depth technical guide provides a comprehensive exploration of these two classes of inhibitors, dissecting their distinct molecular interactions, kinetic profiles, and the consequential implications for drug efficacy, resistance, and safety. We will utilize the tyrphostin AG-494 as a case study for reversible inhibition, contrasting its properties with well-established irreversible inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of EGFR inhibition to inform their research and development endeavors.
The Epidermal Growth Factor Receptor: A Prime Oncogenic Driver
The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a frequent event in various human cancers, making it a highly validated therapeutic target.[3]
The Core Dichotomy: Reversible vs. Irreversible Inhibition
The fundamental difference between reversible and irreversible EGFR inhibitors lies in the nature of their interaction with the EGFR kinase domain.
Reversible EGFR Inhibitors: A Transient Interaction
Reversible inhibitors, such as the first-generation compounds gefitinib and erlotinib, and the focus of this guide, this compound, bind to the ATP-binding site of the EGFR kinase domain through non-covalent interactions.[3] These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are transient. The inhibitor can freely associate and dissociate from the enzyme, and the duration of its inhibitory effect is dependent on its concentration in the vicinity of the target.
This compound: A Case Study in Reversible Inhibition
This compound, a member of the tyrphostin family, is a potent and selective reversible inhibitor of EGFR tyrosine kinase.[4] It competes with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling. While initially identified as an EGFR inhibitor, further studies have revealed that this compound also inhibits other kinases, such as ErbB2 and PDGF-R, and can block the activation of Cdk2, a key regulator of the cell cycle.[5] This broader kinase profile highlights an important consideration in drug development: the selectivity of reversible inhibitors.
Irreversible EGFR Inhibitors: A Lasting Bond
In contrast, irreversible EGFR inhibitors, including the second-generation afatinib and third-generation osimertinib, form a stable, covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of EGFR.[6][7] This covalent modification permanently inactivates the enzyme. The restoration of EGFR signaling is not dependent on the inhibitor's concentration but rather on the synthesis of new EGFR protein.
This irreversible mechanism offers several potential advantages, including prolonged target inhibition and efficacy against certain resistance mutations, such as the T790M "gatekeeper" mutation, which can hinder the binding of reversible inhibitors.[8][9]
Mechanistic Insights and Comparative Analysis
A deeper understanding of the molecular interactions and kinetic properties of these inhibitor classes is crucial for rational drug design and predicting clinical outcomes.
Binding Kinetics and Affinity
-
Reversible Inhibitors: The potency of reversible inhibitors is typically characterized by their equilibrium dissociation constant (Ki), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium. A lower Ki value indicates a higher binding affinity. The kinetics of binding are defined by the association rate constant (kon) and the dissociation rate constant (koff).
-
Irreversible Inhibitors: The potency of irreversible inhibitors is described by a two-step process: an initial non-covalent binding event (characterized by Ki) followed by the formation of a covalent bond (characterized by the rate of inactivation, kinact). The overall efficiency of an irreversible inhibitor is often expressed as the ratio kinact/Ki.[10]
Data Presentation: Comparative Inhibitor Properties
| Inhibitor Class | Example(s) | Binding Mechanism | Key Kinetic Parameters | Duration of Action |
| Reversible | This compound, Gefitinib, Erlotinib | Non-covalent | Ki, kon, koff | Dependent on drug concentration |
| Irreversible | Afatinib, Osimertinib | Covalent | Ki, kinact | Dependent on protein turnover |
Experimental Protocols for Characterizing EGFR Inhibitors
The differentiation and characterization of reversible and irreversible EGFR inhibitors rely on a suite of biochemical and cell-based assays.
In Vitro EGFR Kinase Assay
This assay directly measures the enzymatic activity of purified EGFR kinase in the presence of an inhibitor.
Methodology:
-
Reagents: Purified recombinant EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and the test inhibitor.
-
Procedure: a. Prepare a reaction mixture containing the EGFR enzyme and the substrate in the kinase assay buffer. b. Add varying concentrations of the test inhibitor (and a vehicle control). c. Initiate the kinase reaction by adding a defined concentration of ATP (often radiolabeled, e.g., [γ-32P]ATP). d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). f. Quantify the phosphorylation of the substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value. For a more detailed kinetic analysis, vary both substrate and inhibitor concentrations to determine the Ki for reversible inhibitors or kinact/Ki for irreversible inhibitors.
Mass Spectrometry for Covalent Binding Confirmation
Mass spectrometry is a definitive method to confirm the covalent modification of EGFR by an irreversible inhibitor.
Methodology:
-
Incubation: Incubate purified EGFR protein with the irreversible inhibitor.
-
Digestion: Digest the protein-inhibitor complex into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptide containing the Cys797 residue and look for a mass shift corresponding to the molecular weight of the inhibitor. This confirms the covalent adduction.[11][12]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of EGFR inhibitors.
This assay measures the level of EGFR autophosphorylation in cells.
Methodology:
-
Cell Culture: Culture EGFR-dependent cancer cell lines (e.g., A431, H1975).
-
Treatment: Treat the cells with varying concentrations of the inhibitor for a defined period.
-
Lysis: Lyse the cells to extract proteins.
-
Western Blotting or ELISA: Quantify the levels of phosphorylated EGFR (pEGFR) and total EGFR using specific antibodies.
-
Data Analysis: Normalize the pEGFR signal to the total EGFR signal and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a range of inhibitor concentrations for an extended period (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to the wells. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Mechanisms and Pathways
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
Inhibitor Binding Mechanisms
Sources
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The EGFR T790M mutation in acquired resistance to an irreversible second-generation EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biokin.com [biokin.com]
- 11. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 12. researchgate.net [researchgate.net]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
AG-494 target specificity JAK2 and PDGFR
An In-Depth Technical Guide to the Target Specificity of AG-494: A Critical Evaluation for Researchers
Abstract
This compound, a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors, has been a fixture in cell signaling research for decades. Initially characterized for its inhibitory action against the Epidermal Growth Factor Receptor (EGFR), its application has since expanded, with numerous studies employing it as a tool to investigate the Janus Kinase 2 (JAK2) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways. This guide deviates from a simple recitation of facts to provide a critical, in-depth analysis of this compound's target specificity. We will deconstruct the available biochemical data, address critical discrepancies in the literature regarding its potency against JAK2, and provide field-proven experimental protocols to empower researchers to validate its activity within their own experimental systems. The central thesis is that while this compound is a useful tool, its utility is contingent upon a nuanced understanding of its multi-kinase inhibitory profile.
The Tyrphostin this compound: A Historical and Molecular Overview
This compound (Tyrphostin B48) belongs to a broad class of compounds developed to compete with ATP at the catalytic site of protein tyrosine kinases (PTKs)[1]. Like its close analog AG-490, it was an early tool in the quest to pharmacologically dissect complex signaling networks. While initially identified as a potent inhibitor of EGFR autophosphorylation, subsequent research and broader profiling have revealed a more complex picture, showing activity against a range of other kinases[2][3]. This guide focuses specifically on its activity against two therapeutically critical tyrosine kinases: JAK2 and PDGFR. Understanding the nuances of this activity is paramount for the rigorous design and interpretation of experiments.
The Janus Kinase 2 (JAK2) Signaling Pathway
The JAK2 pathway is a cornerstone of hematopoietic cell development and immune response. It is the primary signal transducer for a host of cytokine receptors, including those for erythropoietin (EPO), thrombopoietin (TPO), and various interleukins. The canonical pathway is elegant in its directness:
-
Ligand Binding: A cytokine binds to its specific cell surface receptor, inducing receptor dimerization.
-
JAK2 Trans-activation: This dimerization brings two receptor-associated JAK2 molecules into close proximity, allowing them to phosphorylate and activate each other (trans-activation).
-
STAT Recruitment and Phosphorylation: The activated JAK2 kinases then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by JAK2, causing them to detach, dimerize, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.
Dysregulation of this pathway, particularly through activating mutations like JAK2 V617F, is a key driver of myeloproliferative neoplasms (MPNs)[4].
The Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway
The PDGFR pathway is a central regulator of cell growth, proliferation, and migration, particularly in cells of mesenchymal origin. Its aberrant activation is implicated in numerous cancers and fibrotic diseases[5].
-
Ligand Binding: Dimeric PDGF ligands (e.g., PDGF-AA, -BB, -AB) bind to the extracellular domains of PDGFR-α or PDGFR-β.
-
Receptor Dimerization and Autophosphorylation: Ligand binding induces the formation of receptor homo- or heterodimers, activating their intrinsic tyrosine kinase domains and leading to extensive autophosphorylation in the cytoplasmic region.
-
Downstream Effector Recruitment: The newly created phosphotyrosine residues serve as docking sites for a multitude of signaling proteins containing Src Homology 2 (SH2) domains.
-
Signal Propagation: Key recruited effectors include:
-
Phosphoinositide 3-kinase (PI3K): Activates the Akt/mTOR pathway, promoting cell survival and growth.
-
Phospholipase C-gamma (PLCγ): Leads to calcium mobilization and Protein Kinase C (PKC) activation.
-
Grb2/Sos complex: Activates the Ras/MAPK cascade (Raf-MEK-ERK), driving cell proliferation.
-
Deconstructing the Target Specificity Profile of this compound
A precise understanding of a kinase inhibitor's potency (typically measured as the half-maximal inhibitory concentration, IC50) against a panel of targets is non-negotiable for interpreting experimental results. This compound is a multi-kinase inhibitor, and using it as a "specific" inhibitor for any single target without acknowledging its other activities is a significant experimental flaw.
| Kinase Target | Reported IC50 (Biochemical Assay) | Reference(s) |
| EGFR | ~0.7 - 1.2 µM | [3][4] |
| PDGFR | 6 µM | [4] |
| ErbB2 (HER2) | ~39 - 42 µM | [4] |
| JAK2 | Conflicting Data (see discussion) | [6][7][8] |
| Table 1: Published biochemical IC50 values for this compound and its close analog, AG-490, against various tyrosine kinases. Note the micromolar potency across multiple targets. |
The Critical Case of JAK2 Inhibition: A Tale of Conflicting Data
The central complexity in defining this compound's profile lies with JAK2. While this compound and its analog AG-490 have been widely used in publications as JAK2 inhibitors, the primary biochemical evidence is contested.
-
The Prevailing View: Several sources, including vendor datasheets and studies focusing on cellular effects, describe AG-490 as a JAK2 inhibitor, with some reporting a biochemical IC50 value of approximately 10 µM[7][8]. Based on structural similarity, this activity is often extrapolated to this compound.
-
Contradictory Evidence: A crucial 2011 study presented at the American Society of Hematology meeting directly challenged this view[6]. In rigorous, head-to-head enzymatic assays, AG-490 was found to be inactive against JAK1, JAK2, JAK3, and TYK2, with an IC50 >125 µM for JAK2[6]. In a broad kinase binding screen of 441 kinases, the same study found that 25 µM of AG-490 showed significant binding to PDGFRA and PDGFRB, but not to any JAK family members[6].
Expert Interpretation: This discrepancy is profound. It suggests that many of the cellular effects attributed to direct JAK2 inhibition by AG-490/AG-494 may, in fact, be due to inhibition of other kinases (like PDGFR) or other off-target effects. The compound is cell-active, but its primary intracellular target may not be what has been historically assumed. This underscores a critical principle: cellular activity does not equal direct, potent enzymatic inhibition. Researchers must independently validate the mechanism of action in their system of interest.
Methodologies for Self-Validating Kinase Inhibition Studies
To use a tool compound like this compound responsibly, a multi-step validation process is required. This workflow moves from broad screening to direct biochemical confirmation and finally to proof of target engagement in a relevant cellular context.
Protocol 1: In Vitro Biochemical IC50 Determination
Causality: This experiment is the definitive test to determine if this compound directly inhibits the enzymatic activity of purified JAK2 or PDGFR kinase in a cell-free system. It establishes the intrinsic potency (IC50) of the compound against the kinase itself, independent of cellular factors like membrane permeability or intracellular ATP concentration.
Methodology: Luminescent ADP Detection Assay (e.g., ADP-Glo™)
This robust, non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute further into kinase reaction buffer. A typical final concentration range would be 100 µM down to 1 nM. Include a DMSO-only vehicle control.
-
Prepare a solution containing the purified, active kinase (e.g., recombinant human JAK2).
-
Prepare a solution containing the specific peptide substrate for the kinase and ATP at a defined concentration (e.g., at the known Km for ATP, or a physiological concentration of 1 mM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control.
-
Add 2.5 µL of the kinase/substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Generation & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into a luminescent signal via coupled enzymatic reactions. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay
Causality: This experiment validates the biochemical findings in a physiological context. It answers the critical question: can this compound enter a living cell and inhibit the target kinase, which is competing with high intracellular concentrations of ATP (~1-10 mM)? We measure inhibition by proxy, by quantifying the phosphorylation of a direct downstream substrate.
Methodology: Western Blot for Substrate Phosphorylation
-
Cell Culture and Stimulation:
-
Culture an appropriate cell line (e.g., HEL cells with endogenous JAK2 V617F activity, or PDGF-stimulated NIH-3T3 fibroblasts).
-
Starve cells of serum for several hours if using an acute stimulation model.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 1-2 hours.
-
If required, stimulate the pathway (e.g., add PDGF-BB ligand for 10 minutes).
-
-
Cell Lysis:
-
Immediately place plates on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Normalize the concentration for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3 (Tyr705) for the JAK2 pathway, or anti-phospho-Akt (Ser473) for the PDGFR pathway).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Re-probing:
-
Quantify the band intensities.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein (e.g., total STAT3 or total Akt) and/or a housekeeping protein like GAPDH or β-actin.
-
The result is a dose-dependent decrease in the ratio of phosphorylated protein to total protein, confirming target engagement in the cell.
-
Expert Recommendations for the Modern Researcher
Given the evidence, a senior scientist must advise caution and rigor when using this compound.
-
Acknowledge its Polypharmacology: Do not describe this compound as a "specific JAK2 inhibitor" or "specific PDGFR inhibitor." It is a multi-targeted tyrosine kinase inhibitor with micromolar activity against EGFR, PDGFR, and potentially other kinases.
-
Validate in Your System: The conflicting data on JAK2 makes it imperative that you perform your own validation. Use the cell-based Western blot protocol described above to confirm that at the concentration you plan to use, this compound inhibits the phosphorylation of a direct downstream target of the kinase you are studying.
-
Use Orthogonal Approaches: The gold standard for implicating a specific kinase in a cellular response is to replicate the finding with a structurally distinct and more potent/selective inhibitor. For JAK2, numerous highly selective inhibitors are now available (e.g., Ruxolitinib, Fedratinib). For PDGFR, inhibitors like Crenolanib or Sunitinib can be used. If the phenotype caused by this compound is not replicated by a more specific inhibitor, it is likely an off-target effect.
-
Consider Concentration: The cellular IC50 for inhibiting EGF-dependent growth is ~6-10 µM[3]. The biochemical IC50 for PDGFR is 6 µM[4]. The contested biochemical IC50 for JAK2 is ~10 µM[8]. Therefore, using this compound at concentrations of 10-50 µM will inhibit multiple pathways simultaneously. Be aware of this when interpreting your data.
Conclusion
This compound is a tool compound that has contributed to our understanding of tyrosine kinase signaling. However, as the field has advanced, so too must our standards for its use. It is not a selective inhibitor of either JAK2 or PDGFR but rather a broad-spectrum agent with activity against these and other kinases, most notably EGFR. The historical classification of its analog AG-490 as a potent JAK2 inhibitor is now credibly challenged by biochemical data, a critical insight for any researcher in the field. By employing the rigorous validation protocols outlined in this guide and embracing a healthy skepticism of historical tool compounds, researchers can continue to use this compound effectively to generate robust, reproducible, and correctly interpreted data.
References
-
Wang, L., et al. (2018). Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN). Oncology Letters, 16(5), 5739–5746. [Link]
-
Cox, K., et al. (2011). Potency and Selectivity Assessment of Small Molecules Against Janus Kinase (JAK) 2: Widely Used AG490 Inhibitor Is Neither Potent Nor Selective for JAK2. Blood, 118(21), 4780. [Link]
-
Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93–109. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
-
ResearchGate. (n.d.). Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Phospholipase C-β1 Is Required for Agonist-Induced Ca2+ Entry. Retrieved February 5, 2026, from [Link]
-
Guo, S., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. International journal of biological macromolecules, 200, 396-407. [Link]
Sources
- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 酪氨酸磷酸化抑制剂AG 490 CAS#: 133550-30-8 [m.chemicalbook.com]
- 6. ashpublications.org [ashpublications.org]
- 7. AG 490 | EGFR | Tocris Bioscience [tocris.com]
- 8. AG 490, JAK2/3 inhibitor (CAS 133550-30-8) | Abcam [abcam.com]
An In-Depth Technical Guide on the Biological Activity of AG-494 in Tumor Cell Proliferation
Abstract
AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool in cancer research. Initially characterized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, its biological activity in whole cells presents a more complex and compelling narrative. This guide delves into the core mechanisms by which this compound exerts its potent anti-proliferative effects on tumor cells. We will move beyond its initial classification to explore its primary role as a potent inhibitor of the Janus kinase (JAK) signaling pathway, its impact on cell cycle progression, and its ability to induce apoptosis. This document is intended for researchers, scientists, and drug development professionals, providing not only a deep mechanistic understanding but also field-proven experimental protocols to validate and explore the activity of this compound in a laboratory setting.
The Evolving Identity of this compound: From EGFR to JAK Inhibition
Tyrphostin this compound was first developed as a selective inhibitor of the EGFR kinase in cell-free assays.[1] This classification, however, proved to be an incomplete picture of its function in a cellular context. A critical finding revealed that in intact cells, the high intracellular concentration of ATP competitively inhibits this compound from binding to the EGFR kinase domain.[1] Despite this, this compound demonstrates potent anti-mitogenic and anti-proliferative activity, indicating that its mechanism of action is independent of EGFR inhibition in living cells.[1][2]
Subsequent research has definitively identified the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, as the primary intracellular target of this compound. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors, playing a central role in regulating cellular proliferation, differentiation, survival, and immune responses.[3][4] Dysregulation of this pathway is a hallmark of many malignancies.[4][5] this compound functions by directly inhibiting the phosphorylation and activation of JAKs, thereby blocking the entire downstream signaling cascade.[6]
Core Mechanism: Interruption of the JAK-STAT Signaling Cascade
The JAK-STAT pathway is an elegant and direct route from a cell-surface receptor to nuclear gene transcription. Its inhibition by this compound is the foundational reason for the compound's anti-proliferative effects.
The Canonical JAK-STAT Pathway:
-
Ligand Binding & Receptor Dimerization: The process begins when a cytokine (e.g., Interleukin-6, Erythropoietin) binds to its corresponding receptor on the cell surface, inducing receptor dimerization.[3]
-
JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins.[3] Once docked, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[3]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in cell survival, division, and proliferation.[7]
This compound acts as an ATP-competitive inhibitor at the kinase domain of JAKs. By blocking the phosphorylation of JAKs, it effectively extinguishes the signal at its origin, preventing STAT activation and the subsequent transcription of pro-proliferative genes.
Caption: A general workflow for characterizing the biological activity of this compound.
Protocol 1: Cell Proliferation Assay for IC50 Determination
This protocol quantifies the effect of this compound on cell viability to determine its IC50 value.
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution series of this compound in growth medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment (Crystal Violet Method):
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash extensively with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability versus the log of this compound concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of JAK-STAT Pathway Inhibition
This protocol provides direct evidence of this compound's inhibitory effect on its target pathway.
-
Cell Culture and Starvation: Grow cells to ~70-80% confluency in 6-well plates. To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Pre-treatment with this compound: Treat the cells with this compound (e.g., at its IC50 and 2x IC50 concentration) or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the JAK-STAT pathway by adding a relevant cytokine (e.g., 50 ng/mL of IL-6 or Oncostatin M) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Interpretation: A decrease in the ratio of phosphorylated JAK2/STAT3 to total JAK2/STAT3 in the this compound treated lanes, compared to the cytokine-stimulated control, confirms target inhibition.
Conclusion and Future Perspectives
This compound is a potent anti-proliferative agent whose primary mechanism of action in tumor cells is the inhibition of the JAK-STAT signaling pathway. This action leads to G1 cell cycle arrest and the induction of apoptosis. While its initial identification as an EGFR inhibitor is relevant in cell-free systems, its true value in cellular and in vivo research lies in its function as a JAK inhibitor. The detailed protocols provided herein offer a robust framework for investigating these effects. The insights gained from studying this compound continue to inform the development of next-generation, more selective JAK inhibitors for clinical use in oncology and inflammatory diseases, highlighting the enduring importance of this compound as a foundational research tool.
References
-
Gazit, A., Osherov, N., Posner, I., Bar-Sinai, A., Gilon, C., & Levitzki, A. (1997). Tyrphostin AG 494 blocks Cdk2 activation. FEBS letters, 417(1), 1-6. Available at: [Link]
-
Osherov, N., & Levitzki, A. (1997). Tyrphostin AG494 blocks Cdk2 activation. CORE. Available at: [Link]
-
Bojko, A., Kłapcińska, B., & Sieroń, A. L. (2011). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia histochemica et cytobiologica, 49(3), 486-494. Available at: [Link]
-
Armando Hasudungan. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. YouTube. Available at: [Link]
-
Gerstmeier, J., Jasch, A., & Werz, O. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. eCollection, 16. Available at: [Link]
-
Aghaei, M., Zare, M., & Saidijam, M. (2019). MicroRNA-494 induces breast cancer cell apoptosis and reduces cell viability by inhibition of nicotinamide phosphoribosyltransferase expression and activity. EXCLI journal, 18, 891–904. Available at: [Link]
-
Wong, E. T., & Lok, E. (2019). The Mechanisms of Action of Tumor Treating Fields. Cancer research, 79(19), 4841–4847. Available at: [Link]
-
Malemud, C. J. (2020). Basic Mechanisms of JAK Inhibition. Journal of Clinical Rheumatology and Musculoskeletal Medicine, 2(1), 1007. Available at: [Link]
-
Schröder-Braunstein, J., & Wölfler, A. (2015). Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation. Cancers, 7(3), 1751–1780. Available at: [Link]
-
Wang, C., Wang, W. J., & Yan, Y. G. (2018). MicroRNA-494 promotes apoptosis and extracellular matrix degradation in degenerative human nucleus pulposus cells. Oncotarget, 9(42), 26769–26781. Available at: [Link]
-
Al-Salama, Z. T., & Scott, L. J. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Drugs, 81(16), 1855–1873. Available at: [Link]
-
AbbVie. (2016). A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of ABT-494 for the Induction of Symptomatic and Endoscopic Remission in Subjects With Moderately to Severely Active Crohn's Disease Who Have Inadequately Responded to or Are Intolerant to Anti-TNF Therapy. ClinicalTrials.gov. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from ResearchGate. Available at: [Link]
-
Bojko, A., Kłapcińska, B., & Sieroń, A. L. (2011). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia histochemica et cytobiologica, 49(3), 486-494. Available at: [Link]
-
Seif, F., Khoshmirsafa, M., & Aazami, H. (2017). A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken. International journal of molecular sciences, 18(11), 2447. Available at: [Link]
-
McInnes, I. B., & Schett, G. (2020). review of JAK–STAT signalling in the pathogenesis of spondyloarthritis and the role of JAK inhibition. Rheumatology, 59(Supplement_6), vi1–vi7. Available at: [Link]
-
Martínez-Cisneros, C., & Rito-Palomares, M. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS omega, 5(44), 28659–28666. Available at: [Link]
-
Li, Y., & Li, G. (2023). Research Progress on the Mechanism of Anti-Tumor Immune Response Induced by TTFields. International journal of molecular sciences, 24(23), 16938. Available at: [Link]
-
AbbVie. (2021). A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of ABT-494 for Induction and Maintenance Therapy in Subjects With Moderately to Severely Active Ulcerative Colitis. ClinicalTrials.gov. Available at: [Link]
-
Kim, H., & Kim, E. H. (2022). Cellular Regulation of Kynurenic Acid-Induced Cell Apoptosis Pathways in AGS Cells. International journal of molecular sciences, 23(16), 9037. Available at: [Link]
-
Patsnap. (2024). ABT-494: A Promising Second-Generation JAK1 Inhibitor for Rheumatoid Arthritis and Anemia. Patsnap Synapse. Available at: [Link]
-
Aloke, C., & McDonnell, P. (2024). ADVANCING IN VITRO TECHNIQUES FOR ECOTOXCIOLOGICAL APPLICATION. Gupea. Available at: [Link]
-
Science.gov. (n.d.). cancer cells ic50: Topics by Science.gov. Retrieved from Science.gov. Available at: [Link]
-
ResearchGate. (2025). Potentiation of natural killer cells to overcome cancer resistance to NK cell-based therapy and to enhance antibody-based immunotherapy. Retrieved from ResearchGate. Available at: [Link]
-
Schneeweiss, M., & Gisslinger, H. (2013). JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms. Future medicinal chemistry, 5(4), 429–448. Available at: [Link]
-
Carlin, A. F., & Shweta, N. (2024). Vitamin D Reprograms Non-Coding RNA Networksto Block Zika Virus in Human Macrophages. International journal of molecular sciences, 25(11), 6140. Available at: [Link]
-
Frontiers. (2017). AG36 Inhibits Human Breast Cancer Cells Proliferation by Promotion of Apoptosis In vitro and In vivo. Available at: [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from Altogen Labs. Available at: [Link]
-
AbbVie. (2017). A Phase 3, Randomized, Double-Blind Study Comparing Upadacitinib (ABT-494) to Placebo in Subjects With Rheumatoid Arthritis Who Are on a Stable Dose of Conventional Synthetic Disease-Modifying Antirheumatic Drugs and Have an Inadequate Response to csDMARDs. ClinicalTrials.gov. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. Retrieved from The Royal Society of Chemistry. Available at: [Link]
-
Singh, S. K., & Banerjee, S. (2017). Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21 WAF1/CIP1 and p27 KIP1 pathway. Oncotarget, 8(10), 17222–17232. Available at: [Link]
-
Mortezaee, K., & Najafi, M. (2022). The molecular mechanism of actions and clinical utilities of tumor infiltrating lymphocytes in gastrointestinal cancers: a comprehensive review and future prospects toward personalized medicine. Cell communication and signaling : CCS, 20(1), 10. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AG-494 Solubility in DMSO for Cell Culture
Introduction: Understanding AG-494 and its Role in Cellular Signaling
This compound, also known as Tyrphostin this compound, is a well-established synthetic inhibitor of protein tyrosine kinases. While initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, it is widely recognized for its inhibitory effects on the Janus kinase 2 (JAK2)[1][2]. The JAK/STAT signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of this pathway, often through mutations such as JAK2-V617F, is a key driver in various myeloproliferative neoplasms and other malignancies[3][4]. This makes this compound a valuable tool for researchers investigating the roles of JAK2 in both normal physiology and disease states[5].
This application note provides a comprehensive guide to the effective use of this compound in cell culture, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO) and the subsequent preparation of working solutions for treating cells. We will delve into the rationale behind each step to ensure experimental success and data reproducibility.
The Critical Role of DMSO in this compound Bioavailability
The lipophilic nature of this compound renders it poorly soluble in aqueous solutions such as cell culture media. To overcome this, a polar aprotic solvent is required to initially dissolve the compound. DMSO is the solvent of choice for this purpose due to its ability to dissolve a wide range of both polar and nonpolar compounds[6][7][8].
Causality: The sulfoxide group in DMSO is highly polar, allowing it to form strong intermolecular interactions with this compound, while its two methyl groups provide a nonpolar character. This dual nature enables DMSO to effectively solvate this compound, breaking down the crystal lattice of the powdered compound and bringing it into solution.
Quantitative Solubility of this compound in DMSO
The solubility of this compound in DMSO is a critical parameter for preparing high-concentration stock solutions. The following table summarizes solubility data from various suppliers:
| Supplier | Solubility in DMSO | Molar Concentration (approx.) |
| Supplier A | 50 mg/mL[9] | 178 mM |
| Supplier B | 14 mg/mL[10] | 50 mM |
| Supplier C | 20 mg/mL[11] | 71 mM |
Note: It is crucial to consult the Certificate of Analysis provided by your specific supplier for the most accurate solubility information for your batch of this compound. Sonication can be beneficial in achieving complete dissolution[10][12][13].
Diagram: The JAK/STAT Signaling Pathway and the Inhibitory Action of this compound
Caption: The JAK/STAT signaling pathway is initiated by cytokine binding, leading to JAK2 activation and subsequent gene transcription. This compound inhibits this pathway by blocking the kinase activity of JAK2.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 280.28 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature. This is important as DMSO can freeze at temperatures below 19°C (66°F)[6].
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out 1.401 mg of this compound powder. This mass is calculated to yield a 50 mM solution in 100 µL of DMSO.
-
Calculation: (0.050 mol/L) * (0.0001 L) * (280.28 g/mol ) = 0.001401 g = 1.401 mg
-
-
Add DMSO: Aseptically add 100 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound[14]. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months)[14]. The presence of water can accelerate hydrolysis, so it is critical to use anhydrous DMSO and prevent moisture contamination[9].
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.
Causality of Dilution: Direct addition of a highly concentrated DMSO stock to a large volume of aqueous medium can cause the hydrophobic this compound to precipitate out of solution. A serial dilution approach helps to mitigate this by gradually reducing the DMSO concentration.
Materials:
-
This compound stock solution (50 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
-
Cell culture flasks or plates with adherent or suspension cells
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound to be used in your experiment. For example, to achieve a final concentration of 50 µM in 10 mL of medium.
-
Intermediate Dilution (Self-Validating Step):
-
Pipette 990 µL of pre-warmed complete cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 50 mM this compound stock solution to the medium. This creates a 1:100 dilution, resulting in a 500 µM intermediate solution with a DMSO concentration of 1%.
-
Gently pipette up and down to mix. Visually inspect for any signs of precipitation. If precipitation occurs, the final desired concentration may be too high, or a different dilution strategy may be needed.
-
-
Final Dilution:
-
Vehicle Control: It is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the treated samples (e.g., 0.1% DMSO in complete medium) to account for any effects of the solvent on the cells.
-
Incubation: Gently swirl the culture vessel to ensure even distribution of the this compound and return the cells to the incubator[17][18].
Diagram: Experimental Workflow for this compound Cell Treatment
Caption: A stepwise workflow for the preparation of this compound stock solution and its application in cell culture experiments, including the crucial vehicle control.
Trustworthiness and Self-Validation
DMSO Toxicity: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture below 0.5%, with 0.1% being a widely accepted safe level for most cell lines[16][19]. Always perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.
Verifying Biological Activity: The ultimate validation of your this compound working solution is its biological activity. After treating your cells, you should perform an assay to confirm the inhibition of the JAK/STAT pathway. A common method is to perform a Western blot to assess the phosphorylation status of STAT proteins (e.g., p-STAT3 or p-STAT5). A successful experiment will show a dose-dependent decrease in STAT phosphorylation in this compound-treated cells compared to the vehicle control.
Conclusion
The successful use of this compound in cell culture is highly dependent on its proper solubilization and dilution. By understanding the chemical properties of both this compound and DMSO, researchers can prepare stable, high-concentration stock solutions and accurate working dilutions that maintain the compound's biological activity. The protocols and rationale provided in this application note offer a robust framework for incorporating this compound into your cell-based assays, ensuring reliable and reproducible results in the investigation of JAK/STAT signaling.
References
-
This compound | 133550-35-3 | Data Sheet . BioChemPartner. [Link]
-
Tyrphostin AG 494 blocks Cdk2 activation . PubMed. [Link]
-
This compound | EGFR inhibitor | Buy from Supplier AdooQ® . Adooq.com. [Link]
-
Dimethyl sulfoxide . Wikipedia. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . PMC. [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions . ACS Publications. [Link]
-
What the concentration of DMSO you use in cell culture assays? . ResearchGate. [Link]
-
Protocols for Cancer-related cell lines . Horizon Discovery. [Link]
-
Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
DMSO usage in cell culture . LifeTein. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . NIH. [Link]
-
Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation . PMC. [Link]
-
Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6 . ResearchGate. [Link]
-
Cell Culture Video: Step-by-Step Guide to Passaging Cells . YouTube. [Link]
-
JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION? . MPN Research Foundation. [Link]
-
Maximum DMSO concentration in media for cell culture? . Reddit. [Link]
-
TYRPHOSTIN AG1296 REGULATES PROLIFERATION, SURVIVAL AND MIGRATION OF RHABDOMYOSARCOMA CELLS . Journal of Physiology and Pharmacology. [Link]
-
Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies . Hindawi. [Link]
-
DMSO . gChem. [Link]
-
Vitamin D Reprograms Non-Coding RNA Networksto Block Zika Virus in Human Macrophages . MDPI. [Link]
-
Servier posts solid 2024/25 performance and confirms its 2030 projections . PR Newswire. [Link]
-
Dimethyl sulfoxide . SERVA Electrophoresis GmbH. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 133550-35-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 3. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpnresearchfoundation.org [mpnresearchfoundation.org]
- 5. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | CDK | EGFR | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Criticality of Accurate Formulation
Precision Formulation of AG-494: A Tyrphostin EGFR Inhibitor Stock Solution Protocol
This compound (Tyrphostin this compound) is a potent, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and, to a lesser extent, PDGFR. Unlike irreversible inhibitors (e.g., AG-1478), this compound acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptor kinase domain. This blockage halts downstream signaling cascades, specifically the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival in glioblastoma and other EGFR-driven malignancies.
Why this protocol matters: Tyrphostins are highly lipophilic. Improper solubilization results in "micro-precipitation"—invisible aggregates that float in aqueous media. This leads to:
-
Inconsistent IC50 values: The effective concentration reaching the cell is lower than calculated.
-
Solvent Shock: Attempting to dissolve directly in aqueous buffers often requires high DMSO percentages that are toxic to cells (>0.5%), confounding toxicity data.
This guide provides a standardized method to prepare a 10 mM stock solution in anhydrous DMSO, ensuring stability and reproducibility.
Physicochemical Specifications
Before handling, verify your specific batch against the Certificate of Analysis (CoA).
| Parameter | Specification | Notes |
| Compound Name | This compound (Tyrphostin this compound) | |
| CAS Number | 133550-35-3 | |
| Molecular Formula | C₁₆H₁₂N₂O₃ | |
| Molecular Weight | 280.28 g/mol | Used for all molarity calculations.[1] |
| Solubility (DMSO) | ~50 mg/mL (178 mM) | 10 mM is easily achievable. |
| Solubility (Ethanol) | ~4 mg/mL (14 mM) | Not recommended for high-conc stocks. |
| Solubility (Water) | Insoluble | Do not add water to the powder. |
| Appearance | Yellow to light brown solid | Protect from light. |
Preparation Protocol: 10 mM Stock Solution
Materials Required
-
Reagent: this compound (Solid).[2]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).
-
Note: Avoid "wet" DMSO (older bottles); water absorption causes this compound precipitation.
-
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Amber glass vials (or foil-wrapped tubes).
Step-by-Step Methodology
Step 1: Mass-Volume Calculation
To prepare a 10 mM solution, use the formula:
Target Concentration: 10 mM Molecular Weight:[3] 280.28 g/mol [1]
| Target Volume | Required Mass of this compound |
| 1 mL | 2.80 mg |
| 5 mL | 14.01 mg |
| 10 mL | 28.03 mg |
Step 2: Weighing
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation (which degrades the compound).
-
Weigh the specific amount of this compound into a sterile, amber glass vial.
-
Scientific Insight: Glass is preferred over plastic for long-term storage of hydrophobic inhibitors in DMSO to prevent leaching of plasticizers.
-
Step 3: Solubilization
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Critical: Do not add the full volume if you are unsure of the powder displacement. However, for 10 mM, the displacement is negligible.
-
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial up to a light source. The solution should be clear yellow. If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating >40°C.
Step 4: Aliquoting and Storage
-
Divide the stock into small aliquots (e.g., 50 µL or 100 µL) in sterile polypropylene microcentrifuge tubes.
-
Reasoning: this compound is sensitive to freeze-thaw cycles.[4] Aliquoting ensures you only thaw what you need.
-
-
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
-
Protect from light.
Visualization: Workflow and Mechanism
Figure 1: Preparation Workflow
This diagram illustrates the critical path for stock generation, emphasizing the "No Water" rule.
Caption: Workflow for the preparation of 10 mM this compound stock. Note the critical checkpoint for visual clarity before freezing.
Figure 2: Mechanism of Action (EGFR Inhibition)
Understanding the downstream effects is vital for designing validation assays (e.g., Western Blotting for p-ERK).
Caption: this compound acts as an ATP-competitive inhibitor of EGFR, preventing autophosphorylation and blocking the RAS/MAPK proliferation pathway.[1][5][6][7][8][9][10]
Usage in Biological Assays
To use the stock in cell culture:
-
Thaw: Thaw the aliquot at room temperature (do not heat).
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock 1:100 in culture medium without serum to make a 100 µM working solution (1% DMSO).
-
Immediately add this to the cells to reach the final concentration (e.g., 10 µM).
-
-
Final DMSO Limit: Ensure the final DMSO concentration in the well is <0.1% to avoid solvent toxicity.
-
Example: To treat cells at 10 µM , dilute the 10 mM stock 1:1000 directly into the media. This yields exactly 0.1% DMSO.
-
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of Src-family kinases. European Journal of Biochemistry, 225(3), 1047-1053.
-
Cayman Chemical. this compound Product Information & Safety Data Sheet.
-
SelleckChem. this compound Datasheet and Solubility Data.
Sources
- 1. adooq.com [adooq.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. ziath.com [ziath.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Silver | Ag | CID 23954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Determining the Potency of AG-494 in A549 Lung Cancer Cells: An Application Note and Protocol
This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of the tyrosine kinase inhibitor, AG-494, in the A549 human lung adenocarcinoma cell line. We will delve into the mechanism of action of this compound, present its reported IC50 values, and provide a robust, step-by-step protocol for its experimental determination using a colorimetric cell viability assay.
Introduction: Targeting Key Signaling Pathways in Lung Cancer
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype.[1][2] The A549 cell line, derived from a human lung adenocarcinoma, is a cornerstone model for NSCLC research.[1] A key driver of NSCLC progression is the aberrant signaling of the Epidermal Growth Factor Receptor (EGFR).[2][3][4] EGFR, a receptor tyrosine kinase, when activated, triggers downstream pathways like the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and metastasis.[3][5]
This compound, also known as Tyrphostin AG 494, is a synthetic inhibitor of tyrosine kinases.[6] It was initially identified as a potent inhibitor of EGFR, blocking its autophosphorylation.[6][7] Subsequent research has revealed that this compound and its close analog, AG-490, also effectively inhibit Janus kinase 2 (JAK2), a critical component of the JAK/STAT signaling pathway.[8][9][10] The JAK/STAT pathway, particularly STAT3, is frequently activated in lung cancer and contributes to tumor growth and chemoresistance.[11][12][13][14] Therefore, this compound's dual action on both EGFR and JAK2 makes it a compound of significant interest in lung cancer research.
Mechanism of Action: Dual Inhibition of Pro-Survival Pathways
This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding sites of tyrosine kinases, primarily EGFR and JAK2. This inhibition prevents the phosphorylation and subsequent activation of these kinases, thereby blocking the downstream signaling cascades that are crucial for cancer cell growth and survival.
-
EGFR Pathway Inhibition : By inhibiting EGFR, this compound blocks the activation of major downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell cycle progression and the inhibition of apoptosis.[3][5]
-
JAK/STAT Pathway Inhibition : this compound's inhibition of JAK2 prevents the phosphorylation and activation of STAT3.[8][9] Activated STAT3 translocates to the nucleus and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[12][13] In A549 cells, STAT3 signaling has been implicated in resistance to chemotherapy.[11]
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: this compound inhibits EGFR and JAK2, blocking downstream pro-survival pathways.
Reported IC50 Values of this compound
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a critical measure of a drug's potency. The reported IC50 values for this compound can vary depending on the specific target and the cell line used.
| Target/Process | Cell Line | Reported IC50 Value | Reference |
| Cell Growth/Proliferation | A549 | 6.16 µM | [15] |
| EGF-dependent Cell Growth | Not Specified | 6 µM | [6] |
| EGFR Autophosphorylation | Not Specified | 1.2 µM | [6] |
| EGFR Tyrosine Kinase | Not Specified | 0.7 µM | [7] |
| JAK2 Kinase | Not Specified | ~10 µM |
Note: The variability in IC50 values highlights the importance of determining this parameter under your specific experimental conditions.
Protocol: Determination of this compound IC50 in A549 Cells via MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound. This colorimetric assay is a reliable and widely used method to measure cell viability.[16][17][18][19] The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Rationale for Experimental Design
-
Cell Seeding Density : The initial number of cells seeded is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting the accuracy of the results. A density of 0.6-1 x 10^4 cells/well is a common starting point for A549 cells in a 96-well plate for a 24-48 hour assay.[16][18]
-
Drug Concentration Range : A broad range of this compound concentrations is necessary to generate a complete dose-response curve. This typically involves serial dilutions to cover concentrations from well below to well above the expected IC50 value.
-
Incubation Time : The duration of drug exposure (e.g., 24, 48, or 72 hours) can influence the IC50 value. A 24 to 48-hour incubation is often sufficient to observe significant effects on cell proliferation.[16][17]
-
Controls : The inclusion of proper controls is essential for a self-validating experiment.
-
Vehicle Control : A549 cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the highest drug concentration. This control ensures that the solvent itself does not affect cell viability.
-
Untreated Control : Cells treated with cell culture medium only. This represents 100% cell viability.
-
Blank Control : Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance.
-
Materials and Reagents
-
A549 human lung adenocarcinoma cells
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) or F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 N HCl or pure DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Methodology
Step 1: Cell Culture and Seeding
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[16] Leave the outer wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.
Step 2: this compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Store this stock at -20°C.
-
On the day of the experiment, prepare a series of working solutions by serially diluting the this compound stock solution in a complete culture medium. The final DMSO concentration in all wells (including the vehicle control) should be consistent and non-toxic (typically ≤ 0.5%).
-
After the 24-hour cell attachment period, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and control media) to the respective wells in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 24 or 48 hours).
Step 3: MTT Assay
-
Approximately 4 hours before the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16][18]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
After the 4-hour MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to determine the IC50 value from the resulting dose-response curve.
The following diagram provides a visual workflow of the IC50 determination protocol.
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
Conclusion
This compound is a valuable tool for investigating the roles of the EGFR and JAK/STAT signaling pathways in lung cancer. Its ability to inhibit the proliferation of A549 cells, with a reported IC50 value in the low micromolar range, underscores its potential as an anti-cancer agent. The provided protocol offers a robust and validated method for researchers to determine the precise IC50 of this compound in their own experimental setup. Accurate determination of this value is a fundamental first step in preclinical drug evaluation, enabling standardized comparisons and informing the design of further mechanistic studies.
References
-
This compound | PCR Society. (n.d.). Retrieved February 5, 2026, from [Link]
- Blok, T., et al. (1995).
- Motyl, T., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186-195.
- Ali, B., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(5), 1729.
- Wang, L., et al. (2018). Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN). Biological and Pharmaceutical Bulletin, 41(9), 1368-1374.
- Chen, Y., et al. (2018). p-STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model. Oncology Reports, 39(4), 1835-1842.
- Lim, D. Y., et al. (2015). Combination of AG490, a Jak2 inhibitor, and methylsulfonylmethane synergistically suppresses bladder tumor growth via the Jak2/STAT3 pathway. International Journal of Oncology, 47(5), 1917-1925.
- Araldi, R. P., et al. (2022). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). Journal of Oncology, 2(1), 1018.
- Kłosiński, K., et al. (2022).
- Chen, Y. L., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833.
- Al-Hujaily, E. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1256.
- You, B. R., & Park, W. H. (2015). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. Molecular and Cellular Biochemistry, 400(1-2), 161-171.
- da Cunha Santos, G., Shepherd, F. A., & Tsao, M. S. (2011). Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update. The Journal of thoracic and cardiovascular surgery, 141(4 Suppl), S1-S6.
-
Cell viability measured by MTT assay in A549 cells exposed to... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
- Wang, Y., et al. (2019). Nelfinavir restricts A549 cell growth by inhibiting STAT3 signaling. Thoracic Cancer, 10(12), 2279-2286.
- Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex. (2023). Cancer Discovery.
-
EGFR and Lung Cancer. (2021). American Lung Association. Retrieved February 5, 2026, from [Link]
- Wu, J., et al. (2015). Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation. Oncology Letters, 10(6), 3352-3356.
- Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic p
- Ségaliny, A. I., et al. (2019). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 11(9), 1238.
- Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. (2022). Molecules, 27(5), 1714.
- Codony-Servat, C., et al. (2017). Activation of signal transducer and activator of transcription 3 (STAT3) signaling in EGFR mutant non-small-cell lung cancer (NSCLC). Oncotarget, 8(30), 49349-49361.
- The Role of Complement in the Mechanism of Action of Therapeutic Anti-Cancer mAbs. (2019). Antibodies, 8(2), 32.
- Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. (2019). Bio-protocol, 9(24), e3459.
-
a549 lung adenocarcinoma: Topics by Science.gov. (n.d.). Retrieved February 5, 2026, from [Link]
-
EGFR Mutation and Lung Cancer: What is it and how is it treated? (n.d.). LUNGevity Foundation. Retrieved February 5, 2026, from [Link]
- Li, L., et al. (2014). Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells. Journal of Cancer, 5(8), 669-676.
Sources
- 1. a549 lung adenocarcinoma: Topics by Science.gov [science.gov]
- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lung.org [lung.org]
- 5. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PCR Society [pcrsociety.org]
- 8. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of AG490, a Jak2 inhibitor, and methylsulfonylmethane synergistically suppresses bladder tumor growth via the Jak2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nelfinavir restricts A549 cell growth by inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.viamedica.pl [journals.viamedica.pl]
- 16. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Medicine Reports [spandidos-publications.com]
- 19. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Precision EGFR Inhibition in DU145 Models using AG-494
Abstract & Scientific Rationale
The DU145 cell line, derived from a brain metastasis of prostate carcinoma, represents a classic model of androgen-independent prostate cancer (AIPC). Unlike LNCaP cells, DU145 cells are Androgen Receptor (AR) negative but express significant levels of Epidermal Growth Factor Receptor (EGFR/ErbB1). In this context, EGFR signaling drives autocrine growth loops essential for proliferation and survival.
AG-494 is a Tyrphostin-class inhibitor that targets the EGFR tyrosine kinase domain.[1][2][3][4][5][6][7] While often cited with cell-free IC50 values (~0.7–1.2 µM), its efficacy in intact cells is significantly lower due to intracellular ATP competition. Critical Note: In DU145 live-cell models, the effective IC50 is approximately 10.7 µM , necessitating a higher dose range than typically used for irreversible inhibitors like AG-1478.
This protocol details the validated workflow for solubilization, dose-optimization, and functional assessment of this compound in DU145 cells, ensuring reproducibility and mechanistic accuracy.
Mechanism of Action (Pathway Visualization)
This compound functions by competing for the substrate binding site (or ATP site, depending on specific Tyrphostin subclass kinetics) of the EGFR intracellular kinase domain. This blockade prevents autophosphorylation of tyrosine residues (e.g., Y1068, Y1173), thereby severing the downstream MAPK/ERK and PI3K/Akt signaling cascades responsible for G1-S phase progression.
Figure 1: Signal transduction pathway of EGFR in DU145 cells. This compound intercepts the cascade at the kinase domain, preventing downstream ERK/AKT activation.
Reagent Preparation & Storage
Safety Warning: this compound is a nitrile-containing compound. Handle with PPE. Stability: Tyrphostins are sensitive to oxidation and light.
| Parameter | Specification | Notes |
| Molecular Weight | ~280.28 g/mol | |
| Solvent | DMSO (Dimethyl sulfoxide) | Do not use Ethanol for stock if long-term storage is required. |
| Stock Concentration | 25 mM | Dissolve 7.0 mg in 1 mL DMSO. |
| Solubility Limit | ~25 mg/mL in DMSO | Vortexing and mild warming (37°C) may be required. |
| Storage | -20°C (Aliquot immediately) | Protect from light. Avoid freeze-thaw cycles. |
| Working Solution | Dilute in serum-free media | Prepare fresh immediately before treatment. |
Experimental Protocol: Dose-Response & Viability
Objective: To determine the specific IC50 for your DU145 passage number.
Phase 1: Cell Seeding and Attachment
-
Culture Medium: RPMI-1640 or DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Pen/Strep.
-
Seeding Density: Seed DU145 cells at 5,000 – 8,000 cells/well in a 96-well plate.
-
Why: DU145 cells are contact-inhibited. Over-confluence downregulates EGFR, masking the inhibitor's effect.
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
Phase 2: Treatment (The "Self-Validating" Step)
-
Starvation (Optional but Recommended): For pure signaling studies, wash cells with PBS and switch to 0.5% FBS or serum-free medium for 12 hours prior to treatment. For general cytotoxicity (MTT), 10% FBS is acceptable but shifts the IC50 higher.
-
Preparation of Dilutions: Prepare 2X concentrations of this compound in medium to account for volume already in wells, OR replace medium entirely with 1X drug solutions.
-
Dose Range:
-
Blank: Media only (no cells).
-
Vehicle Control: 0.1% DMSO (Must match the highest drug solvent concentration).
-
Test Doses: 1 µM, 5 µM, 10 µM , 20 µM, 50 µM, 100 µM.
-
Rationale: The literature IC50 is ~10.7 µM. This range brackets the expected inflection point.
-
-
Duration: Incubate for 48 hours .
Phase 3: Readout (MTT/CCK-8)
-
Add MTT reagent (0.5 mg/mL final concentration) for 3-4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
Calculation: Normalize to Vehicle Control (set as 100% viability).
Experimental Protocol: Mechanistic Analysis (Western Blot)
Objective: To confirm this compound is hitting the target (EGFR) and not just causing non-specific toxicity.
Workflow Diagram
Figure 2: Workflow for assessing phosphorylation status. Starvation reduces basal noise; EGF pulse tests the inhibitor's ability to block acute activation.
Detailed Steps:
-
Starvation: Grow cells to 70% confluence. Wash 2x with PBS.[6] Add serum-free medium for 24 hours.[6]
-
Expert Insight: Without starvation, basal EGFR phosphorylation in DU145 is high due to autocrine TGF-alpha/EGF loops, making inhibition harder to quantify.
-
-
Pre-incubation: Add this compound (suggested dose: 20 µM , approx 2x IC50) for 2 hours .
-
Control: DMSO only.
-
-
Stimulation: Add EGF (Recombinant Human Epidermal Growth Factor) at 20–50 ng/mL directly to the well for 15 minutes .
-
Lysis: Aspirate media immediately. Wash once with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
Targets:
-
p-EGFR (Tyr1068): Primary indicator of drug efficacy.
-
Total EGFR: Loading control for the receptor.
-
p-ERK1/2: Downstream functional readout.
-
Expected Results & Troubleshooting
Quantitative Benchmarks
| Assay | Parameter | Expected Outcome in DU145 |
| Proliferation (MTT) | IC50 (48h) | 10.7 µM ± 2 µM |
| Apoptosis | G1 Phase Arrest | Significant accumulation in G0/G1 at >15 µM. |
| Western Blot | p-EGFR | >80% reduction at 20 µM after EGF stim. |
| Western Blot | p-AKT | Moderate reduction (DU145 has PTEN mutations, AKT may be partially independent). |
Troubleshooting Guide
-
Precipitation: If this compound precipitates upon addition to media, ensure the DMSO stock is fully dissolved (warm to 37°C). Do not exceed 0.5% final DMSO concentration.[8]
-
No Inhibition: Check FBS levels. High serum albumin binds drugs and contains competing growth factors. Repeat with lowered serum (2% or 0.5%).
-
High Toxicity in Control: DMSO concentration is too high. Ensure the Vehicle Control contains the exact same % DMSO as the highest drug dose.
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.
-
Kozłowska, A., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells.[6] Folia Histochemica et Cytobiologica, 50(2), 186-195.[6]
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of Src-family kinases. European Journal of Biochemistry, 225(3), 1047-1053.
-
Sherwood, E. R., et al. (1998). Epidermal growth factor receptor activation in androgen-independent but not androgen-stimulated growth of human prostatic carcinoma cells. British Journal of Cancer, 77(6), 855–861.
Sources
- 1. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. This compound | i-FAB [i-fab.org]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vitro Kinase Assay Using AG-494
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of AG-494
This compound, a member of the tyrphostin family, is a potent inhibitor of protein tyrosine kinases, enzymes that play a pivotal role in cellular signaling pathways regulating growth, differentiation, and survival.[1][2] Dysregulation of these kinases is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] this compound has demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in the proliferation of many solid tumors.[3][4] Emerging evidence also points to its role in modulating the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway, a critical signaling cascade in both cancer and inflammatory diseases.[5]
This comprehensive guide provides a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against its target kinases. We will delve into the scientific principles underpinning the assay, provide a step-by-step methodology, and offer insights into data analysis and troubleshooting, empowering researchers to confidently and accurately assess the potency of this and other kinase inhibitors.
Scientific Underpinnings of the In Vitro Kinase Assay
The in vitro kinase assay is a fundamental tool in drug discovery, allowing for the direct measurement of a compound's ability to inhibit the enzymatic activity of a specific kinase in a controlled, cell-free environment.[6] The core principle of the assay is to measure the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by the kinase.[7] The inhibitory effect of a compound like this compound is quantified by its ability to reduce this phosphorylation event.
Several methods exist to detect kinase activity, including radiometric assays that use radiolabeled ATP, and safer, more contemporary non-radiometric methods such as fluorescence-based and luminescence-based assays.[8] This protocol will focus on a luminescence-based approach, specifically the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[9][10] This method offers high sensitivity, a broad dynamic range, and is readily adaptable for high-throughput screening.[2]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in performing an in vitro kinase assay to determine the inhibitory potential of this compound.
Caption: Workflow for this compound in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Assay for this compound using ADP-Glo™
This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates.
I. Reagent Preparation
1. Kinase Buffer (1X):
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL Bovine Serum Albumin (BSA)
-
50 µM DTT (Dithiothreitol) Rationale: This buffer composition provides a stable environment for the kinase, with essential co-factors like Mg²⁺ for ATP binding and DTT to maintain a reducing environment.
2. Recombinant Kinase:
-
Recombinant human EGFR (or other target kinase) is commercially available.[2][11]
-
Prepare a working solution of the kinase in 1X Kinase Buffer. The optimal concentration should be determined empirically by performing a kinase titration, but a starting point of 2-5 ng/µL is recommended.[10]
3. Substrate:
-
Poly (Glu, Tyr) 4:1 is a generic substrate suitable for many tyrosine kinases, including EGFR.[12][13]
-
Prepare a stock solution in sterile water and dilute to the desired working concentration in 1X Kinase Buffer. A final concentration of 0.2 mg/mL in the assay is a good starting point.[12]
4. ATP Solution:
-
Prepare a stock solution of ATP in sterile water.
-
The final ATP concentration in the assay should ideally be close to the Kₘ value for the specific kinase. For EGFR, a concentration range of 5-25 µM is often used.[10]
5. This compound Stock and Serial Dilutions:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in 100% DMSO to create a range of concentrations for IC₅₀ determination (e.g., a 10-point, 3-fold serial dilution starting from 1 mM). The final DMSO concentration in the assay should not exceed 1%.[14]
II. Assay Procedure
-
Dispense this compound: Add 1 µL of each this compound dilution (or DMSO for the no-inhibitor control) to the wells of a 384-well white assay plate.
-
Add Kinase: Add 2 µL of the diluted kinase solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the reaction.
-
Initiate Kinase Reaction: Prepare a 2X ATP/Substrate mixture in 1X Kinase Buffer. Add 2 µL of this mixture to each well to start the kinase reaction. The final reaction volume will be 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10] The optimal incubation time may vary depending on the kinase and should be determined to ensure the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.[10]
-
Convert ADP to ATP and Generate Light: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[10]
-
Measure Luminescence: Read the luminescence signal using a plate reader.
Data Analysis and Interpretation
The raw luminescence data is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Calculate Percent Inhibition:
-
Determine the average luminescence for the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - [(Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)])
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
The IC₅₀ value is the concentration of this compound that produces 50% inhibition of the kinase activity.
-
| Parameter | Description |
| Luminescence | The light output measured, directly proportional to kinase activity. |
| % Inhibition | The percentage reduction in kinase activity at a given inhibitor concentration. |
| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. |
Signaling Pathways and Mechanism of Action
EGFR Signaling Pathway
This compound primarily targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[15][16] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby inhibiting these downstream signals.
Sources
- 1. EGFR (EGFR) | Abcam [abcam.com]
- 2. EGFR Kinase Enzyme System [worldwide.promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. promega.com.cn [promega.com.cn]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sinobiological.com [sinobiological.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. ClinPGx [clinpgx.org]
- 16. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Incubation Time of AG-494 in Apoptosis Assays
Authored by a Senior Application Scientist
Introduction
AG-494, a potent and specific inhibitor of Janus kinase 2 (JAK2), has emerged as a critical tool in cancer research and immunology for its ability to induce programmed cell death, or apoptosis.[1][2] The efficacy of this compound in triggering this cellular suicide program is intrinsically linked to its ability to block the JAK/STAT signaling pathway, a critical conduit for signals that promote cell proliferation and survival.[3][4] For researchers utilizing this compound to study apoptosis, a pivotal and often underestimated parameter is the incubation time. The kinetics of apoptosis are highly dynamic and cell-type specific.[5][6] An incubation period that is too short may yield a sub-optimal apoptotic response, while an overly extended exposure can lead to secondary necrosis, confounding data interpretation.[7]
This comprehensive guide provides a deep dive into the mechanistic underpinnings of this compound-induced apoptosis and offers robust, field-proven protocols to empower researchers to empirically determine the optimal incubation time for their specific experimental system.
The Scientific Rationale: Mechanism of this compound-Induced Apoptosis
The JAK/STAT pathway is a principal signaling cascade initiated by cytokines and growth factors, playing a crucial role in cellular processes like cell division, differentiation, and death.[3] In many malignancies, this pathway is constitutively active, driving uncontrolled cell growth and survival. This compound exerts its pro-apoptotic effects by targeting JAK2, a key tyrosine kinase in this pathway.[2]
The JAK/STAT Signaling Cascade and this compound Inhibition
-
Ligand Binding and Receptor Dimerization: The pathway is activated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization.
-
JAK2 Activation: This dimerization brings the associated JAK2 proteins into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Upon recruitment, STATs are themselves phosphorylated by JAK2.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[3]
-
Gene Expression: Many of these target genes, such as Bcl-xL and Mcl-1, are anti-apoptotic, promoting cell survival.
This compound, by inhibiting the kinase activity of JAK2, effectively halts this signaling cascade at its inception. This blockade prevents the phosphorylation and activation of STAT proteins, leading to the downregulation of anti-apoptotic gene expression and ultimately tipping the cellular balance towards apoptosis.[1][2]
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Part 1: Protocol for Determining Optimal Incubation Time
The cornerstone of using this compound effectively is to perform a time-course experiment. This allows for the identification of a time point where a significant portion of the cell population is in early to mid-stage apoptosis, as detected by methods like Annexin V staining, while minimizing the number of necrotic cells.
Experimental Workflow: Time-Course Analysis
Caption: Workflow for a time-course experiment to determine optimal this compound incubation.
Step-by-Step Methodology
This protocol is optimized for analysis via Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, a gold-standard method for quantifying apoptosis.[8][9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed your cells in multiple wells of a 6-well plate (or other suitable culture vessel) at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of treatment. Prepare enough wells for each time point, including a vehicle control.
-
For example, seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
-
This compound Treatment:
-
Based on literature review or a preliminary dose-response experiment, choose a single, effective concentration of this compound.
-
Add the selected concentration of this compound to the treatment wells.
-
To the control wells, add an equivalent volume of the vehicle (e.g., DMSO).
-
-
Incubation and Harvesting:
-
Incubate the cells for varying durations. Suggested time points are 0, 6, 12, 24, and 48 hours.
-
At each time point:
-
Suspension cells: Gently collect the cells from the well into a flow cytometry tube.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a flow cytometry tube. Wash the adherent cells once with PBS, then detach them with a gentle trypsinization. Combine the detached cells with the collected medium.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The recommended cell concentration is typically 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[11]
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to membrane damage).
The optimal incubation time is the point at which you observe the highest percentage of early apoptotic cells (Annexin V+/PI-) with a minimal percentage of late apoptotic/necrotic cells.
Part 2: Complementary Apoptosis Detection Methods
To validate the findings from the Annexin V assay, it is advisable to use at least one orthogonal method that assesses a different hallmark of apoptosis.
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[12] Measuring the activity of executioner caspases like caspase-3 and caspase-7 provides a direct biochemical readout of apoptosis induction.[13] Commercially available kits use a substrate that becomes fluorescent or luminescent upon cleavage by active caspases.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: A late-stage event in apoptosis is the fragmentation of DNA by endonucleases.[14] The TUNEL assay uses the enzyme TdT to label the 3'-hydroxyl ends of these DNA fragments with fluorescently labeled dUTPs, allowing for the visualization of apoptotic cells by microscopy or flow cytometry.[15]
Data Presentation: A Starting Point for Your Research
The optimal concentration and incubation time for this compound are highly dependent on the cell line being investigated. The following table summarizes conditions reported in the literature and can serve as a starting point for designing your experiments.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Gallbladder Cancer (GBC-SD, SGC-996) | Not specified (AG490) | Not specified | Induced apoptosis and cell cycle arrest | [1] |
| Colorectal Cancer (CRC) Cells | Not specified (AG490) | 24 hours | Suppressed invasion, increased apoptosis | [16] |
| Human Lung Cancer (H292) | 20, 50, 75 µM | 6 hours (for Annexin V) | Significant increase in apoptotic cell death | [17] |
| Human Lung Cancer (A549) | 20, 50, 75 µM | 6 hours (for Annexin V) | Weak increase in apoptotic cells | [17] |
| Gastric Cancer (AGS) | Not specified | Not specified | Induced apoptosis | [18] |
| Leukemia (U937) | 0-50 µM | 24, 48, 72 hours | Time-dependent cell death | [19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low percentage of apoptotic cells | - Incubation time is too short.- this compound concentration is too low.- Cell line is resistant to this compound. | - Extend the incubation time (e.g., up to 72 hours).- Perform a dose-response experiment to find the optimal concentration.- Confirm JAK2/STAT3 pathway activity in your cell line. |
| High percentage of necrotic cells (PI positive) | - Incubation time is too long, leading to secondary necrosis.- this compound concentration is too high, causing cytotoxicity.- Harsh cell handling during harvesting (especially for adherent cells). | - Reduce the incubation time; focus on earlier time points.- Lower the concentration of this compound.- Use a gentle cell scraper or a non-enzymatic dissociation solution instead of trypsin. |
| Inconsistent results between experiments | - Variation in cell confluency at the time of treatment.- Inconsistent incubation times.- Reagents (e.g., Annexin V) have lost activity. | - Standardize cell seeding density and treatment confluency.- Use a calibrated timer for all incubations.- Aliquot reagents and check kit expiration dates. |
References
-
PubMed. (n.d.). Tyrphostin AG 494 blocks Cdk2 activation. Retrieved February 5, 2026, from [Link]
-
PubMed. (2019-09-12). MicroRNA-494 induces breast cancer cell apoptosis and reduces cell viability by inhibition of nicotinamide phosphoribosyltransferase expression and activity. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). JAK2 tyrosine kinase inhibitor AG490 suppresses cell growth and invasion of gallbladder cancer cells via inhibition of JAK2/STAT3 signaling. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN). Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2021-07-01). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). AG induces more apoptotic cell death in H292 cells than A549 cells. (A.... Retrieved February 5, 2026, from [Link]
-
MDPI. (2022-11-21). Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The JAK/STAT signaling pathway: from bench to clinic. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). AG–4 induces anti-proliferative effect. (A) Time-dependent effect in.... Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Apoptosis: A Review of Programmed Cell Death. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Timing your apoptosis assays | Request PDF. Retrieved February 5, 2026, from [Link]
-
ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Apoptosis-associated caspase activation assays. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Involvement of nuclear JAK2 signaling in AG490-induced apoptosis of gastric cancer cells. Retrieved February 5, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2021-01-20). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Evaluation of Cytotoxic Concentration-Time Response in A549 Cells Exposed to Respirable Alpha-Quartz. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The JAK-STAT pathway: from structural biology to cytokine engineering. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). 9, -3 by AG–4. Activity of caspase–8 (A). Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ag/Au Bimetallic Nanoparticles Trigger Different Cell Death Pathways and Affect Damage Associated Molecular Pattern Release in Human Cell Lines. Retrieved February 5, 2026, from [Link]
-
Journal of Nuclear Medicine. (n.d.). In Vivo Detection of Apoptosis. Retrieved February 5, 2026, from [Link]
-
GenScript. (n.d.). TUNEL Apoptosis Detection Kit Cat. No. L00297. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity | Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
-
Boster Bio. (2024-11-12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Simplified schematic of the JAK-STAT signaling pathway, representing.... Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2011-04-24). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Vitamin D Reprograms Non-Coding RNA Networksto Block Zika Virus in Human Macrophages. Retrieved February 5, 2026, from [Link]
-
JoVE. (2022-09-15). Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay | Protocol Preview. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Detection of apoptosis by TUNEL assay. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2023-05-15). Apoptosis induction in cancer cell lines and anti-inflammatory and anti-pathogenic properties of proteinaceous metabolites secreted from potential probiotic Enterococcus faecalis KUMS-T48. Retrieved February 5, 2026, from [Link]
-
Bio-Techne. (n.d.). Protocol : Annexin V and PI Staining by Flow Cytometry. Retrieved February 5, 2026, from [Link]
-
YouTube. (2023-10-15). JAK-STAT signaling pathway. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2023-09-05). AhR diminishes the efficacy of chemotherapy via suppressing STING dependent type-I interferon in bladder cancer. Retrieved February 5, 2026, from [Link]
-
YouTube. (2022-11-04). Apoptosis | TUNEL Assay Principle Procedure | Biology Lectures. Retrieved February 5, 2026, from [Link]
-
YouTube. (2022-11-25). Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. Retrieved February 5, 2026, from [Link]
Sources
- 1. JAK2 tyrosine kinase inhibitor AG490 suppresses cell growth and invasion of gallbladder cancer cells via inhibition of JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of cytotoxic concentration-time response in A549 cells exposed to respirable alpha-quartz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 15. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Involvement of nuclear JAK2 signaling in AG490-induced apoptosis of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: AG-494 Dosage for Inhibiting EGFR Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the use of AG-494, a tyrosine kinase inhibitor, for the experimental inhibition of Epidermal Growth Factor Receptor (EGFR) autophosphorylation in a cell-based assay. While historically characterized as an EGFR inhibitor, it is crucial to understand that this compound exhibits more potent activity against Janus Kinase 2 (JAK2). This document will delve into the nuanced mechanism of action of this compound, the intricate crosstalk between the JAK2 and EGFR signaling pathways, and provide a detailed, field-proven protocol for its application in a laboratory setting. The provided methodologies are designed to be self-validating, ensuring robust and reproducible results.
Introduction: Unraveling the Dual Specificity of this compound
This compound, also known as Tyrphostin AG 494, belongs to the tyrphostin family of protein tyrosine kinase inhibitors. It functions by competitively binding to the ATP-binding site in the catalytic domain of tyrosine kinases, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1]
Initially identified for its inhibitory effects on EGFR, further research has illuminated a more complex pharmacological profile. This compound demonstrates a significantly higher potency for JAK2, a key mediator of the JAK/STAT signaling pathway, which is pivotal in cytokine signaling, cell proliferation, and immune responses.[2] This dual inhibitory nature of this compound necessitates a careful and informed approach to its use in research, particularly when dissecting its effects on EGFR signaling.
The interplay between the JAK2 and EGFR pathways is an area of active investigation. Notably, inhibition of JAK2 has been shown to paradoxically increase the abundance and signaling of EGFR in certain contexts.[3][4] This is thought to occur because JAK2 can mediate the association of EGFR with negative regulators like the Suppressor of Cytokine Signaling 5 (SOCS5), which targets EGFR for degradation.[3][4] By inhibiting JAK2, this compound may uncouple EGFR from this degradation machinery, leading to its accumulation at the cell surface. This critical mechanistic insight underscores the importance of careful dose-response studies and interpretation of experimental outcomes when using this compound to probe EGFR signaling.
Quantitative Data Summary
The inhibitory activity of this compound is summarized in the table below, providing a quantitative basis for its potency and selectivity. These values are crucial for determining the appropriate concentration range for in-vitro experiments.
| Target Kinase | IC50 (µM) | Assay System | Reference |
| EGFR | 0.7 | Cell-free assay | [5] |
| EGFR Autophosphorylation | 1.1 | Intact Cells | [5] |
| ErbB2 | 39 | Intact Cells | [5] |
| PDGF-R | 6 | Intact Cells | [5] |
| JAK2 | ~10 | Cell-based assay | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type and ATP concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually conceptualize the targeted pathway and the experimental procedure, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on EGFR phosphorylation.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a dose-response experiment to determine the effective concentration of this compound for inhibiting EGF-induced EGFR autophosphorylation in A549 human lung carcinoma cells.
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) cells.
-
This compound: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C.
-
Epidermal Growth Factor (EGF): Reconstitute to a stock solution of 100 µg/mL in sterile PBS with 0.1% BSA. Store at -20°C.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: DMEM with 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl, glycine, methanol, PVDF membrane.
-
Antibodies:
-
Primary antibody against phosphorylated EGFR (e.g., p-EGFR Tyr1068).
-
Primary antibody against total EGFR.
-
Primary antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
-
Chemiluminescent Substrate.
Step-by-Step Procedure
-
Cell Culture:
-
Culture A549 cells in DMEM with 10% FBS to 70-80% confluency in 6-well plates.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Add serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of EGFR phosphorylation.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 1 µM to 20 µM.[7]
-
Include a vehicle control (DMSO only) at a final concentration not exceeding 0.5% to avoid cytotoxicity.[8][9]
-
Aspirate the serum-free medium and add the this compound-containing medium to the respective wells.
-
Incubate for 1 to 2 hours at 37°C.
-
-
EGF Stimulation:
-
Prepare a working solution of EGF in serum-free medium.
-
Add EGF to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate for 10-15 minutes at 37°C. EGFR phosphorylation in A549 cells can be transient.[10]
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total EGFR levels, the membrane can be stripped of the p-EGFR antibodies and re-probed with an antibody against total EGFR, followed by the loading control antibody.
-
Data Analysis
-
Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal for each sample.
-
Plot the normalized p-EGFR levels against the concentration of this compound to generate a dose-response curve and determine the effective inhibitory concentration.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by the inclusion of several critical controls:
-
Unstimulated Control: Cells not treated with EGF to establish the basal level of EGFR phosphorylation.
-
EGF-Stimulated Control: Cells treated with EGF but not this compound to demonstrate the induction of EGFR phosphorylation.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration to control for any effects of the solvent.
-
Loading Control: Probing for a housekeeping protein (e.g., β-actin) confirms equal protein loading across all lanes.
-
Total EGFR Control: Normalizing the phosphorylated EGFR signal to the total EGFR signal accounts for any variations in the total amount of the receptor between samples.
By incorporating these controls, the experimental results become self-validating, providing a high degree of confidence in the observed effects of this compound on EGFR autophosphorylation.
References
-
Increased sensitivity of EGFR in response to EGF in A549 cells cultured... - ResearchGate. Available at: [Link]
-
JAK2 inhibition sensitizes resistant EGFR-mutant lung adenocarcinoma to tyrosine kinase inhibitors - PMC - NIH. Available at: [Link]
-
EGFR-TKI inhibits phosphorylation of molecules related to downstream... - ResearchGate. Available at: [Link]
-
EGFR Knockout A549 Cell line (Discontinued) - BPS Bioscience. Available at: [Link]
-
Differential sensitivity of A549 non-small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors - PubMed. Available at: [Link]
-
Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells - Research journals - PLOS. Available at: [Link]
-
The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - Via Medica Journals. Available at: [Link]
-
Standardization of Epidermal Growth Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - NIH. Available at: [Link]
-
Epidermal Growth Factor Receptor (EGFR) Targeted Photoimmunotherapy (PIT) for the Treatment of EGFR expressing Bladder Cancer - NIH. Available at: [Link]
-
Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer - PubMed. Available at: [Link]
-
Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - Frontiers. Available at: [Link]
-
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available at: [Link]
-
Antibody protocols in brief for Western blotting staining | Download Table - ResearchGate. Available at: [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC - NIH. Available at: [Link]
-
Crosstalk between PRLR and EGFR/HER2 signaling to promote breast cancer... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
EGFR-driven profibrotic signals in AKI-to-CKD transition are blocked by TNF inhibition: Opportunities for etanercept treatment | bioRxiv. Available at: [Link]
-
How do I get EGFR western blot - ResearchGate. Available at: [Link]
-
DMSO usage in cell culture - LifeTein. Available at: [Link]
-
EGFR/HER2 inhibitors - Adooq Bioscience. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. Available at: [Link]
-
Novartis Pharma AG | Globenewswire - Via Ritzau. Available at: [Link]
-
A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. adooq.com [adooq.com]
- 3. JAK2 inhibition sensitizes resistant EGFR-mutant lung adenocarcinoma to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK2 inhibition sensitizes resistant EGFR-mutant lung adenocarcinoma to tyrosine kinase inhibitors. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
High-Impact Technical Guide: AG-494 Application in U87MG Glioma Research
Introduction & Therapeutic Rationale
This guide details the application of AG-494 (Tyrphostin this compound), a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, within the context of U87MG glioblastoma research.
Mechanistic Grounding
Glioblastoma Multiforme (GBM) is characterized by aggressive invasiveness and resistance to apoptosis.[1] The U87MG cell line is a cornerstone model for GBM, frequently utilized to study EGFR dysregulation.
-
Compound Profile: this compound is a member of the tyrphostin family.[2][3][4] Unlike irreversible inhibitors (e.g., afatinib), this compound acts as an ATP-competitive inhibitor of the EGFR kinase domain.
-
Target Specificity: It exhibits a biochemical IC50 of ~0.7 µM against EGFR kinase.[3] In cellular models, it blocks ligand-induced autophosphorylation, thereby silencing downstream pro-survival (PI3K/Akt) and proliferative (MAPK/ERK) cascades.
-
Research Utility: While newer clinical inhibitors exist, this compound remains a vital chemical probe for distinguishing EGFR-dependent signaling from off-target kinase activities in basic research.
Material Preparation & Handling[5][6][7][8]
Critical Quality Attribute (CQA): this compound is hydrophobic. Improper reconstitution leads to micro-precipitation, causing high variance in IC50 data.
Reconstitution Protocol
-
Solvent: Use high-grade (>99.9%) Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: Molecular Weight of this compound ≈ 280.28 g/mol .[3]
-
To make 1 mL of 50 mM stock: Dissolve 14.01 mg of this compound in 1 mL DMSO.
-
-
Solubility Enhancement: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into light-protective (amber) tubes (20-50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).
Working Solution Strategy
-
Vehicle Control: Always include a "DMSO-only" control matched to the highest drug concentration used.
-
DMSO Limit: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v), as U87MG cells are sensitive to solvent toxicity which can mask drug effects.
Core Experimental Protocols
Protocol A: Dose-Response Viability Assay (MTT/CCK-8)
Objective: Determine the cellular IC50 of this compound in U87MG cells.
Step-by-Step Workflow:
-
Seeding: Plate U87MG cells at 3,000 - 5,000 cells/well in 96-well plates using DMEM + 10% FBS.
-
Adhesion: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment Preparation: Dilute 50 mM stock in serum-free (or low-serum 0.5%) medium to generate 2X concentrations.
-
Dose Range: 0 (Vehicle), 0.5, 1, 5, 10, 25, 50, 100 µM.
-
Note: Tyrphostins often require micromolar doses in cells despite nanomolar kinase affinity due to ATP competition.
-
-
Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 48 to 72 hours .
-
Readout: Add MTT or CCK-8 reagent. Incubate 2-4 hours. Read absorbance (OD 570nm or 450nm).
-
Analysis: Normalize OD to Vehicle Control (100%). Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate IC50.
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm this compound inhibits EGFR autophosphorylation and downstream targets (Akt/ERK).
Critical Step: Serum Starvation EGFR signaling is masked by growth factors in FBS. You must starve cells to sensitize them to EGF stimulation.
-
Seed:
cells/well in 6-well plates. Grow to 70% confluence. -
Starve: Wash with PBS. Add serum-free DMEM for 16–24 hours.
-
Pre-treatment: Add this compound (e.g., at IC50 and 2xIC50) for 2 hours in serum-free media.
-
Stimulation: Add EGF (Epidermal Growth Factor) at 50–100 ng/mL directly to the media for 15 minutes .
-
Lysis: Immediately place on ice, wash with cold PBS, and lyse with RIPA buffer + Phosphatase Inhibitors (NaVO₄, NaF).
-
Targets:
-
Primary: p-EGFR (Tyr1068 or Tyr1173).
-
Downstream: p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204).
-
Loading Control:
-Actin or GAPDH.
-
Protocol C: Invasion Assay (Transwell)
Objective: Assess this compound impact on U87MG invasiveness (linked to MMP-9 suppression).
-
Preparation: Coat upper Transwell chambers (8 µm pore) with Matrigel (diluted 1:8 in cold PBS). Polymerize at 37°C for 1 hour.
-
Cell Suspension: Trypsinize starved U87MG cells. Resuspend in serum-free DMEM containing this compound (10–20 µM).
-
Seeding: Add
cells to the upper chamber. -
Chemoattractant: Add DMEM + 10% FBS to the lower chamber.
-
Incubation: 24 hours at 37°C.
-
Staining: Wipe non-invaded cells from the top. Fix invaded cells (bottom surface) with methanol; stain with Crystal Violet.
-
Quantification: Count cells in 5 random fields per well under a microscope.
Data Visualization & Pathway Logic
Mechanism of Action Diagram
The following diagram illustrates the specific intervention point of this compound and its downstream consequences in the U87MG model.
Caption: this compound competitively inhibits ATP binding to EGFR, blocking downstream PI3K/Akt and MAPK/ERK pathways, leading to reduced MMP-9 driven invasion and increased apoptosis.
Experimental Workflow Timeline
Caption: Standardized timeline for this compound efficacy assessment in U87MG cells.
Troubleshooting & Expected Results
| Observation | Possible Cause | Corrective Action |
| Precipitation in Media | Drug concentration too high (>100 µM) or rapid addition. | Dilute stock stepwise in PBS before adding to media. Sonicate stock before use. |
| No Inhibition (Viability) | High serum (FBS) competition or degradation. | Reduce FBS to 0.5-2% during treatment. Ensure fresh this compound stock. |
| High Cell Death in Control | DMSO toxicity. | Ensure final DMSO < 0.5%.[5] Use a "Media Only" vs "DMSO Only" control to verify. |
| Weak Western Blot Signal | Phosphatase activity. | Add Vanadate (NaVO₄) to lysis buffer. Keep lysates strictly at 4°C. |
References
-
Gazit, A., et al. (1991).[3] "Tyrphostins.[3][4] 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases."[3] Journal of Medicinal Chemistry. Link
-
MedChemExpress. "this compound Product Data Sheet & Biological Activity." Link
-
Osherov, N., et al. (1993). "Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins."[3] Journal of Biological Chemistry. Link
-
Karmakar, S., et al. (2007). "Activation of multiple molecular mechanisms for apoptosis in human malignant glioblastoma T98G and U87MG cells treated with sulforaphane." Neuroscience. (Validating U87MG apoptosis pathways). Link
-
Rao, J.S. (2003). "Molecular mechanisms of glioma invasion: the role of MMPs." Nature Reviews Cancer. (Context for EGFR-MMP9 link). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AG-494 Precipitation
Topic: AG-494 (Tyrphostin) Solubility & Handling in Aqueous Cell Culture Document ID: TS-AG494-SOL-01 Last Updated: February 5, 2026
Executive Summary & Chemical Profile
This compound is a potent Tyrphostin-class inhibitor targeting EGFR and PDGFR tyrosine kinases.[1] Like many kinase inhibitors, it possesses a highly hydrophobic structure (high LogP), making it soluble in organic solvents (DMSO, Ethanol) but prone to rapid precipitation ("crashing out") upon introduction to aqueous cell culture media.
This guide addresses the physical chemistry governing this compound solubility and provides validated protocols to prevent precipitation artifacts that compromise experimental data.
Physicochemical Data Table
| Parameter | Value | Notes |
| Molecular Weight | 280.28 g/mol | Small molecule, prone to crystallization. |
| Solubility (DMSO) | ~20–25 mg/mL (70–90 mM) | Preferred Stock Solvent. |
| Solubility (Ethanol) | ~1 mg/mL | significantly lower than DMSO. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble. Do not dissolve directly in water. |
| Target IC50 | 0.7 µM (EGFR); 6 µM (PDGFR) | Working concentrations are usually 1–50 µM. |
| Critical Limit | < 0.5% DMSO (v/v) | Final concentration in culture to avoid solvent toxicity. |
The Science of "Crash-Out" (Mechanism)
Understanding why this compound precipitates is the first step to prevention.
The "Solvent Shock" Phenomenon: When a concentrated DMSO stock of this compound is pipetted directly into a large volume of aqueous media, the DMSO (which is highly hygroscopic and miscible with water) diffuses away from the drug molecules almost instantly. This leaves the hydrophobic this compound molecules "stranded" in a high-polarity environment (water) at a local concentration far exceeding their solubility limit. This local supersaturation triggers immediate nucleation and crystal growth.
Troubleshooting Guide (FAQ)
Scenario A: "I see a white cloud immediately upon adding the drug to the media."
Diagnosis: Local Supersaturation (Solvent Shock). You likely pipetted a high-concentration stock (e.g., 50 mM) directly into the media without rapid dispersion.
Corrective Action:
-
Vortex while adding: Do not add the drug to static media. Vortex the media tube gently while slowly pipetting the drug stock into the center of the vortex.
-
Use an Intermediate Dilution: Create a 10x or 100x working solution in media before adding to the final cell volume. (See Protocol below).
Scenario B: "The solution was clear, but crystals appeared after 24 hours in the incubator."
Diagnosis: Evaporation or Temperature Shock.
-
Evaporation: In 96-well plates, "edge effects" cause media evaporation, increasing the drug concentration beyond its solubility limit.
-
Temperature: Solubility is temperature-dependent. Taking cold media (4°C) and adding drug, then moving to 37°C is usually fine, but temperature fluctuations can induce crystallization.
Corrective Action:
-
Seal the plates: Use breathable plate seals or fill inter-well spaces with sterile PBS to maintain humidity.
-
Check the Serum: Fetal Bovine Serum (FBS) contains albumin, which acts as a natural carrier protein and solubilizer. Ensure your media contains at least 5-10% FBS if possible. Serum-free conditions are much higher risk for precipitation.
Scenario C: "My cells are dying, but I'm not sure if it's the drug or the precipitate."
Diagnosis: Physical Cytotoxicity. Crystals can physically damage cell membranes (mechanical stress) or be phagocytosed, causing lysosomal rupture. This leads to false-positive toxicity data.
Corrective Action: The "Microscope Check" (Self-Validation): Before treating cells, place a drop of your prepared media (with drug) on a slide and view under 10x/20x phase contrast. If you see needle-like structures or refracting dots, do not use . The solution must be optically clear.
Optimized Preparation Protocol
Objective: Prepare a 10 µM final concentration in cell culture media (10 mL) from a 50 mM DMSO stock.
Step 1: Stock Preparation
-
Dissolve this compound powder in high-grade sterile DMSO to 50 mM.
-
Tip: Warm to 37°C and sonicate briefly if powder resists dissolution.
-
Aliquot and store at -20°C (protect from light).
Step 2: Serial Dilution (The "Step-Down" Method)
Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Prepare Intermediate Stock (500 µM):
-
Take 10 µL of 50 mM Stock.
-
Add to 990 µL of sterile media (pre-warmed to 37°C) in a microcentrifuge tube.
-
Vortex immediately for 10 seconds.
-
Result: 500 µM this compound (1% DMSO). This is usually stable for short periods.
-
-
Prepare Final Working Solution (10 µM):
-
Take 200 µL of the 500 µM Intermediate Stock.
-
Add to 9.8 mL of cell culture media (with serum).
-
Mix by inversion.
-
Result: 10 µM this compound (0.02% DMSO).
-
Step 3: Validation
-
Inspect the tube against a dark background. It should be clear.
-
Perform the "Microscope Check" (see above) if this is a new protocol for your lab.
Visualizing the Workflow & Mechanism
Diagram 1: The "Solvent Shock" vs. Optimized Dilution
This diagram illustrates the physical chemistry of precipitation and the corrective serial dilution workflow.
Caption: Comparison of direct spiking (leading to precipitation) versus the serial dilution method which maintains solubility.
Diagram 2: Biological Mechanism of Action
Contextualizing the drug's target within the signaling cascade.
Caption: this compound mechanism of action showing inhibition of EGFR/PDGFR autophosphorylation and downstream Cdk2 blockade.
References
-
MedChemExpress. Tyrphostin AG 494 - Product Datasheet & Solubility Protocol. Retrieved from
-
Cayman Chemical. this compound Product Information & Chemical Properties. Retrieved from
-
Osherov, N., & Levitzki, A. (1994). Tyrphostin AG 494 blocks Cdk2 activation.[1] PubMed.[2] Retrieved from
-
BenchChem Technical Support. Preventing Compound Precipitation in Cell Culture Media. Retrieved from
-
Sigma-Aldrich. Troubleshooting Precipitates in Cell Culture. Retrieved from
Sources
AG-494 Stability & Storage Optimization Center
This technical guide is structured as a specialized support center resource, designed to provide high-level troubleshooting and stability optimization for AG-494.
Lead Technical Contact: Senior Application Scientist, Molecular Pharmacology Division
Technical Overview: The Stability Challenge
This compound (Tyrphostin this compound) is a potent EGFR kinase inhibitor.[1] Its chemical structure features a 3,4-dihydroxyphenyl (catechol) moiety conjugated to an
While this structure is essential for ATP-competitive inhibition, it presents specific stability challenges in solution:
-
Oxidative Instability: The catechol group is highly susceptible to oxidation, forming inactive quinones (often visible as a dark brown discoloration).
-
Photolability: The conjugated double bond system makes the compound sensitive to UV and ambient light, leading to geometric isomerization (E/Z) or cyclization.
-
Hygroscopic Degradation: In the presence of water, the cyano group can undergo slow hydrolysis, and the compound may precipitate due to its high lipophilicity (logP ~3.5).
Critical Solubility & Solvent Data
Use this data to validate your current stock formulation.
| Parameter | Recommended Standard | Critical Limit / Notes |
| Primary Solvent | Anhydrous DMSO | Max Solubility: ~25–50 mg/mL (Batch dependent) |
| Secondary Solvent | Ethanol (100%) | Max Solubility: ~1–20 mg/mL (Significantly lower than DMSO) |
| Aqueous Buffer | Insoluble | Do NOT dissolve directly in PBS or water. |
| Storage Temp (Solid) | -20°C | Stable for >2 years if desiccated.[2] |
| Storage Temp (Solution) | -80°C (Preferred) | -20°C is viable for <1 month only.[3] |
Troubleshooting & FAQs: Improving Stability at -20°C
Direct answers to common researcher inquiries regarding solution stability.
Q1: My this compound stock solution turned dark yellow/brown after a week at -20°C. Is it still usable?
Diagnosis: This indicates oxidative degradation . Mechanism: The 3,4-dihydroxyl group on the phenyl ring has likely oxidized to an o-quinone. This structural change destroys the hydrogen-bonding capability required for kinase inhibition. Action: Discard the aliquot. Prevention:
-
Inert Gas Purging: You must overlay the stock solution with Argon or Nitrogen gas before capping the vial. This displaces oxygen and prevents quinone formation.
-
Solvent Quality: Ensure your DMSO is "Anhydrous" (Grade
99.9%, water < 0.005%). DMSO is hygroscopic; absorbed water accelerates oxidation.
Q2: I see a fine precipitate when I thaw my -20°C aliquots. Can I vortex it back into solution?
Diagnosis: This is likely "Salting Out" or Crystal Seeding . Mechanism: At -20°C, the solubility limit decreases. If your stock concentration is near saturation (e.g., >25 mg/mL), micro-crystals will form. Action:
-
Warm the vial to 37°C for 2–5 minutes.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 5 minutes if crystals persist. Rule of Thumb: If the solution does not clear after sonication, the compound has likely degraded or the DMSO has absorbed significant moisture.
Q3: Can I store this compound in Ethanol at -20°C instead of DMSO?
Technical Advice: Not Recommended for long-term storage. While this compound is soluble in ethanol, ethanol evaporates much faster than DMSO, even at -20°C, leading to concentration drift. Furthermore, ethanol is less effective at stabilizing the polar regions of the molecule compared to the dipolar aprotic nature of DMSO. Protocol: Use Ethanol only if your specific biological assay is strictly intolerant to DMSO.
Optimized Stock Preparation Protocol
Follow this workflow to maximize shelf-life.
Materials Required
-
This compound Solid (Store desiccated).
-
Anhydrous DMSO (Sigma-Aldrich/Merck or equivalent).
-
Amber glass vials (Borosilicate).
-
Argon or Nitrogen gas stream.
Step-by-Step Workflow
-
Equilibration: Allow the lyophilized product vial to warm to Room Temperature (RT) before opening. This prevents atmospheric moisture condensation on the cold solid.
-
Solubilization: Add Anhydrous DMSO to achieve a target concentration of 10 mM or 25 mg/mL .
-
Tip: Do not aim for the theoretical maximum (50 mg/mL) to avoid precipitation during freezing.
-
-
Homogenization: Vortex for 1 minute. If undissolved particles remain, sonicate for 3 minutes.
-
Aliquoting: Dispense into single-use aliquots (e.g., 20–50
L) in amber tubes.-
Critical:Avoid freeze-thaw cycles. Each cycle shears the molecule and introduces oxygen.
-
-
Gas Overlay: Gently blow a stream of Argon/Nitrogen into the headspace of each tube for 5 seconds.
-
Sealing: Cap tightly and seal with Parafilm to reduce moisture ingress.
-
Storage: Place in a light-proof box at -80°C (gold standard) or -20°C (acceptable for <1 month).
Visualizations
Figure 1: Stock Solution Optimization Workflow
This logic flow ensures minimal degradation during the critical preparation phase.
Caption: Step-by-step workflow for preparing this compound stock solutions to minimize oxidative and hydrolytic degradation.
Figure 2: Troubleshooting Decision Tree
Use this guide to assess solution integrity before experiments.
Caption: Rapid visual diagnostic tree for determining the viability of stored this compound aliquots.
References
-
Gazit, A., et al. (1989). Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.[4] [Validating the catechol structure and oxidation sensitivity].
-
Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[1] Annual Review of Biochemistry. [Mechanistic insight into tyrphostin stability].
Sources
AG-494 Technical Support Center: Troubleshooting IC50 Variability
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to AG-494
This compound, also known as Tyrphostin AG 494, is a well-characterized tyrosine kinase inhibitor. While it is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, it has also been shown to inhibit other kinases, including Janus kinase 2 (JAK2) and Cyclin-dependent kinase 2 (Cdk2).[1][2] This multi-target profile makes this compound a valuable research tool but also introduces complexities in experimental design and data interpretation. Achieving consistent and reproducible IC50 values is critical for accurately assessing its biological effects. This guide will walk you through the most common reasons for IC50 variability and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is significantly different from published values. What are the most common initial checks I should perform?
Discrepancies in IC50 values are a frequent issue in pharmacology.[3] Before delving into complex experimental parameters, start with the fundamentals of your compound and cell culture.
-
Compound Integrity and Handling:
-
Purity: Verify the purity of your this compound stock. Impurities can significantly alter the apparent potency of the compound.[3]
-
Solubility: this compound is soluble in DMSO and ethanol but insoluble in water.[1] Ensure your stock solution is fully dissolved. Precipitates will lead to inaccurate final concentrations in your assay. Sonication is often recommended to aid dissolution in DMSO and ethanol.[1]
-
Storage and Stability: Store this compound as a lyophilized powder at -20°C. Once in solution, it is recommended to aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles, which can degrade the compound.[1]
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
Mycoplasma Contamination: Mycoplasma contamination is a pervasive issue that can alter cellular responses to drugs. Regularly test your cell cultures.
-
Q2: I am observing significant well-to-well and experiment-to-experiment variability in my cell-based assays. What assay parameters should I investigate?
Inconsistent results in cell-based assays often stem from subtle variations in experimental execution.[3] A systematic review of your protocol is essential.
-
DMSO Concentration:
-
The Issue: this compound is typically dissolved in DMSO. While a necessary solvent, DMSO can be toxic to cells at higher concentrations and can influence enzyme activity.[4]
-
The Solution: Maintain a final DMSO concentration that is consistent across all wells, including vehicle controls. This concentration should ideally be below 0.5%, and its effect on cell viability should be determined empirically for your specific cell line.[4][5]
-
-
Cell Seeding Density:
-
The Issue: The number of cells seeded per well can dramatically impact the IC50 value, a phenomenon known as density-dependent chemoresistance.[6]
-
The Solution: Optimize and standardize your cell seeding density to ensure that cells are in the exponential growth phase during the experiment. Ensure even cell distribution in each well to avoid edge effects.
-
-
Incubation Time:
-
The Issue: The duration of drug exposure can affect the observed IC50. Longer incubation times may lead to lower IC50 values but can also be confounded by the compound's stability in culture media.[7]
-
The Solution: Standardize the incubation time based on the specific biological question and the doubling time of your cell line.
-
-
Serum Concentration:
-
The Issue: Serum proteins can bind to small molecule inhibitors, reducing their effective concentration and leading to an artificially high IC50 value.[3][8]
-
The Solution: If possible, perform the assay in low-serum or serum-free media. If serum is required for cell viability, maintain a consistent and noted percentage across all experiments.
-
The following table summarizes key experimental parameters and their potential impact on IC50 values:
| Parameter | Potential Issue | Recommendation |
| Compound Purity | Impurities can alter biological activity. | Use high-purity this compound and verify with a certificate of analysis. |
| Solvent (DMSO) | Toxicity at high concentrations. | Keep final DMSO concentration low (<0.5%) and consistent across all wells. |
| Cell Density | Can influence drug sensitivity. | Optimize and standardize seeding density for exponential growth. |
| Incubation Time | Affects apparent potency. | Standardize based on cell doubling time and experimental goals. |
| Serum Presence | Protein binding reduces effective drug concentration. | Use low-serum or serum-free media if possible; otherwise, keep the percentage consistent. |
Q3: I am using this compound in a cell-free enzymatic assay. Why are my IC50 values inconsistent?
Enzymatic assays, while seemingly simpler than cell-based assays, have their own set of critical variables that can lead to data variability.
-
ATP Concentration:
-
The Issue: this compound is an ATP-competitive inhibitor.[9] Therefore, the concentration of ATP in the assay will directly compete with this compound for binding to the kinase, significantly affecting the IC50 value.
-
The Solution: The ATP concentration should be at or near the Michaelis constant (Km) of the kinase for ATP. This ensures a more accurate and comparable IC50 value.[10]
-
-
Enzyme and Substrate Concentrations:
-
The Issue: Using inappropriate concentrations of the enzyme or substrate can lead to non-linear reaction kinetics, affecting the accuracy of the IC50 determination.
-
The Solution: Ensure the assay is performed under initial velocity conditions, where the reaction rate is linear over time. The substrate concentration should ideally be at or above its Km.
-
The workflow for a typical IC50 determination experiment is illustrated below. Careful optimization of each step is crucial for reproducible results.
Caption: A generalized workflow for determining the IC50 value of this compound.
Q4: Could off-target effects of this compound be contributing to the variability in my results, particularly in cell-based assays?
Yes, off-target effects are an important consideration. While this compound is a potent EGFR inhibitor, it also affects other kinases.[1]
-
Known Off-Target Activities: this compound has been shown to inhibit JAK2 and Cdk2.[2][11] The relative expression levels of EGFR, JAK2, and Cdk2 in your chosen cell line can influence the overall phenotypic response and thus the IC50 value. The action of AG494 can be cell line dependent.[9]
-
Context-Dependent Effects: The contribution of each target to the final biological readout (e.g., cell death, proliferation inhibition) will depend on the specific signaling pathways that are dominant in your cell model. For instance, if the JAK-STAT pathway is a primary driver of proliferation in your cells, inhibition of JAK2 by this compound might be a significant contributor to the observed effect.
The JAK-STAT signaling pathway, a potential target of this compound, is a critical regulator of cell proliferation and survival.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. researchgate.net [researchgate.net]
- 6. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2 Inhibition Augments the Anti-Proliferation Effects by AKT and MEK Inhibition in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AG-494 Protocols & Minimizing DMSO Toxicity
Ticket ID: AG494-SOL-001 Status: Resolved Subject: Troubleshooting DMSO Cytotoxicity and AG-494 Solubility in Cell Culture Assigned Specialist: Senior Application Scientist
Introduction: The "Solubility Paradox"
This compound (Tyrphostin this compound) is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Like many hydrophobic kinase inhibitors, it presents a fundamental "Solubility Paradox":
-
It is insoluble in water. You must use an organic solvent (DMSO) to create a stock solution.
-
DMSO is cytotoxic. High concentrations (>0.5-1%) disrupt cell membranes and induce apoptosis, confounding your data.
This guide provides a self-validating protocol to balance these opposing forces, ensuring that observed effects are due to this compound inhibition, not vehicle toxicity.
Part 1: The Solubility vs. Toxicity Matrix
Before beginning, you must define the "Safe Zone" for your specific cell line. The table below synthesizes solubility data with cytotoxicity thresholds.
Table 1: this compound Solubility & Vehicle Limits
| Parameter | Value / Limit | Notes |
| This compound Molecular Weight | 280.3 g/mol | Use this for Molarity (M) calculations. |
| Max Solubility (DMSO) | ~20 mg/mL (71 mM) | Do not exceed. Solutions >25 mg/mL may precipitate upon freeze-thaw. |
| Solubility (Water/PBS) | Insoluble | Direct addition of powder to media will fail. |
| Ideal DMSO Final Conc. | < 0.1% (v/v) | The "Gold Standard" for negligible toxicity. |
| Tolerable DMSO Limit | 0.5% (v/v) | Acceptable for robust lines (e.g., HeLa, A549) for short exposures (<24h). |
| Toxic DMSO Zone | > 1.0% (v/v) | Causes membrane permeabilization and apoptosis in most lines. |
Critical Rule: Always run a Vehicle Control (cells treated with DMSO only at the same final concentration as your drug group). If your Vehicle Control shows <95% viability compared to untreated cells, your DMSO concentration is too high.
Part 2: Validated Preparation Protocol
Directly dumping a high-concentration DMSO stock into cell media often causes "shock precipitation"—the drug crashes out of solution as microscopic crystals, rendering it inactive and physically damaging cells.
The Solution: The Intermediate Dilution Method This workflow ensures the drug remains soluble as it transitions from 100% DMSO to aqueous media.
Workflow Diagram (Graphviz)
Figure 1: Step-by-step dilution workflow to prevent precipitation and ensure homogeneity.
Step-by-Step Protocol
-
Master Stock Preparation (1000x):
-
Dissolve this compound powder in high-grade DMSO (anhydrous) to a concentration of 20-50 mM .
-
Example: Dissolve 1 mg this compound (MW 280.3) in ~178 µL DMSO to get a 20 mM stock.
-
Vortex vigorously until completely clear.
-
-
Aliquot & Storage:
-
Aliquot into small volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C .
-
-
The "Intermediate" Step (Crucial):
-
Do NOT add the 1000x stock directly to the cell dish.
-
Prepare an Intermediate Solution (10x concentration) in a separate tube using culture media.
-
Tip: If the drug precipitates here, your working concentration is too high. You may need to sonicate the intermediate solution briefly.
-
-
Final Application:
-
Add the Intermediate Solution to your cells.
-
Result: This achieves the 1x drug concentration while keeping the final DMSO concentration low (e.g., 0.1%).
-
Part 3: Troubleshooting & FAQs
Q1: My vehicle control cells are dying. Is my DMSO toxic? A: Likely, yes. If your final DMSO concentration is >0.5%, sensitive cells (e.g., primary neurons, stem cells) will suffer.
-
Fix: Increase the concentration of your Master Stock so you can add less volume to the media. Aim for a 1:1000 dilution (0.1% DMSO).
Q2: I see "sand-like" particles on top of my cells after adding this compound. A: This is drug precipitation. The hydrophobic this compound crashed out of solution when it hit the water.
-
Fix: Use the Intermediate Dilution Method described above. Ensure the media is pre-warmed to 37°C before adding the drug.
Q3: Can I store the diluted this compound in media for later use? A: No. This compound is liable to hydrolysis and oxidation in aqueous environments. Always prepare fresh dilutions from the DMSO Master Stock immediately before treatment.
Q4: Does this compound inhibit other kinases? A: While selective for EGFR (IC50 ~0.7 - 1.0 µM), at high concentrations (>50 µM), it may lose selectivity and inhibit PDGFR or other tyrosine kinases. Always perform a dose-response curve.
Part 4: Mechanism of Action (Biological Context)
Understanding where this compound acts helps interpret your data. This compound competes with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and downstream signaling.[1]
EGFR Signaling Pathway Diagram (Graphviz)
Figure 2: this compound blocks the ATP-binding pocket of the EGFR kinase domain, halting the MAPK proliferation cascade.
References
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317–1330. Retrieved from [Link]
-
Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science, 267(5205), 1782-1788. Retrieved from [Link]
-
Yuan, C., et al. (2014). Dimethyl sulfoxide damages mitochondrial integrity and membrane potential in cultured astrocytes. PLoS One, 9(9), e107447. Retrieved from [Link]
Sources
AG-494 stepwise dilution protocol to prevent crashing
Q: Can I store the 1 mM intermediate or final working solutions? A: This is strongly discouraged. This compound is less stable in aqueous solutions, and precipitation can occur over time, even at lower concentrations. For maximum reproducibility and efficacy, always prepare fresh intermediate and final working solutions from your frozen DMSO master stock for each experiment. [10]
References
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium? ResearchGate. [Link]
-
MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]
-
PubMed. (1993). Tyrphostin AG 494 blocks Cdk2 activation. PubMed. [Link]
-
American Society for Microbiology. (2005). Serial Dilution Protocols. ASM. [Link]
-
Quora. (2019). Why is the concentration of Ag+ required for the precipitation of Ag3PO4 higher than that of AgCl, in a 1 L solution containing 0.10 mol of Cl. Quora. [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]
-
ResearchGate. (2025). In vitro methods to assess drug precipitation. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2020). Basic Mechanisms of JAK Inhibition. PMC. [Link]
-
AdooQ Bioscience. This compound | EGFR inhibitor. AdooQ. [Link]
-
INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). INTEGRA Biosciences. [Link]
-
Frontiers. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. [Link]
-
Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]
-
National Institutes of Health (NIH). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. NIH. [Link]
-
YouTube. (2013). Serial Dilution Method Protocol Step Wise Explanation. YouTube. [Link]
-
YouTube. (2025). Treating Cells for Experimental Analysis — Best Practices & Tips. YouTube. [Link]
-
Chemistry LibreTexts. (2025). Precipitation Reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (2019). Best way to dissolve formazan crystals in the MTT assay using Caco-2 cells? ResearchGate. [Link]
-
ResearchGate. (2022). A JAK1 Selective Kinase Inhibitor and Tofacitinib Affect Macrophage Activation and Function. ResearchGate. [Link]
-
BPS Bioscience. Serial Dilution Protocol. BPS Bioscience. [Link]
-
YouTube. (2011). A Double Displacement Precipitation Reaction of 2 Aqueous Solutions (NaCl and NiSO4). YouTube. [Link]
-
National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
American Association of Pharmaceutical Scientists. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. AAPS. [Link]
-
Hokkaido University. Institute for Catalysis. Hokkaido University. [Link]
-
YouTube. (2011). Precipitation Reactions - Using the Solubility Rules. YouTube. [Link]
-
Science Buddies. How to Make Dilutions and Serial Dilutions. Science Buddies. [Link]
-
YouTube. (2017). Mechanism of Action of JAK Inhibitors. YouTube. [Link]
-
ResearchGate. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
-
YouTube. (2022). Cell Culture - Tips & Tricks. YouTube. [Link]
-
YouTube. (2018). How to Maintain Sterility in Cell Culture: Aseptic Techniques. YouTube. [Link]
-
Servier. (2026). Servier posts strong performance in 2024/25 and confirms its 2030 projections. Servier. [Link]
-
Yahoo Finance. (2026). Earnings call transcript: Woodward Q1 2026 earnings beat forecasts, stock rises. Yahoo Finance. [Link]
-
YouTube. (2024). Mechanisms and consequences of Jak STAT signaling in the immune system Ioana Agache MD PhD. YouTube. [Link]
-
South African Government. (2026). PUBLIC SERVICE VACANCY CIRCULAR 01 OF 2026. DPSA. [Link]
-
Wikipedia. Racketeer Influenced and Corrupt Organizations Act. Wikipedia. [Link]
Sources
- 1. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AG-494 Off-Target Effects on Cdk2
This guide is designed for researchers, scientists, and drug development professionals investigating the cellular effects of AG-494. As a potent inhibitor of Janus kinase 2 (JAK2), this compound is a valuable tool in studying cytokine signaling and has been explored for its therapeutic potential. However, like many kinase inhibitors, this compound can exhibit off-target effects. A notable off-target activity of this compound and its analogs is the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation.[1] Distinguishing the phenotypic consequences of JAK2 inhibition from those of Cdk2 inhibition is critical for the accurate interpretation of experimental results.
This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments aimed at dissecting the on-target (JAK2) and off-target (Cdk2) effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, also known as Tyrphostin B48, is primarily characterized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase in cell-free assays.[2] However, it is widely used in research as a JAK2 inhibitor.[3] Its analog, AG-490, is a known inhibitor of JAK2 with an IC50 of approximately 10 µM.[4]
Q2: What is the evidence for this compound inhibiting Cdk2?
Studies have shown that this compound and its close analogs can block the activation of Cdk2 in intact cells.[1] This inhibitory effect on Cdk2 activation has been observed to parallel the compound's ability to inhibit DNA synthesis, suggesting that Cdk2 is a significant molecular target.[1][5]
Q3: Why is it important to distinguish between JAK2 and Cdk2 inhibition?
Troubleshooting Guide: Experimental Strategies to Deconvolute this compound Effects
This section provides detailed experimental workflows to address specific challenges in interpreting data from experiments using this compound.
Problem 1: An observed anti-proliferative effect of this compound could be due to either JAK2 or Cdk2 inhibition. How can I determine the primary driver of this effect in my cell line?
Underlying Principle: To dissect the contributions of JAK2 and Cdk2 inhibition to the observed anti-proliferative phenotype, a multi-pronged approach is necessary. This involves comparing the effects of this compound with those of highly selective inhibitors for each target, followed by experiments to demonstrate target engagement and rescue the phenotype.
Experimental Workflow:
Caption: Workflow to determine the primary driver of this compound's anti-proliferative effect.
Detailed Protocols:
Step 1: Comparative Inhibitor Analysis
-
Rationale: By comparing the potency of this compound with highly selective inhibitors of JAK2 and Cdk2, you can infer which pathway is more sensitive to inhibition in your cellular context.
-
Protocol:
-
Cell Seeding: Plate your cells of interest in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Preparation: Prepare a dilution series for this compound, a selective JAK2 inhibitor (e.g., Ruxolitinib), and a selective Cdk2 inhibitor (see table below). Use a consistent DMSO concentration across all wells.
-
Treatment: Treat the cells with the inhibitor dilution series and incubate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Viability/Proliferation Assay: Measure cell viability or proliferation using a standard method such as the Cell Counting Kit-8 (CCK-8) assay or live-cell imaging.
-
Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Table 1: Selective Kinase Inhibitors for Control Experiments
| Inhibitor | Primary Target(s) | Reported IC50/Kd | Reference |
| Ruxolitinib | JAK1/JAK2 | ~3 nM | [6] |
| Milciclib | CDK2/cyclin A | 45 nM | [7] |
| CVT-313 | CDK2 | 0.5 µM | [8] |
| K03861 | CDK2 | Kd = 50 nM (WT) | |
| INX-315 | CDK2/cyclin E1 | 0.6 nmol/L | [9] |
Step 2: Target Engagement Verification
-
Rationale: It is crucial to confirm that this compound is engaging with both JAK2 and Cdk2 in your cells at the concentrations that elicit the anti-proliferative effect.
-
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[10]
-
Cell Treatment: Treat intact cells with this compound at a concentration around its IC50 for proliferation, alongside a vehicle control (DMSO).
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble JAK2 and Cdk2 in the supernatant by Western blotting.
-
Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates direct target engagement.
-
-
Protocol 2: Western Blot for Downstream Substrates
-
Principle: Inhibition of a kinase will lead to a decrease in the phosphorylation of its downstream substrates.
-
Cell Treatment: Treat cells with this compound, a selective JAK2 inhibitor, and a selective Cdk2 inhibitor for a short duration (e.g., 1-4 hours).
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of key downstream targets:
-
For JAK2: Phospho-STAT3 (Tyr705) or Phospho-STAT5 (Tyr694).
-
For Cdk2: Phospho-Rb (Ser807/811).
-
-
Interpretation: Compare the ability of this compound to reduce the phosphorylation of these substrates to that of the selective inhibitors.
-
Step 3: Phenotype Rescue
-
Rationale: If the anti-proliferative effect of this compound is due to the inhibition of a specific kinase, overexpressing a version of that kinase that is resistant to the inhibitor should "rescue" the cells from the drug's effect.
-
Protocol: Genetic Rescue with a Drug-Resistant Mutant
-
Mutant Design: Introduce a mutation in the ATP-binding pocket of either JAK2 or Cdk2 that reduces the binding affinity of this compound without compromising the kinase's catalytic activity.
-
Transfection/Transduction: Stably express the wild-type or drug-resistant mutant of JAK2 or Cdk2 in your cell line.
-
Proliferation Assay: Treat the engineered cell lines with this compound and measure cell proliferation.
-
Interpretation: If overexpression of the drug-resistant JAK2 mutant, but not the Cdk2 mutant, rescues the anti-proliferative effect of this compound, it strongly suggests that the phenotype is primarily driven by JAK2 inhibition. The converse would be true if the Cdk2 mutant confers resistance.
-
Problem 2: My results with this compound are inconsistent or not what I expected based on its reported activity. How can I troubleshoot this?
Underlying Principle: Inconsistencies in experimental results can arise from various factors, including compound stability, cell line-specific differences, and the presence of compensatory signaling pathways.
Experimental Workflow:
Caption: Troubleshooting workflow for inconsistent results with this compound.
Detailed Protocols:
Step 1: Verify Compound Integrity and Activity
-
Rationale: The quality and activity of the inhibitor are paramount for reproducible results.
-
Protocol: In Vitro Kinase Assay
-
Assay Setup: Utilize a commercially available in vitro kinase assay kit for JAK2 and Cdk2 (e.g., ADP-Glo™ Kinase Assay).
-
Reaction: Incubate recombinant JAK2 or Cdk2/cyclin A with their respective substrates and ATP in the presence of a dilution series of this compound.
-
Detection: Measure the kinase activity according to the kit's instructions.
-
Analysis: Determine the IC50 of this compound for both kinases. This will provide a baseline for its in vitro potency.
-
Step 2: Characterize Your Cellular System
-
Rationale: The cellular context, including the expression and activity levels of the target kinases and their pathways, can significantly influence the response to an inhibitor.
-
Protocol: Baseline Pathway Activity Assessment
-
Cell Culture: Culture your cells under normal growth conditions.
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting for total and phosphorylated forms of JAK2, STAT3, Cdk2, and Rb.
-
Interpretation: High basal phosphorylation of STAT3 suggests a dependence on JAK2 signaling, while high phospho-Rb may indicate active Cdk2.
-
Step 3: Investigate Compensatory Signaling
-
Rationale: Inhibition of one kinase pathway can sometimes lead to the activation of compensatory signaling pathways, which can mask the effect of the inhibitor or lead to unexpected phenotypes.
-
Protocol: Phospho-Kinase Array
-
Cell Treatment: Treat cells with this compound at a relevant concentration and for a suitable duration.
-
Array Analysis: Use a commercial phospho-kinase antibody array to simultaneously assess the phosphorylation status of a wide range of kinases.
-
Data Analysis: Identify any kinases that show increased phosphorylation upon this compound treatment.
-
Follow-up: Validate the array findings with Western blotting and consider co-treatment experiments with inhibitors targeting the identified compensatory pathways.
-
By systematically applying these troubleshooting guides and experimental workflows, researchers can confidently dissect the on-target and off-target effects of this compound, leading to a more accurate understanding of its biological activities.
References
-
ResearchGate. (n.d.). Substructure enrichment in CDK2 inhibitors (IC50). Retrieved from [Link]
- Osherov, N., & Levitzki, A. (1997).
- Shi, J., et al. (2025). Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15.
- Mathur, R., et al. (2021). Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors. PLoS Genetics, 17(9), e1009826.
- Li, L., et al. (2018). Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN). Cellular Physiology and Biochemistry, 47(5), 1887–1898.
- Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(5), 587.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Brooks, E. E., et al. (1997). CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation. The Journal of biological chemistry, 272(46), 29207–29211.
- Osherov, N., & Levitzki, A. (1997).
- Gero, T. W., et al. (2023). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Molecular Cancer Therapeutics, 22(11), 1316–1328.
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
- Matharu, N., et al. (2019). CRISPR-mediated activation of a promoter or enhancer rescues obesity caused by haploinsufficiency. Science, 363(6424).
-
ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]
- Shi, J., et al. (2025). Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15.
-
abm. (2017, March 21). How to perform a CRISPR Knockout Experiment [Video]. YouTube. [Link]
- Awwad, W., et al. (2020). High-throughput synthetic rescue for exhaustive characterization of suppressor mutations in human genes. Cell reports, 31(2), 107513.
- Yang, J., et al. (2019). Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation. Journal of Experimental & Clinical Cancer Research, 38(1), 23.
-
ResearchGate. (n.d.). Reported IC 50 values of the selected inhibitors in nM. Retrieved from [Link]
- Liu, Y., et al. (2017). JAK2 tyrosine kinase inhibitor AG490 suppresses cell growth and invasion of gallbladder cancer cells via inhibition of JAK2/STAT3 signaling. International journal of oncology, 51(5), 1431–1440.
-
ResearchGate. (n.d.). The CDK2 inhibitor K03861 inhibited the replication of M1 virus. Retrieved from [Link]
-
Wikipedia. (n.d.). CRISPR activation. Retrieved from [Link]
-
DepMap. (n.d.). TYRPHOSTIN-AG-494 DepMap Compound Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). AG490 effects on JAK2/STAT pathway. Retrieved from [Link]
- Misra, R. N., et al. (2004). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 47(7), 1719–1728.
- Koczurkiewicz, P., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia histochemica et cytobiologica, 50(2), 186–195.
-
ResearchGate. (n.d.). Structure of CVT-313 a CDK2 inhibitor. Retrieved from [Link]
- Son, E. D., et al. (2016). The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro. International journal of molecular medicine, 37(3), 738–744.
- Cohen, M. S., et al. (2012). Chemical genetic strategy for targeting protein kinases based on covalent complementarity. Journal of the American Chemical Society, 134(4), 2314–2323.
-
Grens, K. (2016, September 12). Toggling CRISPR Activity with a Chemical Switch. The Scientist. [Link]
-
National Cancer Institute. (n.d.). Definition of milciclib maleate. Retrieved from [Link]
- Chen, C. Y., et al. (2021). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 22(16), 8887.
-
Patsnap. (n.d.). Milciclib maleate. Retrieved from [Link]
- Alexander, L. T., et al. (2015). Type II Inhibitors Targeting CDK2. ACS chemical biology, 10(9), 2116–2125.
- Lawrie, A. M., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta crystallographica.
Sources
- 1. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
AG-494 Technical Support Center: Troubleshooting Loss of Potency After Freeze-Thaw Cycles
Welcome to the technical support center for AG-494. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we will address a critical issue that can significantly impact experimental outcomes: the loss of this compound potency following repeated freeze-thaw cycles. Our goal is to provide you with the scientific rationale behind this phenomenon, practical troubleshooting steps, and robust protocols to ensure the integrity and efficacy of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to have lost its inhibitory activity after being stored in the freezer. Is this a known issue?
A1: Yes, this is a frequently encountered problem. This compound, a member of the tyrphostin family of protein kinase inhibitors, can be susceptible to degradation, and its potency can be compromised by improper storage and handling, particularly repeated freeze-thaw cycles. The primary reasons for this loss of activity are chemical degradation of the this compound molecule and precipitation out of solution.
Q2: Why do freeze-thaw cycles affect the potency of this compound dissolved in DMSO?
A2: There are two primary scientific principles at play. First, Dimethyl Sulfoxide (DMSO), the most common solvent for this compound, is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Each time you thaw your stock solution, you expose it to air, and with it, humidity. Water contamination in your DMSO stock can promote the hydrolysis of this compound. While the exact degradation pathway of this compound is not extensively published, a proposed pathway for a similar tyrphostin involves hydrolysis, which breaks down the active molecule.[1]
Second, the process of freezing and thawing can cause the compound to precipitate out of the solution. As the DMSO-water mixture freezes, the solubility of this compound can decrease, leading to the formation of micro-precipitates. Upon thawing, these precipitates may not fully redissolve, especially if the solution has absorbed water, which reduces this compound's solubility. This leads to a lower effective concentration of the inhibitor in your experiments.
Q3: What are the optimal storage conditions for this compound to maintain its potency?
A3: To ensure the long-term stability of this compound, proper storage is crucial. Both the powdered form and stock solutions require specific conditions to minimize degradation.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed container in a desiccator to protect from moisture. |
| DMSO Stock Solution | -80°C | Up to 2 years | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[2] |
| DMSO Stock Solution | -20°C | Up to 1 year | Aliquot into single-use volumes. Protect from light.[2] |
Troubleshooting Guide: Loss of this compound Activity
If you suspect that your this compound has lost potency, this section will guide you through a logical troubleshooting process.
Initial Assessment
Question: How can I confirm that the observed lack of effect is due to the inhibitor and not another experimental variable?
Answer: Before assuming your this compound is inactive, it's essential to rule out other potential issues in your experimental setup.
-
Positive and Negative Controls: Ensure you have appropriate controls in your assay. A known active inhibitor for your target should produce the expected effect (positive control), and a vehicle-only (e.g., DMSO) control should show no inhibition (negative control).
-
Cell Health and Passage Number: Verify that your cells are healthy and within a consistent passage number range. Cellular responses can change with high passage numbers.
-
Reagent Integrity: Confirm that all other reagents, such as cytokines for stimulation, antibodies for detection, and cell culture media, are fresh and have been stored correctly.
Investigating the this compound Stock Solution
Question: I've ruled out other experimental issues. How can I determine if my this compound stock is the problem?
Answer: The most direct way to assess your this compound stock is to perform a potency validation experiment. This involves testing your current stock in a well-established assay and comparing its performance to a freshly prepared solution or a new batch of the compound.
The following diagram illustrates a typical workflow for validating the potency of your this compound stock solution using a cell-based assay.
Caption: Workflow for validating this compound potency.
This protocol provides a step-by-step method to assess the inhibitory activity of this compound on the JAK2/STAT3 signaling pathway.
-
Cell Culture:
-
Culture a cell line known to have an active JAK2/STAT3 pathway (e.g., HEL, TF-1) in the recommended growth medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
-
Inhibitor Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Create a dilution series of both your suspect "old" stock and the "new" stock in culture medium. Typical final concentrations to test range from 1 µM to 100 µM. Include a vehicle-only (DMSO) control.
-
-
Treatment and Stimulation:
-
If your cell line requires it, starve the cells in a low-serum medium for 4-6 hours prior to treatment.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a cytokine known to activate JAK2 in your cell line (e.g., erythropoietin (EPO) or IL-3) for 15-30 minutes.
-
-
Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3. A loading control (e.g., β-actin or GAPDH) should also be included.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the dose-dependent inhibition of JAK2 and STAT3 phosphorylation between the old and new this compound stocks. A significant rightward shift in the IC50 curve for the old stock indicates a loss of potency.
-
Preventative Measures and Best Practices
Question: How can I prevent my this compound from losing potency in the future?
Answer: Adhering to best practices for the handling and storage of small molecule inhibitors is the most effective way to maintain their activity.
-
Aliquot, Aliquot, Aliquot: Upon receiving and dissolving your this compound, immediately aliquot the stock solution into single-use volumes in tightly sealed, low-retention microcentrifuge tubes. This is the most critical step to prevent the detrimental effects of repeated freeze-thaw cycles.
-
Use Anhydrous DMSO: When preparing your stock solution, use a fresh, unopened bottle of anhydrous (or molecular biology grade) DMSO to minimize initial water content.
-
Protect from Light: this compound should be protected from light, so store aliquots in an opaque box or wrap tubes in aluminum foil.[2]
-
Proper Thawing Technique: When you need to use an aliquot, thaw it quickly at room temperature and then place it on ice. Do not leave it at room temperature for an extended period.
-
Avoid Aqueous Storage: Do not store this compound in aqueous solutions for long periods. These solutions should be made fresh for each experiment.
The following diagram illustrates a plausible hydrolysis-based degradation pathway for tyrphostin-type molecules, which is a key reason to avoid water contamination in your this compound stock.
Caption: Proposed hydrolysis of this compound.
By understanding the chemical vulnerabilities of this compound and implementing these rigorous handling and validation protocols, you can ensure the reliability and reproducibility of your experimental results.
References
- Burd, A. P., & Wells, A. (1997).
- Gazit, A., Osherov, N., Posner, I., Yaish, P., Poradosu, E., Gilon, C., & Levitzki, A. (1991). Tyrphostins. 1. Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of medicinal chemistry, 34(6), 1896–1907.
- Gumireddy, K., Reddy, M. V. R., Cosenza, S. C., Boominathan, R., Baker, S. J., Papathi, N., ... & Reddy, E. P. (2005). A non-ATP-competitive dual inhibitor of JAK2V617F and BCR-ABLT315I kinases. Cancer research, 65(18), 8493–8501.
- Parham, L. R., & Parham, M. E. (2014). Characterization of ABT-494, a second generation Jak1 selective inhibitor.
-
Rago, R. P., & G-ZERO. (2019). Proposed degradation pathway of tyrphostin A9 through hydrolysis to form 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malononitrile. ResearchGate. Retrieved from [Link]
-
ProTerra Foundation. (2021). Safe handling of agrochemicals on the farm. Retrieved from [Link]
- Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006.
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to In Vivo Administration of AG-494
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for AG-494. As a potent inhibitor of key signaling pathways, this compound holds significant promise in preclinical research. However, its therapeutic potential is often hindered by a common yet critical challenge: poor water solubility. This guide is designed to provide you, the researcher, with the foundational knowledge and practical, field-proven protocols to overcome this hurdle. Our goal is to ensure your in vivo experiments are built on a foundation of reliable, reproducible, and effective drug delivery. We will move beyond simple recipes to explain the causality behind our recommended formulation strategies, empowering you to make informed decisions for your specific experimental context.
Section 1: Foundational FAQs - Understanding the Core Challenge
This section addresses the fundamental questions surrounding this compound's properties and the implications for its use in live animal models.
Q1: Why is this compound so difficult to formulate for in vivo studies?
A: The difficulty lies in the inherent physicochemical properties of this compound. As a tyrphostin, its molecular structure is largely hydrophobic ("water-fearing"). This means it does not readily dissolve in aqueous solutions like water or saline, which are the most biocompatible vehicles for injection. Direct suspension in saline would lead to rapid precipitation, making systemic delivery and consistent dosing nearly impossible. Vendor-supplied data confirms that this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but it is practically insoluble in water.[1]
Q2: What are the consequences of improper this compound formulation?
A: An inadequate formulation is not just an inconvenience; it is a critical flaw that can invalidate experimental results. The primary consequences include:
-
Drug Precipitation: The compound may fall out of solution upon injection into the aqueous environment of the bloodstream or peritoneal cavity. This can cause localized inflammation, vessel blockage, and erratic drug absorption.
-
Inaccurate Dosing: If the drug is not fully dissolved or uniformly suspended, the actual dose administered to each animal will be inconsistent, leading to high variability in your data.
-
Poor Bioavailability: Even if the drug is injected, its poor solubility can severely limit its absorption into the systemic circulation, preventing it from reaching the target tissues at a therapeutic concentration.
-
Animal Welfare Concerns: Localized precipitation can cause pain, irritation, and sterile abscesses at the injection site, compromising the ethical standards of your research.
Q3: What is the primary mechanism of action for this compound that I should be aware of for my study design?
A: this compound is a tyrosine kinase inhibitor. While initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, it is critically important to know that it also effectively inhibits Janus Kinase 2 (JAK2).[2][3] This makes it a valuable tool for studying the JAK-STAT signaling pathway, which is a central communication route for numerous cytokines and growth factors involved in immunity, inflammation, and cancer.[4][5] When a cytokine binds to its receptor, it activates the associated JAKs, which then phosphorylate STAT proteins. These activated STATs travel to the nucleus to regulate gene transcription.[6] this compound's inhibition of JAK2 blocks this cascade at a critical early step.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK2.
Section 2: Troubleshooting & Formulation Protocols
This section provides a logical workflow and detailed, step-by-step protocols for preparing this compound for in vivo administration. The choice of formulation depends on the required dose, administration route, and experimental constraints.
Caption: Decision workflow for selecting an appropriate this compound in vivo formulation strategy.
Q4: I have my this compound powder. What is the absolute first step?
A: The first step is always to prepare a high-concentration, sterile-filtered stock solution in an appropriate organic solvent. This ensures your starting material is fully solubilized and sterile, minimizing variability. Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Protocol: Preparation of this compound Master Stock Solution
-
Materials: this compound powder, pharmaceutical-grade sterile DMSO[7], sterile microcentrifuge tubes or vials, sterile 0.22 µm syringe filter.
-
Calculation: Determine the amount of this compound and DMSO needed to create a stock solution of 25 mg/mL. (Example: 25 mg of this compound + 1 mL of DMSO).
-
Dissolution: In a sterile fume hood, weigh the this compound powder and place it into a sterile vial. Add the calculated volume of DMSO.
-
Mixing: Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered stock solution into a new sterile, light-protected vial.
-
Storage: Store the master stock at -20°C. This stock is the starting point for all subsequent working dilutions.
Q5: How can I prepare a simple formulation for intraperitoneal (IP) injection?
A: For many applications, a co-solvent system that forms a fine suspension or emulsion is sufficient. This method uses a small amount of DMSO to keep the drug soluble, a surfactant like Tween® 80 to prevent aggregation, and a biocompatible diluent like saline.[8]
Protocol 1: Co-Solvent/Suspension Formulation (e.g., for a 10 mg/kg dose)
-
Principle: The key to this protocol is the order of addition. The DMSO must be kept at a sufficient concentration to keep the drug in solution until the surfactant is added, which then stabilizes the drug particles as the aqueous diluent is introduced.
-
Calculation:
-
Assume a mouse weighs 25 g (0.025 kg) and the dosing volume is 100 µL (0.1 mL).
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg of this compound.
-
Final concentration needed: 0.25 mg / 0.1 mL = 2.5 mg/mL.
-
-
Vehicle Preparation (See Table 1 for ratios): A common and well-tolerated vehicle is 5% DMSO / 5% Tween® 80 / 90% Saline .[8][9]
-
Step-by-Step Dilution (for 1 mL of final formulation): a. From your 25 mg/mL master stock, calculate the volume needed: (2.5 mg/mL * 1 mL) / 25 mg/mL = 0.1 mL (100 µL) of stock. b. The DMSO from the stock is 100 µL. To reach the final vehicle composition, you will need to adjust. A simpler way is to start with the required amount of drug in DMSO. c. Corrected Procedure: i. Take 100 µL of your 25 mg/mL this compound stock (contains 2.5 mg of drug and 100 µL DMSO). ii. Add 50 µL of Tween® 80. Vortex thoroughly. The solution should appear clear or slightly viscous. iii. Slowly add 850 µL of sterile 0.9% saline, vortexing immediately and continuously as you add it. The final solution may be a clear solution or a very fine, stable colloidal suspension.
-
Final Check: Visually inspect the solution against a light and dark background. There should be no visible precipitates or large aggregates.
Q6: My compound is still precipitating with the co-solvent method, or I need a more truly solubilized formulation. What is a more robust method?
A: When simple co-solvents fail, cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules like this compound, forming an "inclusion complex" that is water-soluble.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.
Protocol 2: Cyclodextrin-Based Solubilization
-
Principle: The drug is dissolved in a small amount of organic solvent and then mixed with an aqueous solution of cyclodextrin. The solvent is then removed, leaving the water-soluble drug-cyclodextrin complex.
-
Materials: this compound, HP-β-CD, sterile water, DMSO, rotary evaporator or nitrogen stream.
-
Preparation: a. Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. For example, 4 g of HP-β-CD in a final volume of 10 mL of water. Warm slightly (40-50°C) to aid dissolution, then cool to room temperature. b. Dissolve a known amount of this compound in a minimal volume of DMSO (e.g., 10 mg in 200-400 µL). c. Add the this compound/DMSO solution dropwise into the stirring HP-β-CD solution. d. Allow the mixture to stir overnight at room temperature, protected from light. This allows for the formation of the inclusion complex.
-
Solvent Removal: The residual DMSO can be removed by methods such as lyophilization (freeze-drying) or rotary evaporation.
-
Reconstitution & Dosing: The resulting powder is the this compound/HP-β-CD complex, which should be readily soluble in sterile saline or PBS. Reconstitute to the desired final concentration for injection. Confirm the final concentration and check for clarity before use.
Data Presentation: Recommended Vehicle Compositions for IP Injection
| Formulation ID | % DMSO | % Tween® 80 | % Saline (0.9%) | Suitability & Notes |
| F-01 (Standard) | 5% | 5% | 90% | Good starting point for many compounds. Generally well-tolerated. |
| F-02 (Low DMSO) | 2% | 10% | 88% | Use when DMSO toxicity is a primary concern. Higher Tween® 80 helps maintain stability. |
| F-03 (High Sol.) | 10% | 10% | 80% | For higher target doses. Monitor animals closely for any adverse reactions to the vehicle.[9] |
| F-04 (Cyclodextrin) | 0% | 0% | 100% (in Saline) | Most biocompatible. Requires more complex preparation but yields a true solution. Ideal for sensitive experiments. |
Section 3: In Vivo Best Practices & Safety
Q7: What are the critical quality control steps I must perform before administration?
A: Before any injection, you must:
-
Perform a Visual Inspection: Check every preparation for clarity (for solutions) or homogeneity (for suspensions). Hold it against both a light and dark background. The presence of visible crystals, cloudiness, or phase separation indicates the formulation has failed and should not be used.
-
Ensure Temperature Equilibration: If your formulation was stored cold, allow it to come to room temperature before injection to prevent precipitation caused by temperature changes.
-
Mix Before Each Injection: For suspensions, gently vortex or invert the vial before drawing up each dose to ensure the drug is evenly distributed.
Q8: What is the maximum safe concentration of DMSO for use in mice?
A: This is a critical safety consideration. While some studies have used higher concentrations, it is widely recommended to keep the final concentration of DMSO at or below 10% (v/v) for parenteral injections.[12] Many researchers aim for even lower concentrations, such as 2-5%, to minimize the risk of vehicle-induced effects.[13] High concentrations of DMSO can cause inflammation, hemolysis, and can have direct pharmacological effects that may confound your experimental results.[7][14] Always consult your institution's IACUC guidelines.
Q9: Why is a "vehicle control" group absolutely essential?
A: A vehicle control group is non-negotiable for scientifically valid results. This group receives an injection of the exact same formulation (e.g., 5% DMSO / 5% Tween® 80 / 90% Saline) but without the this compound. The reason is that the vehicle components themselves can have biological effects.[7] For example, DMSO is known to be an anti-inflammatory agent and can alter gene expression. Without a vehicle control, you can never be certain if the effects you observe are due to your drug or the solvent system used to deliver it. This control group provides the essential baseline for your experiment.
References
-
Ben-Bassat, H., et al. (1999). Tyrphostin AG 494 Blocks Cdk2 Activation. PubMed. Available at: [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Mot, A. C., & Gheldiu, A. M. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. PubMed. Available at: [Link]
-
Kleinberger-Doron, N., et al. (1997). Tyrphostin AG 494 blocks Cdk2 activation. The Hebrew University of Jerusalem. Available at: [Link]
-
Bamidele, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
ResearchGate. (2013). What is the maximum allowable DMSO concentration for IP injection of mouse?. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Why we use tween solution for in vivo pharmacological activities of plant Extracts?. ResearchGate. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2004). Cyclodextrins in drug delivery. PubMed. Available at: [Link]
-
Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University. Available at: [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT Pathway. PMC. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. Available at: [Link]
-
Liu, Y., et al. (2020). Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. PMC. Available at: [Link]
-
Bao, J., et al. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available at: [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
ResearchGate. (2014). What is the max tolerated dose of DMSO that can be used in in-vivo trials on adult mice?. ResearchGate. Available at: [Link]
-
Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. Available at: [Link]
Sources
- 1. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
optimizing AG-494 concentration for Western blot analysis
AG-494 Optimization & Technical Support Center
Topic: Optimizing this compound Concentration for Western Blot Analysis Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The this compound Mechanism & Experimental Logic
Welcome to the technical support hub for this compound (Tyrphostin AG 494). Before troubleshooting concentrations, it is critical to understand the mechanistic "why" behind your experimental design.
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) and, to a lesser extent, ErbB2 (HER2) . It functions as an ATP-competitive inhibitor .[1] It does not "destroy" the receptor; it occupies the ATP-binding pocket of the intracellular tyrosine kinase domain.
The Experimental Logic: In a Western blot workflow, you are not measuring the presence of this compound; you are measuring the absence of a phosphorylation event that this compound is supposed to block. Therefore, your experiment must be a three-step dynamic system :
-
Silence: Serum starvation to reduce basal noise.
-
Block: Pre-incubation with this compound to occupy kinase domains.
-
Trigger: Stimulation with EGF to attempt phosphorylation (which this compound should prevent).
If any of these three pillars fails, your Western blot data will be uninterpretable.
Part 1: Pre-Experiment Planning (Concentration & Solubility)
Q: What starting concentration should I use? The IC50 is listed as ~0.7 µM, but papers use much higher doses.
A: Do not confuse biochemical IC50 (cell-free enzyme assay) with cellular IC50.
-
Enzymatic IC50 (0.7 µM): This is the concentration needed to inhibit 50% of the kinase activity in a test tube with purified protein and low ATP.
-
Cellular Working Concentration (10–50 µM): Inside a living cell, this compound must compete with millimolar concentrations of intracellular ATP and penetrate the cell membrane.
Recommendation: For a first-time optimization, perform a dose-escalation pilot using the following range. Do not jump straight to a single high dose, as off-target toxicity can mimic signaling inhibition.
| Condition | Concentration | Purpose |
| Vehicle Control | 0 µM (DMSO only) | Establishes baseline maximal phosphorylation (upon EGF stim). |
| Low Dose | 5 µM | Tests sensitivity; likely partial inhibition. |
| Medium Dose | 25 µM | Standard effective range for many carcinoma lines (e.g., A431). |
| High Dose | 50 µM | Maximal inhibition; monitor for cytotoxicity/precipitation. |
Q: My this compound precipitates when added to the media. How do I fix this?
A: this compound is hydrophobic. Precipitation occurs when a high-concentration DMSO stock hits the aqueous media too quickly ("crashing out").
Protocol for Solubility:
-
Stock Prep: Dissolve this compound in high-quality (anhydrous) DMSO to 10–50 mM .
-
The "Step-Down" Dilution: Never add 100% DMSO stock directly to the cell dish if the volume is small.
-
Incorrect: Adding 1 µL of 50 mM stock to 1 mL media (risk of local precipitation).
-
Correct: Dilute the stock 1:10 in media (intermediate), vortex immediately, then add that intermediate to your cells.
-
-
DMSO Limit: Keep final DMSO concentration < 0.1% . Above 0.5%, DMSO itself can alter membrane permeability and EGFR signaling, creating artifacts [1].
Part 2: Experimental Optimization (Time & Workflow)
Q: How long should I treat the cells?
A: You need a Pre-Incubation strategy. this compound needs time to enter the cell and reach equilibrium in the ATP-binding pocket before the ligand (EGF) arrives.
-
Pre-incubation: 2–4 hours. (Less than 1 hour may be insufficient for uptake; more than 12 hours risks drug degradation or feedback loop activation).
-
Stimulation: 5–15 minutes with EGF (typically 10–100 ng/mL).
The "Starve-Block-Trigger" Workflow The following diagram illustrates the critical timing. If you stimulate for too long (e.g., 1 hour), phosphatases will naturally dephosphorylate the receptor, leading to a false positive for inhibition.
Figure 1: The critical "Starve-Block-Trigger" workflow. Note that the inhibitor is present during the stimulation phase.
Part 3: Troubleshooting Western Blot Results
Q: I see no inhibition of p-EGFR, even at 50 µM. Why?
A: This is a common issue. Check these three failure points:
-
ATP Competition: Did you wash the cells before adding EGF? Do not wash. The inhibitor must be present during the EGF stimulation. If you wash it away, intracellular ATP will immediately re-occupy the kinase pocket.
-
Pathway Bypass: Is your cell line driven by a downstream mutation (e.g., KRAS or BRAF)? this compound inhibits the receptor (EGFR).[1] If the mutation is downstream (like KRAS G12D), blocking EGFR will not stop ERK phosphorylation [2].
-
Drug Stability: this compound is sensitive to oxidation. If your DMSO stock has turned yellow/brown or has been freeze-thawed >5 times, it is likely inactive.
Q: I see no p-EGFR bands in my control (no drug) lanes.
A: You cannot inhibit what isn't there.
-
Basal Levels: Many cells have low basal p-EGFR. You must stimulate with EGF (10–100 ng/mL) for 5-10 minutes to generate a strong signal to inhibit.
-
Phosphatase Activity: Did you include Sodium Orthovanadate (Tyr phosphatase inhibitor) in your lysis buffer? Without it, p-EGFR signal disappears within seconds of lysis.
Q: Which antibody should I use?
A: You need two antibodies to calculate the Ratio of Inhibition.
-
Phospho-specific: Anti-pEGFR (Tyr1068 or Tyr1173). Tyr1068 is generally the most robust marker for EGFR activation [3].
-
Total Protein: Anti-EGFR (Total). This confirms that this compound didn't just kill the cells or degrade the protein.
Part 4: The Signaling Pathway & Inhibition Point
Understanding where this compound acts helps interpret downstream data (e.g., why p-AKT might fade but p-ERK remains).
Figure 2: Mechanism of Action.[1][2] this compound competes with ATP at the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[1]
Part 5: Validated Protocol Summary
1. Preparation:
-
Prepare 50 mM this compound stock in DMSO. Aliquot (20 µL) and store at -20°C.
-
Seed cells to reach 70-80% confluency.
2. Starvation:
-
Wash cells 2x with PBS.
-
Add serum-free media for 16–24 hours.
3. Treatment (The Critical Step):
-
Prepare 2x concentration of this compound in serum-free media.
-
Add to cells to reach 1x final concentration (e.g., 25 µM).
-
Incubate 3 hours at 37°C.
4. Stimulation:
-
Add EGF directly to the media (do not change media) to final 50 ng/mL.
-
Incubate 10 minutes exactly.
5. Lysis:
-
Place plate on ice immediately. Aspirate media.
-
Wash 1x with ice-cold PBS (containing 1 mM Sodium Orthovanadate).
-
Add RIPA buffer + Protease/Phosphatase Inhibitors.
-
Scrape and sonicate.[3]
References
-
BenchChem. (2025).[1] Measuring EGFR Autophosphorylation with this compound: Application Notes and Protocols. BenchChem Technical Library. Link
-
ResearchGate. (2016). Western blot analysis for EGFR, pEGFR (Y1068), Akt, pAkt. ResearchGate. Link
-
Cell Signaling Technology. (2024). Western Blotting Troubleshooting Guide. Cell Signaling Technology. Link
-
MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Int. J. Mol. Sci. Link
Sources
Validation & Comparative
Executive Summary: The Selectivity vs. Potency Trade-Off
Topic: AG-494 vs. AG-1478 Selectivity Comparison Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
In the landscape of EGFR (ErbB1) inhibition, AG-1478 and This compound represent two distinct generations of tyrosine kinase inhibitors (TKIs).[1][2] While both are historically classified as "tyrphostins," they differ fundamentally in chemical scaffold, potency, and off-target profiles.
-
AG-1478 (Tyrphostin AG-1478): The "Gold Standard" for specificity. It is a quinazoline-based, nanomolar-potent inhibitor highly selective for EGFR, with negligible activity against PDGFR or HER2. It is the preferred tool for validating EGFR-driven phenotypes.
-
This compound (Tyrphostin B46): A legacy benzylidene malononitrile inhibitor. It is significantly less potent (micromolar range) and less selective, exhibiting cross-reactivity with PDGFR and unique off-target inhibition of Cdk2. It is best reserved for studies requiring broad-spectrum modulation or historical data comparison.
Chemical & Mechanistic Distinction
To understand the divergence in selectivity, one must look at the pharmacophores.
| Feature | AG-1478 | This compound |
| Chemical Class | Quinazoline (4-(3-Chloroanilino)-6,7-dimethoxyquinazoline) | Tyrphostin (Benzylidene malononitrile derivative) |
| Binding Mode | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) |
| Primary Target | EGFR (ErbB1) Kinase Domain | EGFR (ErbB1) Kinase Domain |
| Secondary Targets | Minimal (High Specificity) | PDGFR, Cdk2, HER2 (Low Specificity) |
| Potency (Cell-Free) | IC50: ~3 nM | IC50: ~700 nM (0.7 µM) |
Expert Insight: The quinazoline scaffold of AG-1478 mimics the adenine ring of ATP more effectively than the benzylidene malononitrile of this compound, resulting in a tighter binding affinity (nM vs µM) and greater structural exclusion of non-ErbB kinases.
Quantitative Selectivity Profile
The following data aggregates multiple kinase selectivity assays to illustrate the "selectivity window" of each compound.
Table 1: Comparative IC50 Values (Cell-Free Kinase Assays)
| Kinase Target | AG-1478 IC50 (nM) | This compound IC50 (nM) | Selectivity Ratio (AG-1478) |
| EGFR (WT) | 3 | 700 | High Potency |
| HER2 (ErbB2) | > 100,000 | 39,000 | > 10,000x Selectivity |
| PDGFR | > 100,000 | 6,000 | > 10,000x Selectivity |
| Cdk2 | No Inhibition | Inhibits Activation | N/A |
Key Takeaway: this compound inhibits PDGFR at 6 µM, a concentration often reached in cellular assays intended to block EGFR. This creates a high risk of confounding data in cell lines co-expressing PDGFR. AG-1478 remains silent against PDGFR even at high concentrations.
Mechanistic Pathway Visualization
The diagram below illustrates the divergence in signaling blockade. Note this compound's unique interference with the Cell Cycle (Cdk2) independent of direct EGFR blockade in some contexts.
Figure 1: Mechanistic divergence. AG-1478 selectively targets EGFR, while this compound displays "dirty" inhibition across PDGFR and the Cdk2 cell cycle machinery.
Experimental Protocols
To validate these inhibitors in your specific cell model, use the following self-validating protocols.
Protocol A: Differential Kinase Inhibition Assay (Cell-Free)
Purpose: To verify the potency and selectivity of the inhibitor batch before cellular application.
-
Reagents:
-
Recombinant human EGFR intracellular domain.
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP (start at
~2-5 µM). -
[gamma-32P]ATP or ADP-Glo reagent.
-
-
Preparation:
-
Prepare 10-point serial dilutions of AG-1478 (Start 1 µM) and this compound (Start 100 µM) in DMSO.
-
-
Reaction:
-
Incubate Kinase + Inhibitor + Substrate in reaction buffer (MnCl2/MgCl2) for 15 min at RT.
-
Initiate with ATP.
-
Incubate 20 min at 30°C.
-
-
Validation Check:
-
AG-1478 Control: Should achieve >90% inhibition at 100 nM.
-
This compound Control: Should require >1 µM for equivalent inhibition.
-
Protocol B: Cellular Specificity "Rescue" Assay
Purpose: To distinguish on-target (EGFR) vs. off-target toxicity in cells.
-
Cell Lines:
-
A431 (EGFR High/Dependent).[3]
-
NIH-3T3 (EGFR Null/Low, PDGFR Driven).
-
-
Treatment:
-
Treat both lines with AG-1478 (250 nM) and this compound (5 µM).
-
-
Readout:
-
Measure viability (MTT/CellTiter-Glo) at 48h.
-
-
Interpretation Logic (Self-Validating):
-
True Selective Result: AG-1478 kills A431 but spares NIH-3T3.
-
Off-Target Result: this compound kills both A431 and NIH-3T3 (indicating PDGFR inhibition or general cytotoxicity).
-
Decision Matrix: Which Inhibitor to Choose?
Use the flow logic below to select the correct reagent for your study.
Figure 2: Selection Logic. AG-1478 is the default for modern EGFR research; this compound is reserved for niche applications.
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of cyclin-dependent kinase 2 (Cdk2) is inhibited by tyrphostin AG 494. European Journal of Biochemistry, 225(3), 1047-1053.
-
Han, Y., et al. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors.[4] Cancer Research, 56(17), 3859-3861.
-
Busse, D., et al. (2000). Tyrosine kinase inhibitors: rationale, mechanisms of action, and pharmacokinetic-pharmacodynamic relationships. Seminars in Oncology, 27(11), 3-8.
-
SelleckChem. AG-1478 Product Datasheet & Kinase Profiling.
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: AG-494 vs. Erlotinib Potency & Selectivity
Executive Summary: The Evolution of Inhibition
In the landscape of Epidermal Growth Factor Receptor (EGFR) inhibition, AG-494 and Erlotinib represent two distinct eras of drug discovery.
-
This compound is a "legacy" Tyrphostin-class tool compound. While it demonstrates EGFR inhibition in cell-free systems, its utility in live-cell assays is compromised by poor intracellular efficacy and significant off-target activity against Cyclin-dependent kinase 2 (Cdk2).
-
Erlotinib (Tarceva) is a first-generation, clinically approved Quinazoline derivative. It is a highly potent, ATP-competitive inhibitor with nanomolar affinity for the EGFR kinase domain, serving as the industry "gold standard" positive control.
Critical Insight for Researchers: Do not use this compound as a specific EGFR probe in phenotypic (cell-based) screens. Its antiproliferative effects are often driven by Cdk2 inhibition, not EGFR blockade. Use Erlotinib for specific EGFR pathway validation.
Mechanistic Profile & Signaling Architecture[1]
To understand the potency disparity, one must visualize the signaling architecture. Both compounds target the intracellular tyrosine kinase domain of EGFR, but their binding dynamics and specificity profiles differ radically.
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling cascade and the intervention points of both compounds, highlighting the off-target liability of this compound.
Caption: Figure 1. EGFR signaling cascade showing Erlotinib's direct blockade of the kinase domain versus this compound's primary antiproliferative mechanism via off-target Cdk2 inhibition.
Potency & Selectivity Analysis
The following data compares the physicochemical and biological potency of both compounds. Note the orders-of-magnitude difference in IC50 values.
Comparative Data Table
| Feature | This compound (Tyrphostin) | Erlotinib (Quinazoline) |
| Primary Target | EGFR (Cell-free), Cdk2 (Cell-based) | EGFR (Wild-type & Exon 19 del) |
| Mechanism | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) |
| IC50 (Cell-Free Kinase) | 0.7 µM - 1.2 µM [1] | ~2.0 nM [2] |
| IC50 (Intact Cell Viability) | ~6.0 µM - 15.0 µM [1][3] | ~10 nM - 20 nM [2] |
| Intracellular Efficacy | Poor. High intracellular ATP levels outcompete this compound at the EGFR site. | High. Optimized for intracellular stability and ATP competition. |
| Selectivity Profile | "Dirty." Inhibits Cdk2, PDGF-R (IC50 ~6 µM).[1] | Highly Selective. >1000x selectivity over non-ErbB kinases. |
| Clinical Status | Pre-clinical / Tool Compound | FDA Approved (NSCLC, Pancreatic) |
The "Intracellular ATP" Trap
A common error in experimental design is assuming this compound's cell-free potency translates to live cells.
-
Observation: In cell-free assays (low ATP), this compound inhibits EGFR autophosphorylation.
-
Reality: In live cells (millimolar ATP), this compound fails to inhibit EGFR autophosphorylation but still inhibits cell growth.
-
Causality: Research by Osherov et al. demonstrated that this compound's antiproliferative effect in cells is actually due to Cdk2 inhibition , blocking the cell cycle at the G1/S phase independent of EGFR status [3].
Experimental Protocols: Self-Validating Systems
To objectively compare these compounds, you must utilize a Cell-Free Kinase Assay (to measure intrinsic affinity) and a Functional Cell Viability Assay (to measure physiological potency).
Workflow Diagram: Potency Determination
This workflow ensures you distinguish between kinase inhibition and general cytotoxicity.
Caption: Figure 2. Dual-phase validation workflow. Phase 1 determines binding affinity; Phase 2 determines physiological efficacy and validates target engagement via Western Blot.
Protocol 1: Cell-Free EGFR Kinase Assay (ELISA-based)
Purpose: Determine intrinsic inhibitory potential without membrane permeability barriers.
-
Coat Plate: Coat 96-well microtiter plate with Poly(Glu,Tyr) 4:1 substrate (20 µg/mL in PBS) overnight at 4°C.
-
Block: Wash 3x with PBS-T. Block with 1% BSA for 1 hour.
-
Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1 mM Na3VO4).
-
Compound Addition: Add This compound (0.1 - 100 µM) and Erlotinib (0.1 - 100 nM) in serial dilutions. Note the concentration range difference.
-
Initiation: Add recombinant EGFR intracellular domain (20 ng/well) and ATP (Use Km concentration, typically 5-10 µM).
-
Incubation: Incubate for 30 mins at 30°C.
-
Detection: Wash. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.
-
Develop: Add TMB substrate. Stop with 1M H2SO4. Read OD450.
-
Validation: Erlotinib should show sigmoidal inhibition at nM concentrations. This compound will require µM concentrations.[1][2][3][4]
Protocol 2: Mechanistic Validation (Western Blot)
Purpose: Confirm if the compound actually hits EGFR in the cell.
-
Cell Line: A549 (Wild-type EGFR) or PC9 (Exon 19 del - hypersensitive).
-
Treatment: Treat cells with Erlotinib (100 nM) or This compound (10 µM) for 4 hours.
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes (if using WT cells).
-
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Blotting Targets:
-
p-EGFR (Tyr1068): Direct target engagement.
-
Total EGFR: Loading control.
-
p-ERK1/2: Downstream effector.
-
-
Expected Result:
-
Erlotinib: Complete ablation of p-EGFR and p-ERK.
-
This compound: minimal to no reduction in p-EGFR (due to ATP competition), but potential reduction in cell viability in parallel MTT assays (due to Cdk2).
-
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788. Link
-
Shepherd, F. A., et al. (2005). Erlotinib in previously treated non-small-cell lung cancer. New England Journal of Medicine, 353(2), 123-132. Link
-
Osherov, N., et al. (1993). Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins.[2] Journal of Biological Chemistry, 268(15), 11134-11142. Link
-
Busse, D., et al. (2000). Tyrosine kinase inhibitors: rationale, mechanisms of action, and implications for drug resistance. Seminars in Oncology, 28(5), 47-55. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AG-494: A Technical Guide to Validating EGFR Inhibition via p-Tyr1068
Executive Summary
AG-494 is a tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] While superseded in clinical settings by quinazolines (e.g., Gefitinib), it remains a vital tool for dissecting specific kinase domain conformations in basic research.
This guide provides a rigorous framework for validating this compound efficacy using Phospho-EGFR (Tyr1068) as the primary readout. Unlike Tyr1173 (which primarily drives PLC
The Bottom Line: To validate this compound, you must demonstrate a dose-dependent ablation of p-Tyr1068 signal in response to EGF stimulation, normalized against Total EGFR, under strict serum-starved conditions.
Mechanistic Rationale: Why Tyr1068?
To interpret your Western blot, you must understand the molecular causality. This compound functions as an ATP-competitive inhibitor.[2] It occupies the nucleotide-binding pocket of the EGFR intracellular domain, preventing the transfer of phosphate from ATP to the receptor's tyrosine residues.
The Signaling Architecture
When EGFR is activated (ligand binding), it dimerizes and autophosphorylates.[4]
-
Tyr1173: Recruits SHC and PLC
. -
Tyr1068 (The Target): This residue is the specific binding motif for the SH2 domain of Grb2 (Growth Factor Receptor-Bound Protein 2). Grb2 recruitment is the rate-limiting step for Ras-MAPK activation and, critically, for clathrin-mediated endocytosis of the receptor.
Therefore, loss of p-Tyr1068 signal indicates:
-
Successful kinase domain inhibition.
-
Blockade of the proliferative Ras/ERK pathway.
-
Disruption of receptor internalization.[5]
Visualization: The this compound Inhibition Node
The following diagram illustrates the precise intervention point of this compound within the EGFR-Grb2-MAPK axis.
Figure 1: Mechanism of Action. This compound competes with ATP, preventing the phosphorylation of Tyr1068, thereby severing the link between the receptor and the Grb2-Ras-ERK proliferative cascade.
Comparative Analysis: this compound vs. Alternatives
This compound is often compared to AG-1478 and clinical-grade inhibitors. Understanding its relative potency is crucial for selecting the correct working concentration.
Table 1: EGFR Tyrosine Kinase Inhibitor Benchmarking
| Feature | This compound | AG-1478 | Gefitinib (Iressa) |
| Class | Tyrphostin | Tyrphostin | Quinazoline |
| Mechanism | ATP-Competitive (Reversible) | ATP-Competitive (Reversible/High Affinity) | ATP-Competitive (Reversible) |
| IC50 (Cell-Free) | ~0.7 - 1.0 µM | ~3 nM | ~33 nM |
| Working Conc. (Cells) | 10 - 50 µM | 0.25 - 10 µM | 0.1 - 1.0 µM |
| Specificity | EGFR, PDGFR (Moderate) | Highly Selective for EGFR | Highly Selective for EGFR |
| Use Case | Basic research; structural comparisons. | "Gold Standard" research tool. | Clinical correlation; high potency controls. |
Expert Insight:
"Do not use clinical IC50 values for this compound. Because it competes with high intracellular ATP concentrations, you must use significantly higher concentrations (10-50 µM) in cell culture than in cell-free kinase assays. Failure to do so is the #1 cause of 'failed' blots."
Validated Experimental Protocol
This protocol is designed to be self-validating . It includes a negative control (Vehicle), a positive control (EGF only), and the test condition (this compound + EGF).
Phase 1: Sample Preparation (The Critical Phase)
Phosphorylation events are transient. Speed and temperature control are non-negotiable.
-
Seed Cells: Plate A431 or HeLa cells. Grow to 70-80% confluence.
-
Serum Starvation (MANDATORY): Wash cells 2x with PBS. Add serum-free media for 16-24 hours .
-
Why? Basal growth factors in serum will pre-phosphorylate EGFR, masking the effect of your inhibitor.
-
-
Inhibitor Treatment:
-
Add This compound (dissolved in DMSO) to test wells at 10, 25, and 50 µM .
-
Add DMSO (Vehicle) to Control and EGF-only wells.
-
Incubate for 2-3 hours at 37°C.
-
-
Stimulation:
-
Add EGF (final conc. 100 ng/mL) to "EGF Only" and "this compound" wells.
-
Incubate for exactly 15 minutes at 37°C.
-
Note: 15 mins is the peak for Tyr1068 phosphorylation.
-
-
Lysis (The "Snap Freeze"):
-
Place plate on ICE immediately. Aspirate media.
-
Wash 1x with ice-cold PBS containing 1mM Sodium Orthovanadate (phosphatase inhibitor).
-
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Phase 2: Western Blotting Workflow
Buffer Selection Rule: Never use Non-Fat Milk for Phospho-antibodies. Milk contains Casein, a phosphoprotein that causes high background and masks the Tyr1068 signal.[6] Use 5% BSA.
Figure 2: Workflow Optimization. Note the critical transition from Starvation to Pulse Stimulation, and the requirement for BSA blocking.
Antibody Selection Guide
| Target | Recommended Clone/Type | Dilution | Blocking Buffer | Notes |
| p-EGFR (Tyr1068) | Rabbit mAb (e.g., Clone D7A5) | 1:1000 | 5% BSA in TBST | Primary readout. Signal should disappear with this compound. |
| Total EGFR | Mouse mAb (e.g., Clone D38B1) | 1:1000 | 5% Milk in TBST | Loading control. Signal should remain constant. |
| p-ERK1/2 | Rabbit mAb (Thr202/Tyr204) | 1:2000 | 5% BSA in TBST | Downstream validation. Confirms functional pathway blockade.[7] |
| GAPDH/Actin | Mouse mAb | 1:5000 | 5% Milk in TBST | General loading control. |
Troubleshooting & Validation Criteria
The "Self-Validating" Check
Your experiment is only valid if:
-
Vehicle Control (No EGF): Shows minimal/no p-Tyr1068 signal. (Proves starvation worked).
-
Positive Control (EGF Only): Shows robust p-Tyr1068 signal. (Proves cells are responsive).
-
Total EGFR: Bands are equal across all lanes. (Proves this compound didn't just kill the cells or degrade the protein).
Common Pitfalls
-
"I see signal in my starvation control."
-
Cause: Incomplete starvation or autocrine signaling (common in A549 cells). Increase starvation time or wash cells more thoroughly.
-
-
"this compound didn't work."
-
Cause: ATP competition. You likely used <10 µM.[8] Increase to 50 µM. Also, ensure this compound stock is fresh; tyrphostins are light-sensitive and oxidation-prone.
-
-
"High Background on p-EGFR."
-
Cause: You likely blocked with Milk.[9] Switch to BSA.
-
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.
-
Rojas, M., Yao, S., & Lin, Y. Z. (1996). Controlling epidermal growth factor (EGF)-stimulated Ras activation in intact cells by a cell-permeable peptide mimicking phosphorylated EGF receptor. Journal of Biological Chemistry, 271(44), 27456–27461.
-
Waterman, H., et al. (2002). A mutant EGF-receptor defective in ubiquitylation and endocytosis unveils a role for Grb2 in negative signaling. EMBO Journal, 21(3), 303–313.
-
Cell Signaling Technology. (n.d.). Phospho-EGF Receptor (Tyr1068) (D7A5) XP® Rabbit mAb #3777.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. Tyr1068-phosphorylated epidermal growth factor receptor (EGFR) predicts cancer stem cell targeting by erlotinib in preclinical models of wild-type EGFR lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. reddit.com [reddit.com]
Navigating the Crossroads of Cellular Signaling: A Comparative Guide to AG-494 and its Effect on Downstream ERK Phosphorylation
For researchers navigating the intricate web of cellular signaling, the ability to precisely modulate specific pathways is paramount. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways represent two critical axes of cellular communication, governing processes from proliferation and differentiation to inflammation and apoptosis. AG-494, a member of the tyrphostin family of protein kinase inhibitors, has been a tool in the pharmacopeia of cell biologists for years, primarily recognized for its inhibitory action on JAK2. However, its downstream effects, particularly on the well-trodden MAPK/ERK pathway, are nuanced and context-dependent.
This guide provides an in-depth comparison of this compound's effect on downstream ERK phosphorylation relative to other established inhibitors of the JAK/STAT and MAPK/ERK cascades. We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide a robust, self-validating protocol for assessing these effects in your own research.
The Interplay of JAK/STAT and MAPK/ERK Signaling
The JAK/STAT and MAPK/ERK pathways are not isolated signaling cassettes but are rather engaged in a dynamic crosstalk that can influence cellular responses. Cytokines and growth factors that activate JAK/STAT signaling can also trigger the MAPK/ERK cascade, and vice versa. This interplay is crucial to consider when interpreting the effects of any targeted inhibitor.
Inhibition of the JAK/STAT pathway, for instance, can sometimes lead to a compensatory activation of the MAPK/ERK pathway as the cell attempts to maintain signaling homeostasis.[1][2][3] This feedback loop is a critical consideration for researchers aiming to comprehensively suppress pro-proliferative or pro-inflammatory signaling.
Caption: Simplified diagram of the JAK/STAT and MAPK/ERK signaling pathways and their potential crosstalk.
This compound: A JAK2 Inhibitor with Variable Impact on ERK
This compound is a synthetic, ATP-competitive inhibitor of the JAK2 tyrosine kinase. By blocking the catalytic activity of JAK2, it prevents the phosphorylation and subsequent activation of STAT proteins, thereby attenuating cytokine-mediated signaling.[4]
The effect of this compound on ERK phosphorylation is not straightforward and appears to be highly dependent on the cellular context and the specific signaling milieu. While some studies have reported that this compound has minimal direct impact on ERK activation, others have shown that by inhibiting JAK2, it can indirectly suppress ERK phosphorylation in certain contexts where the MAPK/ERK pathway is downstream of JAK2 activation. Conversely, prolonged inhibition of the JAK/STAT pathway by this compound could potentially lead to the aforementioned compensatory activation of the ERK pathway in some cell systems.
A Comparative Look at Alternative Inhibitors
To provide a comprehensive understanding of this compound's effects, it is essential to compare it with other well-characterized inhibitors that target either the JAK/STAT or the MAPK/ERK pathway.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported Effect on ERK Phosphorylation |
| This compound | JAK2, EGFR | ATP-competitive inhibitor | Variable; can be inhibitory or lead to compensatory activation depending on cell context. |
| Ruxolitinib | JAK1/JAK2 | ATP-competitive inhibitor | Can suppress ERK phosphorylation in some contexts, but compensatory activation is also reported.[5] |
| Tofacitinib | Pan-JAK inhibitor (primarily JAK1/JAK3) | ATP-competitive inhibitor | Primarily targets JAK/STAT, with complex and context-dependent effects on ERK.[6][7] |
| U0126 | MEK1/MEK2 | Non-competitive, allosteric inhibitor | Potent and specific inhibitor of MEK, leading to a direct decrease in ERK phosphorylation.[8] |
| PD98059 | MEK1 | Non-competitive inhibitor | Specific inhibitor of MEK1, resulting in decreased ERK phosphorylation.[9] |
| GDC-0994 (Ravoxertinib) | ERK1/ERK2 | ATP-competitive inhibitor | Directly inhibits ERK kinase activity without affecting ERK phosphorylation levels.[10] |
| SCH772984 | ERK1/ERK2 | Dual-mechanism inhibitor (ATP-competitive and prevents phosphorylation by MEK) | Inhibits both ERK activity and its phosphorylation by MEK.[11] |
Experimental Workflow for Comparative Analysis
To empirically determine the effect of this compound on ERK phosphorylation in your specific experimental system and compare it to other inhibitors, a well-controlled Western blot analysis is the gold standard.
Caption: A stepwise workflow for analyzing ERK phosphorylation by Western blot.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Seed your cells of interest at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Once the cells have adhered and are at the desired confluency (typically 70-80%), replace the medium with fresh, low-serum medium for a period of serum starvation (4-24 hours) to reduce basal ERK phosphorylation.
-
Prepare stock solutions of your inhibitors (this compound, Ruxolitinib, U0126, GDC-0994, etc.) in a suitable solvent (e.g., DMSO).[8][9][12][13][14][15][16][17]
-
Treat the cells with the desired concentrations of each inhibitor for a predetermined time course (e.g., 30 minutes, 1 hour, 4 hours, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
If applicable, stimulate the cells with a known activator of the ERK pathway (e.g., EGF, FGF, PMA) for a short period (e.g., 10-15 minutes) before harvesting.
2. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% or 12%).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
6. Stripping and Re-probing (Self-Validating System):
-
To ensure accurate comparison, it is crucial to probe the same membrane for total ERK1/2 as a loading control.
-
After imaging for p-ERK, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
After stripping, re-block the membrane and probe with a primary antibody against total ERK1/2.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
For an additional loading control, the membrane can be stripped again and probed for a housekeeping protein such as GAPDH or β-actin.
7. Data Analysis:
-
Quantify the band intensities for p-ERK, total ERK, and the loading control using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Further normalize these values to the vehicle-treated control to determine the fold change in ERK phosphorylation.
Conclusion and Future Perspectives
The effect of this compound on downstream ERK phosphorylation is not a simple on-off switch but rather a complex interplay of direct and indirect mechanisms that are highly cell-type and stimulus-dependent. While this compound remains a valuable tool for interrogating the JAK/STAT pathway, researchers must be cognizant of the potential for crosstalk and compensatory signaling through the MAPK/ERK cascade.
For studies where a direct and unambiguous inhibition of the ERK pathway is required, the use of specific MEK inhibitors like U0126 or direct ERK inhibitors such as GDC-0994 or SCH772984 is recommended. A comparative analysis, as outlined in the provided protocol, will provide the most definitive understanding of how this compound and its alternatives modulate ERK signaling in your specific model system. The future of signaling research lies in a multi-faceted approach, employing a panel of specific inhibitors to dissect the intricate connections between cellular pathways and ultimately, to gain a more complete picture of cellular regulation.
References
- Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis. Journal of Zhejiang University. Science. B.
- Targeting compensatory MEK/ERK activation increases JAK inhibitor efficacy in myeloproliferative neoplasms.
- Dual targeting of JAK2 and ERK interferes with the myeloproliferative neoplasm clone and enhances therapeutic efficacy. Leukemia.
- Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. PubMed.
- Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology.
- Pharmaceutical aspects of JAK inhibitors: a comparative review.
- Philadelphia chromosome. Wikipedia.
- Targeting compensatory MEK/ERK activation increases JAK inhibitor efficacy in myeloprolifer
- SCH 772984 - PRODUCT INFORM
- Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PubMed Central.
- Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2.
- This compound | EGFR inhibitor | Buy
- Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions. PubMed Central.
- The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles. PubMed Central.
- Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. PubMed Central.
-
Tofacitinib - StatPearls. NCBI Bookshelf. [Link]
- ERK activation and MEK phosphorylation after MEK-inhibitor treatments.
- A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. PubMed Central.
-
Tofacitinib Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
- The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells.
- PD 98059 | MEK. Tocris Bioscience.
- Prescribing Inform
- u0126 Code - Lost Communication With Steering Angle Sensor Module. Kelley Blue Book.
- TOFACITINIB. Pfizer.
- The Definitive Guide To Ruxolitinib: From Mechanism To Manufacturing Sourcing. OCTAGONCHEM.
- XELJANZ (tofacitinib).
- PD98059 | MEK inhibitor | CAS 167869-21-8. Selleck Chemicals.
- (PDF) ACAGT-007a, an ERK MAPK Signaling Modulator, in Combination with AKT Signaling Inhibition Induces Apoptosis in KRAS Mutant Pancreatic Cancer T3M4 and MIA-Pa-Ca-2 Cells.
- ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors. AACR Journals.
- 202192Orig1s000.
- LKT Labor
- A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. Clinical Cancer Research.
- Jakafi (ruxolitinib) dosing, indications, interactions, adverse effects, and more. Medscape.
- XELJANZ / XELJANZ XR® (tofacitinib) Dosage Forms and Strengths | Pfizer Medical - US. Pfizer.
- PD 98059 (NSC 679828, CAS Number: 167869-21-8). Cayman Chemical.
- SCH772984 | ERK1/2 Inhibitor | CAS 942183-80-4. Selleck Chemicals.
- Ravoxertinib (GDC-0994) | ERK Inhibitor. MedChemExpress.
- Full article: Refinement of MEK inhibitors. Taylor & Francis.
- GDC 0994, Ravoxertinib. New Drug Approvals.
- 9 PM UPSC Current Affairs Articles 2 February 2026. ForumIAS Blog.
Sources
- 1. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual targeting of JAK2 and ERK interferes with the myeloproliferative neoplasm clone and enhances therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 5. Targeting compensatory MEK/ERK activation increases JAK inhibitor efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 9. PD 98059 | MEK | Tocris Bioscience [tocris.com]
- 10. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. adooq.com [adooq.com]
- 16. The Definitive Guide To Ruxolitinib: From Mechanism To Manufacturing Sourcing | OCTAGONCHEM [octagonchem.com]
- 17. PD98059 | Cell Signaling Technology [cellsignal.com]
Comparative Guide: Tyrphostin IC50 Profiles in Breast Cancer Models
Executive Summary & Mechanism of Action
Tyrphostins (Tyrosine Phosphorylation Inhibitors) are a class of small-molecule inhibitors designed to systematically block tyrosine kinase activity. In breast cancer research, they serve as critical tool compounds for dissecting the roles of the ErbB family (EGFR, HER2) and IGF-1R signaling pathways.
Unlike broad-spectrum chemotherapy, tyrphostins function via competitive inhibition , binding to the ATP-binding pocket of the target kinase. This prevents the transfer of the
Key Tyrphostin Classes
-
AG1478 (Tyrphostin 46): Highly selective EGFR (ErbB1) inhibitor.
-
AG825: Selective ErbB2 (HER2/neu) inhibitor.
-
AG1024: Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor.[1]
Comparative IC50 Data Analysis
The following data aggregates experimental IC50 values (concentration required to inhibit 50% of cell proliferation or kinase activity) across distinct breast cancer molecular subtypes.
Table 1: Comparative IC50 Values ( M) in Breast Cancer Cell Lines
| Compound | Target | MCF-7 (Luminal A) | MDA-MB-231 (TNBC) | SKBR3 (HER2+) | SUM149 (Inflammatory) |
| AG1478 | EGFR | > 10 (Resistant) | 4.0 – 7.5 | > 10 | 0.2 (Sensitive) |
| AG825 | HER2 | > 20 (Resistant) | > 20 | ~0.35 * | N/D |
| AG1024 | IGF-1R | 3.5 ± 0.5 | 4.5 ± 0.4 | 2.5 ± 0.4 | N/D |
| Lapatinib | EGFR/HER2 | > 5.0 | 7.46 | 0.08 | N/D |
*Note: AG825 value reflects kinase inhibition potency; cellular proliferation IC50 is often higher due to permeability factors. Lapatinib is included as a clinical benchmark.
Data Interpretation[2][3][4][5][6][7][8][9]
-
AG1478 shows minimal efficacy in MCF-7 cells due to their low EGFR expression. However, in SUM149 (an aggressive inflammatory breast cancer line with EGFR amplification), it exhibits nanomolar potency (
). In MDA-MB-231 , despite high EGFR expression, the IC50 is moderate ( ), suggesting that while EGFR is present, downstream mutations (e.g., KRAS/BRAF) may decouple receptor inhibition from growth arrest. -
AG825 demonstrates high selectivity for SKBR3 (HER2 amplified) cells. It is ineffective in HER2-negative lines (MCF-7, MDA-MB-231), validating its utility as a specific probe for HER2-driven pathology.
-
AG1024 displays broad activity across subtypes, reflecting the ubiquitous role of IGF-1R in sustaining survival signaling. It is particularly potent in SKBR3 cells (
) and has been shown to synergize with EGFR inhibitors to overcome resistance.
Signaling Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism of tyrphostins within the receptor tyrosine kinase (RTK) signaling network.
Caption: Tyrphostins competitively inhibit ATP binding at the RTK intracellular domain, preventing phosphorylation and downstream oncogenic signaling.
Experimental Protocol: IC50 Determination via MTT Assay
To ensure reproducibility and accuracy, the following protocol integrates specific considerations for tyrphostin solubility and breast cancer cell kinetics.
Reagents & Preparation[10][11]
-
Stock Solution: Dissolve Tyrphostins in 100% DMSO to a concentration of 10-20 mM . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute stock in serum-free medium immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid vehicle toxicity.
-
MTT Reagent: 5 mg/mL Thiazolyl Blue Tetrazolium Bromide in PBS. Filter sterilize (0.22
m).
Step-by-Step Workflow
-
Cell Seeding (Day 0):
-
MCF-7: Seed
cells/well in 96-well plates. -
MDA-MB-231: Seed
cells/well (faster growth rate). -
Critical: Volume = 100
L/well. Include "No Cell" blanks (medium only). -
Incubate 24h at 37°C, 5% CO2 for attachment.
-
-
Drug Treatment (Day 1):
-
Prepare serial dilutions of Tyrphostin (e.g., 0.1, 0.5, 1, 5, 10, 50, 100
M). -
Aspirate old medium and add 100
L of drug-containing medium. -
Control: Treat control wells with 0.1% DMSO vehicle only.
-
Incubate for 48 to 72 hours .
-
-
MTT Addition (Day 3/4):
-
Add 10-20
L of MTT stock (5 mg/mL) to each well. -
Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate medium (do not disturb crystals).
-
Add 100-150
L DMSO to dissolve crystals. -
Shake plate on orbital shaker for 10-15 mins protected from light.
-
-
Data Acquisition:
-
Measure absorbance (OD) at 570 nm (reference filter 630 nm).
-
Calculate % Viability:
. -
Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.
-
Protocol Visualization
Caption: Optimized MTT assay workflow for determining tyrphostin IC50 values in adherent breast cancer cells.
References
-
Comparison of IGF-1R and EGFR Inhibitors:Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells.
-
Source:
-
-
AG1478 in Inflammatory Breast Cancer:From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflamm
-
Source:
-
-
Radiosensitization by Tyrphostins:Co-inhibition of epidermal growth factor receptor and insulin-like growth factor receptor 1 enhances radiosensitivity in human breast cancer cells.
-
Source:
-
-
Lapatinib Comparison Data:Gene expression changes as markers of early lapatinib response in a panel of breast cancer cell lines.
-
Source:
-
-
Tyrphostin Mechanism:Tyrphostins: Potential Antiproliferative Agents and Protein Tyrosine Kinase Inhibitors.
-
Source:
-
Sources
Benchmarking Guide: AG-494 (Tyrphostin) vs. Next-Generation EGFR TKIs
Executive Summary: The Evolution of EGFR Inhibition[1][2][3][4]
This guide benchmarks AG-494 , a historical tyrphostin-class inhibitor, against Next-Generation EGFR Tyrosine Kinase Inhibitors (TKIs) , specifically focusing on third-generation covalent inhibitors like Osimertinib (AZD9291) .
While this compound served as a foundational tool compound in the early elucidation of EGFR signaling, it is chemically and pharmacologically distinct from modern clinical TKIs. The critical distinction lies in potency (µM vs. nM) and binding kinetics (Reversible vs. Irreversible) . This guide provides the experimental framework to validate these differences in a laboratory setting.
Quick Comparison Matrix
| Feature | This compound (Tyrphostin B42) | Osimertinib (3rd Gen) | 4th Gen (e.g., BLU-945) |
| Primary Class | Tyrphostin (Benzylidenemalononitrile) | Pyrimidine/Indole (Acrylamide warhead) | Allosteric / Reversible |
| Binding Mode | Reversible , ATP-competitive | Irreversible (Covalent C797) | Reversible / Allosteric |
| Potency (Cell-free IC50) | ~1.2 µM (1200 nM) | < 5 nM | < 10 nM |
| Target Profile | EGFR WT (Low Selectivity) | EGFR T790M, L858R, Ex19del | EGFR C797S, T790M |
| Primary Use | Historical Tool / Pathway Probe | Clinical Standard of Care | Overcoming C797S Resistance |
Mechanistic Benchmarking
Structural & Kinetic Differences
This compound functions as a classical ATP-competitive inhibitor. It occupies the ATP-binding pocket of the EGFR kinase domain but dissociates readily, requiring continuous high concentrations for inhibition.
Next-Generation TKIs (e.g., Osimertinib) utilize a Michael acceptor (acrylamide group) to form a covalent bond with the Cysteine 797 (C797) residue within the ATP pocket. This results in "infinite affinity" over time—once bound, the enzyme is permanently silenced until new protein is synthesized.
Signaling Pathway Visualization
The following diagram illustrates the intervention points and downstream consequences of both inhibitor classes.
Figure 1: Mechanistic intervention of this compound (Reversible) vs. Osimertinib (Covalent) on the EGFR signaling cascade.[1][2][3][4]
Quantitative Performance Data
When benchmarking this compound against modern TKIs, the data reveals a massive potency gap. This compound requires micromolar concentrations to achieve what modern TKIs achieve at nanomolar concentrations.
Table 1: Comparative IC50 Values (Cell-Free & Cellular)
| Assay Type | Target | This compound (IC50) | Osimertinib (IC50) | Fold Difference |
| Kinase Assay | EGFR WT | 1,200 nM [1] | 12 nM [2] | 100x |
| Kinase Assay | EGFR L858R/T790M | > 5,000 nM | ~1 nM [2] | >5000x |
| Cell Viability | A549 (WT) | ~6,000 nM [3] | ~500 nM | 12x |
| Cell Viability | H1975 (L858R/T790M) | No Effect | ~4 nM | N/A |
Key Insight: this compound is ineffective against the T790M "gatekeeper" mutation, whereas Osimertinib was specifically engineered to overcome it.
Experimental Protocols for Benchmarking
To rigorously compare these compounds, you must assess not just potency, but reversibility . The "Washout Assay" is the gold standard for distinguishing this compound from covalent next-gen TKIs.
Protocol 1: The "Washout" Recovery Assay
Objective: Determine if kinase inhibition persists after the drug is removed from the media.
Materials:
-
Cell Line: A431 (EGFR Overexpression) or H1975 (T790M).
-
Compounds: this compound (10 µM), Osimertinib (100 nM).
-
Readout: Western Blot (p-EGFR Y1068).
Workflow Visualization:
Figure 2: Washout assay workflow to distinguish reversible (this compound) from irreversible (Osimertinib) binding kinetics.
Step-by-Step Methodology:
-
Seeding: Plate A431 cells at
cells/well in 6-well plates. Allow to adhere overnight. -
Treatment: Treat cells with this compound (10 µM) and Osimertinib (100 nM) for 1 hour. Include a DMSO control.
-
Washout:
-
Aspirate media.
-
Wash 3x with warm PBS to remove unbound drug.
-
Add fresh drug-free media.
-
-
Recovery: Incubate for 0, 4, and 24 hours.
-
Lysis & Blotting: Lyse cells and immunoblot for p-EGFR (Tyr1068).
-
Expected Result:
-
This compound: p-EGFR signal returns rapidly (within 1-4 hours) as the drug dissociates.
-
Osimertinib: p-EGFR signal remains suppressed at 24 hours due to the permanent covalent bond.
-
Protocol 2: Differential Cytotoxicity (IC50)
Objective: Establish the potency shift between generations.
-
Seeding: 3,000 cells/well in 96-well plates (H1975 and A549).
-
Dosing: Serial dilution (1:3) starting at:
-
This compound: Start at 100 µM.
-
Osimertinib: Start at 1 µM.
-
-
Incubation: 72 hours at 37°C.
-
Readout: Add CellTiter-Glo or MTT reagent. Read Luminescence/Absorbance.
-
Analysis: Fit curves using Non-linear regression (log(inhibitor) vs. response).
References
-
Levitzki, A., et al. (1991). "Tyrphostins: tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction." Science, 267(5205), 1782-1788.
-
Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery, 4(9), 1046-1061.
-
Busse, D., et al. (2000). "Tyrosine kinase inhibitors: rationale, mechanisms of action, and implications for drug resistance." Seminars in Oncology, 28(5), 47-55.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
Defining Specificity: A Comparative Guide to Negative Controls in AG-494 Studies
Audience: Researchers, scientists, and drug development professionals.[1] Content Type: Technical Comparison & Experimental Guide.
Introduction: The Tyrphostin Paradox
AG-494 is a member of the tyrphostin family, originally designed as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] While it exhibits potent inhibitory activity in cell-free kinase assays (
Unlike modern clinical inhibitors (e.g., Gefitinib), this compound competes with ATP. In the high-ATP environment of an intact cell, its ability to inhibit EGFR autophosphorylation is often drastically reduced. However, researchers frequently observe that this compound still inhibits cell proliferation. This is the critical experimental trap: the observed anti-proliferative effect is often due to off-target inhibition of CDK2 (Cyclin-Dependent Kinase 2) rather than the intended EGFR blockade.
This guide provides the rigorous negative control framework required to distinguish true EGFR inhibition from off-target toxicity, ensuring your data meets the high standards of peer-reviewed scrutiny.
The Negative Control Arsenal
To validate this compound data, you must employ a "Triangulation Strategy" using three distinct types of controls. Relying solely on a vehicle control (DMSO) is scientifically insufficient for this compound.
A. Chemical Negative Control: Tyrphostin A1 (AG-9)
The Standard: Tyrphostin A1 (also known as AG-9) is the essential structural negative control for this compound studies.[1]
-
Mechanism: It shares the benzylidene malononitrile core structure of the tyrphostin family but lacks the specific hydroxyl substitutions required for kinase inhibition.
-
Usage: Treat cells with Tyrphostin A1 at the same concentration as this compound.
-
Interpretation: If Tyrphostin A1 causes similar toxicity or growth arrest as this compound, the effect is likely due to non-specific chemical toxicity (e.g., mitochondrial uncoupling) rather than kinase inhibition.
B. Biological Negative Control: Target-Null Systems
The Standard: EGFR-null cell lines (e.g., parental CHO cells or hematopoietic cells like 32D).
-
Usage: Expose EGFR-null cells to this compound.
-
Interpretation: Any reduction in viability in these cells confirms off-target lethality (likely CDK2 or general cytotoxicity). True EGFR-mediated effects should be absent in this system.
C. Comparative Positive Control: AG-1478 or Gefitinib
The Standard: AG-1478 (Tyrphostin AG-1478) or Gefitinib.[3][4]
-
Why: AG-1478 is a far more potent and selective EGFR inhibitor (
) that retains activity in high-ATP cellular environments. -
Usage: Run a side-by-side comparison.
-
Interpretation: If this compound inhibits growth without reducing p-EGFR levels, while AG-1478 inhibits both, your this compound effect is off-target.
Comparative Performance Data
The following table summarizes the performance metrics of this compound against its critical controls and alternatives. Note the discrepancy between cell-free and cellular activity for this compound.[3]
| Compound | Class | Target Specificity | Cell-Free IC50 (EGFR) | Cellular Activity | Primary Risk |
| This compound | Tyrphostin | EGFR (Low ATP), CDK2 | ~0.7 µM | Poor EGFR inhibition ; Potent anti-proliferation via CDK2 | False Positives: Inhibits growth without blocking EGFR. |
| Tyrphostin A1 | Tyrphostin | Inactive Negative Control | >1250 µM | Inactive | N/A (Used to rule out chemical toxicity). |
| AG-1478 | Quinazoline | Highly Selective EGFR | ~3 nM | Potent EGFR inhibition | High potency may mask subtle nuances if overdosed. |
| Gefitinib | Quinazoline | Selective EGFR | ~33 nM | Potent EGFR inhibition | Clinical standard; distinct resistance profile (T790M). |
Visualizing the Mechanism of Action[2]
The diagram below illustrates the "Off-Target Trap." this compound is often displaced from EGFR by high intracellular ATP, diverting its activity to CDK2, which arrests the cell cycle directly—bypassing the intended receptor pathway.
Figure 1: The Mechanism of this compound "False Positive" Efficacy. High intracellular ATP prevents this compound from inhibiting EGFR, but the drug successfully inhibits CDK2, causing cell cycle arrest independent of the EGFR pathway.
Experimental Protocols
Protocol A: The "Specificity Check" (Western Blot)
Objective: To determine if growth inhibition is caused by EGFR blockade or off-target effects.
-
Cell Culture: Seed A431 (EGFR-overexpressing) cells in 6-well plates.
-
Starvation: Serum-starve cells for 24 hours to synchronize the cycle and reduce basal signaling.
-
Treatment (1 hour):
-
Group 1: Vehicle (DMSO).
-
Group 2: this compound (10 µM and 50 µM).
-
Group 3: Tyrphostin A1 (50 µM) - Negative Control.
-
Group 4: AG-1478 (1 µM) - Positive Control.
-
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.
-
Lysis & Blotting: Lyse cells and immunoblot.
-
Targets:
-
p-EGFR (Tyr1068): The direct readout.
-
p-Rb (Retinoblastoma): A readout for CDK2 activity.
-
Total EGFR / Actin: Loading controls.
-
Validation Criteria:
-
Valid EGFR Inhibition: this compound must reduce p-EGFR intensity comparable to AG-1478.
-
Off-Target Indication: If this compound fails to reduce p-EGFR but reduces p-Rb (or stops growth in parallel assays), the mechanism is CDK2-mediated, not EGFR-mediated.
Protocol B: The Decision Tree Workflow
Use this logic flow to interpret your this compound data.
Figure 2: Experimental Decision Tree for this compound Validation. This workflow filters out chemical toxicity (via Tyrphostin A1) and off-target effects (via p-EGFR blotting) to ensure scientific integrity.
References
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of cyclin-dependent kinase 2 (Cdk2) is inhibited by the tyrphostin AG 494. European Journal of Biochemistry.
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
-
Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[5] Annual Review of Biochemistry.
-
BenchChem. A Comparative Guide to Tyrphostin A1 and AG490 in JAK2 Inhibition (Contextual reference for Tyrphostin A1 as negative control).
-
MedChemExpress. this compound Product Information and Biological Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Confirming AG-494 Induced G1 Phase Cell Cycle Arrest
Executive Summary
AG-494 (Tyrphostin this compound) is a synthetic, low-molecular-weight inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.[1] Unlike irreversible clinical inhibitors (e.g., Afatinib) or high-affinity research tools (e.g., AG-1478), this compound is characterized by its reversible ATP-competitive mechanism and moderate potency (IC50 ~1 µM in cell-free systems; >10-15 µM in cellular assays).
This guide details the validation of this compound's primary phenotypic effect: G1 phase cell cycle arrest . It is designed for researchers requiring a reversible method to synchronize cells or dissect EGFR-dependent G1/S transition mechanisms without permanent alkylation of the receptor.
Part 1: Comparative Analysis of EGFR Inhibitors
Selecting the correct inhibitor is critical for experimental integrity. This compound is distinct from other Tyrphostins and clinical TKIs.
Table 1: this compound vs. Alternative EGFR Inhibitors
| Feature | This compound | AG-1478 (Tyrphostin 46) | Gefitinib (Iressa) |
| Mechanism | Reversible , ATP-competitive | Irreversible , ATP-competitive | Reversible , ATP-competitive |
| Primary Target | EGFR / PDGFR (Selectivity varies) | EGFR (Highly Selective) | EGFR (Mutant > WT) |
| Cellular Potency (IC50) | Low (~10–20 µM) | High (nM range) | High (nM range) |
| Reversibility | Yes (Washout restores cycling) | No (Covalent modification) | Yes |
| Primary Use Case | Reversible cell synchronization; Pulse-chase signaling studies. | Permanent blockade of EGFR; Apoptosis induction. | Clinical modeling; Mutant-specific studies. |
| G1 Arrest Profile | Strong (Accumulation in G0/G1) | Strong (Often leads to Apoptosis) | Strong (Cytostatic in WT) |
Expert Insight: Do not assume nanomolar potency for this compound. While AG-1478 is effective at 100 nM–1 µM, this compound typically requires 10–50 µM in cell culture to achieve robust G1 arrest, depending on the cell line (e.g., A549 vs. DU145). Under-dosing is the most common cause of experimental failure with this compound.
Part 2: Mechanistic Pathway & Visualization
This compound prevents the phosphorylation of EGFR tyrosine residues (e.g., Y1068, Y1173). This blockade halts the recruitment of Grb2/SOS, preventing Ras activation. The downstream consequence is the failure to upregulate Cyclin D1 , which is required to activate CDK4/6 and phosphorylate Rb (Retinoblastoma protein), thereby preventing the G1
Figure 1: EGFR Signaling & this compound Intervention Point[2]
Caption: this compound inhibits EGFR autophosphorylation, collapsing the Ras/MAPK cascade. This prevents Cyclin D1 accumulation, leaving Rb hypophosphorylated and E2F sequestered, thus arresting cells in G1.
Part 3: Experimental Protocols for Validation
Protocol A: Quantitative Flow Cytometry (Propidium Iodide)
This is the gold standard for confirming the percentage of cells arrested in the G0/G1 phase.
Reagents:
-
This compound (dissolved in DMSO; Stock 20 mM).
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).
-
70% Ethanol (ice-cold).
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., A549, MDA-MB-468) at 40–50% confluence.
-
Why: Over-confluent cells naturally arrest in G1 due to contact inhibition, masking the drug effect.
-
-
Treatment: Treat with 25 µM this compound for 24–48 hours. Include a DMSO vehicle control (0.1% v/v).
-
Expert Note: If using high serum (10% FBS), consider increasing concentration to 50 µM as serum proteins can bind the drug.
-
-
Harvesting: Trypsinize cells and collect floating cells (to account for any apoptosis).
-
Fixation: Pellet cells (300 x g, 5 min). Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for >2 hours.
-
Critical Step: Dropwise addition prevents cell clumping, which ruins doublet discrimination.
-
-
Staining: Wash with PBS. Resuspend in PI Staining Solution. Incubate 30 min at 37°C in the dark.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto/LSR). Record >10,000 events. Use a FL2-A vs. FL2-W plot to gate out doublets.
Expected Results:
-
Control: G1: ~50-60%, S: ~30%, G2/M: ~15%.
-
This compound Treated: G1: >80% , S: <5%, G2/M: <10%. (Distinct "G1 block").
Protocol B: Western Blotting (Molecular Markers)
Confirm the arrest is mechanistic (EGFR-driven) and not due to general toxicity.
Key Markers:
-
p-EGFR (Tyr1068): Direct target validation. Should be absent/reduced .
-
Cyclin D1: The G1 sensor. Should be significantly downregulated .
-
p27 (Kip1): CDK inhibitor. Often upregulated or stabilized in G1 arrest.
-
p-Rb (Ser807/811): Functional readout. Should be reduced (Rb remains hypophosphorylated).
Lysis Buffer Tip: Use RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM) to preserve phosphorylation states. This compound effects are reversible; keep lysates cold and process quickly.
Part 4: Troubleshooting & Technical Specifications
Solubility & Handling
-
Solvent: this compound is hydrophobic. Dissolve in DMSO to 20–50 mM.
-
Stability: Stock solutions in DMSO are stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles.
-
Precipitation: When adding to culture medium, ensure rapid mixing. If a precipitate forms at >50 µM, the effective concentration is unknown.
Distinguishing Arrest vs. Apoptosis
High doses of this compound (>50-100 µM) or prolonged exposure (>72h) may induce apoptosis (Sub-G1 peak in flow cytometry).
-
Check: If the "Sub-G1" population exceeds 10%, the drug is acting cytotoxically rather than cytostatically. Reduce concentration or exposure time.
Figure 2: Experimental Workflow Logic
Caption: Parallel validation workflow ensures that the observed G1 arrest (Flow Cytometry) is causally linked to EGFR inhibition (Western Blot).
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Link
-
Busse, D., et al. (2000). Reversible G1 arrest induced by inhibition of the epidermal growth factor receptor tyrosine kinase requires up-regulation of p27(KIP1) independent of p21(CIP1). Journal of Biological Chemistry, 275(10), 6987-6995. Link
-
Kullmann, M., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186-195. Link
-
Cayman Chemical. this compound Product Information & Physical Properties. Link
Sources
Safety Operating Guide
Mastering Laboratory Safety: A Comprehensive Guide to the Proper Disposal of AG-494
For researchers at the forefront of cell signaling and drug development, the protein tyrosine kinase inhibitor AG-494 is a powerful tool for dissecting the intricacies of cellular pathways. As a member of the tyrphostin family, its ability to selectively inhibit the Epidermal Growth Factor Receptor (EGFR) and modulate the JAK/STAT signaling cascade has made it invaluable. However, with great utility comes the profound responsibility of ensuring its safe handling and disposal. This guide, designed for the discerning scientist, provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.
The Imperative for Specialized Disposal: Understanding the Hazard Profile
The primary concerns with this compound and its analogs revolve around their potential for:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Skin and Eye Irritation: Can cause significant irritation upon contact.[1]
-
Environmental Hazard: Similar compounds are noted as being very toxic to aquatic life with long-lasting effects.[3]
Given these potential hazards, it is unequivocally clear that this compound waste must not be treated as common laboratory refuse. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1] Doing so could lead to the contamination of waterways and pose a significant threat to aquatic ecosystems. All waste containing this compound must be collected, segregated, and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
A Step-by-Step Protocol for the Disposal of this compound Waste
The following protocol provides a comprehensive framework for the safe management and disposal of all forms of this compound waste generated in a laboratory setting.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any form, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural formality but a critical barrier against potential exposure.
-
Gloves: Wear nitrile gloves at all times. If there is a risk of splash, consider double-gloving.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If working with the solid form of this compound where dust generation is possible, a NIOSH-approved respirator is recommended.
Waste Segregation: A Critical Decision Point
Proper segregation of waste at the point of generation is the cornerstone of a safe and compliant disposal process. Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.
Here's how to categorize your this compound waste:
-
Solid this compound Waste: This includes expired or unused pure compound, as well as grossly contaminated items like weigh boats and spatulas.
-
Liquid this compound Waste: This encompasses any solutions containing this compound, including stock solutions, experimental solutions, and the initial solvent rinses of emptied containers.
-
Contaminated Labware and PPE: This category includes items with trace amounts of this compound, such as pipette tips, centrifuge tubes, and gloves.
The following diagram illustrates the decision-making process for segregating this compound waste:
Caption: this compound Waste Segregation and Disposal Workflow
Waste Collection and Container Management
For Solid this compound Waste:
-
Carefully sweep up any solid this compound, avoiding dust generation.[1]
-
Place the solid waste into a clearly labeled, sealable container. A screw-top wide-mouth plastic or glass jar is ideal.
-
Label the container with "Hazardous Waste," the full chemical name ("Tyrphostin this compound"), and the approximate amount.
For Liquid this compound Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof container.
-
Ensure the container is compatible with the solvents used (e.g., do not store acidic solutions in metal containers).[4]
-
Label the container with "Hazardous Waste," "Tyrphostin this compound," the solvent system (e.g., DMSO, Ethanol), and the estimated concentration.
-
Keep the container securely sealed when not in use.
For Contaminated Labware and PPE:
-
Collect all disposables with trace contamination, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste bag or container.
-
This container should also be clearly labeled as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
Empty Container Disposal
Empty containers that once held this compound must also be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent.
-
Collect the rinsate and add it to your liquid this compound waste container.
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label first. Always confirm this procedure with your institution's EHS guidelines.
Storage and Final Disposal
-
Store all hazardous waste containers in a designated satellite accumulation area within your laboratory.
-
This area should be clearly marked, secure, and away from general lab traffic.
-
Once your waste containers are full, or on a schedule determined by your institution, contact your EHS office to arrange for pickup and disposal.
Spill Management: Preparedness is Key
In the event of an this compound spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain and absorb the liquid.
-
Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
By adhering to these rigorous disposal procedures, you are not only ensuring compliance with safety regulations but also upholding the highest standards of scientific responsibility. The careful management of chemical waste is an integral part of the research process, reflecting a commitment to the well-being of our colleagues and the protection of our shared environment.
References
-
Renesas. (2020, June 2). SDS (Safety Data Sheet) - 安全資料表. Retrieved from [Link]
-
SAFETY DATA SHEET. (2024, February 20). Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). NTP TR 494, 9/2005. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Anthraquinone in F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
-
Atmosphere Global LLC. (2023, October 8). Safety Data Sheet AG Forte Pro. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). This compound | EGFR inhibitor. Retrieved from [Link]
-
Osherov, N., et al. (1997). Tyrphostin AG 494 blocks Cdk2 activation. FEBS Letters, 410(2-3), 187-190. Retrieved from [Link]
-
Osherov, N., et al. (1997). Tyrphostin AG494 blocks Cdk2 activation. CORE. Retrieved from [Link]
-
Osherov, N., et al. (1997, June 30). Tyrphostin AG 494 blocks Cdk2 activation. The Hebrew University of Jerusalem. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Protocol: AG-494
Content Type: Technical Safety Guide Subject: Tyrphostin AG-494 (EGFR Kinase Inhibitor) CAS: 133550-30-8[1]
Part 1: Strategic Safety Overview
From the Desk of the Senior Application Scientist:
Handling this compound requires a shift in mindset from "chemical safety" to "pharmacological containment."[1] While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335), this classification understates the risk in a research setting.[1]
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Your epithelial tissues (skin, cornea, respiratory lining) rely on EGFR signaling for repair and maintenance.[1] The danger is not just chemical burns; it is the biological inhibition of your body's natural repair mechanisms if exposure occurs.
Furthermore, this compound is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) .[1] DMSO is a potent skin penetrant that acts as a "molecular taxi," carrying dissolved small molecules directly through the stratum corneum and into the bloodstream. Therefore, our safety protocol focuses heavily on preventing transdermal delivery via solvent breakthrough .[1]
Part 2: Risk Assessment & PPE Specifications[1][5]
The "Vehicle Effect" Hazard
Most lab accidents with kinase inhibitors occur during the solubilization phase. The combination of a bioactive inhibitor and a penetrating solvent creates a high-risk system.
Table 1: PPE Specifications & Rationale
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (5-8 mil) or Laminate | DMSO Permeability: Latex degrades rapidly in DMSO.[1] Nitrile offers better resistance, but DMSO can eventually permeate thin nitrile.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Spill) | Aerosolization: this compound is a light powder.[1] Static electricity during weighing can aerosolize particles.[1] Inhalation places the inhibitor directly on lung epithelium (high EGFR expression).[1] |
| Ocular | Chemical Splash Goggles (Vented or Non-Vented) | Corneal Toxicity: The cornea is highly dependent on EGFR for epithelial maintenance. Dust or splash exposure can cause persistent damage beyond simple irritation.[1] Safety glasses are insufficient for powders.[1] |
| Body | Lab Coat (Buttoned) Tyvek Sleeves (Optional) | Particulate Drift: Prevents powder accumulation on street clothes, which could lead to secondary exposure outside the lab.[1] |
Part 3: Operational Workflows
Experiment 1: Safe Solubilization Protocol
Objective: Create a 10 mM stock solution without aerosol exposure or solvent contact.
Prerequisites:
Step-by-Step Methodology:
-
Equilibration: Remove the this compound vial from -20°C storage and allow it to warm to room temperature inside a desiccator before opening.
-
Causality: Opening a cold vial condenses atmospheric water, which can hydrolyze the compound or alter the weighing mass.
-
-
Static Neutralization: If available, point an anti-static gun at the vial for 5 seconds.
-
Causality: Tyrphostins are often electrostatic; this prevents the powder from "jumping" out of the spatula, reducing contamination risk.
-
-
Gravimetric Transfer: Weigh the required mass (e.g., 5 mg) into a screw-cap cryovial. Do not solubilize in the original shipping vial unless you plan to use the entire lot.
-
Solvent Addition (The Critical Step):
-
Dissolution: Cap tightly. Vortex in short bursts.
Experiment 2: Spill Management (Dry vs. Wet)
-
Dry Spill (Powder): Do not wipe.[1] Cover with a damp paper towel (to weigh down particles), then scoop up.[1] Wiping dry powder creates static and spreads the contaminant.
-
Wet Spill (DMSO Solution): Treat as a permeation hazard .[1] Evacuate the immediate area. Wear double nitrile gloves and use an absorbent pad.[1] Clean the surface with 70% ethanol followed by detergent.
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision matrix for handling this compound, highlighting the critical "DMSO Pathway" that necessitates specific PPE.
Figure 1: Hazard mitigation logic flow.[1] Note the distinct control paths for dry powder (inhalation/ocular) versus solubilized compound (transdermal).[1]
Part 5: Disposal & Environmental Stewardship[1]
This compound is a bioactive organic compound.[1][4] It must never be poured down the drain.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of in a dedicated "Hazardous Solid Waste" bin, typically incinerated.[1]
-
Liquid Waste: Collect all DMSO/AG-494 waste in a container labeled "Halogenated Organic Solvents" (if mixed with other halogenated compounds) or "Non-Halogenated Organic Solvents" (if pure DMSO).[1] Mark the tag explicitly with "Contains Kinase Inhibitor."
References
-
Gaylord Chemical Company. (2007).[1][5] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][5][6] Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: this compound. National Library of Medicine. Retrieved from [Link][1]
-
Osherov, N., et al. (1993).[1][4] Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins.[4] Journal of Biological Chemistry.[4] Retrieved from [Link]
Sources
- 1. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
